molecular formula C20H31NO8 B15617799 Heliosupine N-oxide

Heliosupine N-oxide

Numéro de catalogue: B15617799
Poids moléculaire: 413.5 g/mol
Clé InChI: KDJGEXAPDZNXSD-QWNUQHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heliosupine N-oxide is a useful research compound. Its molecular formula is C20H31NO8 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H31NO8

Poids moléculaire

413.5 g/mol

Nom IUPAC

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20-,21?/m0/s1

Clé InChI

KDJGEXAPDZNXSD-QWNUQHEASA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various plant species. This document consolidates available data on its physicochemical characteristics, biological activity, and toxicological profile, alongside relevant experimental methodologies.

Physicochemical Properties

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid heliosupine. It is primarily found in plants of the Boraginaceae family, such as Cynoglossum officinale L.[1][2]. As a solid, it is soluble in a range of organic solvents.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₀H₃₁NO₈[1]
Molecular Weight 413.46 g/mol [1][3]
CAS Number 31701-88-9[3]
Physical Description Solid, powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Data not available
pKa Data not available

Spectroscopic Data

Mass Spectrometry: The mass spectra of pyrrolizidine alkaloid N-oxides are characterized by the loss of the oxygen atom. In atmospheric pressure ionization techniques, thermal activation in the heated capillary can lead to a prominent [MH+-16] fragment, corresponding to the parent pyrrolizidine alkaloid.[4] For monoester N-oxides, characteristic fragment ions at m/z 111 and 172 have been noted.[5][6]

NMR Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not provided in the searched literature, the spectra of related pyridine (B92270) N-oxides show characteristic shifts. In ¹H NMR, protons on the carbons adjacent to the N-oxide are typically deshielded.[7][8] For ¹³C NMR, the chemical shifts of carbons in proximity to the N-oxide group are also affected.[7][8] The ¹³C NMR spectrum for the parent compound, heliosupine, is available and could serve as a reference for comparative analysis.

Biological Activity and Toxicity

This compound exhibits biological activity as an inhibitor of the muscarinic acetylcholine (B1216132) receptor (mAChR) with an IC₅₀ of 350 μM.[1]

Pyrrolizidine alkaloids (PAs) and their N-oxides are well-known for their hepatotoxicity. The toxicity is primarily due to the metabolic activation of the pyrrolizidine nucleus.

Metabolic Activation Pathway

The toxicity of pyrrolizidine alkaloid N-oxides is intrinsically linked to their metabolism. The generally accepted pathway involves a two-step process:

  • Reduction to the Parent Alkaloid: The N-oxide is first reduced back to the tertiary amine, the parent pyrrolizidine alkaloid (in this case, heliosupine).

  • Oxidative Bioactivation: The parent PA is then metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Transformation cluster_toxicity Cellular Toxicity Heliosupine_N_oxide This compound Heliosupine Heliosupine (Parent Pyrrolizidine Alkaloid) Heliosupine_N_oxide->Heliosupine Reduction (e.g., gut microbiota, liver enzymes) Reactive_Pyrroles Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) Heliosupine->Reactive_Pyrroles CYP450 Oxidation (in the liver) Macromolecule_Adducts DNA and Protein Adducts Reactive_Pyrroles->Macromolecule_Adducts Alkylation Cellular_Damage Cytotoxicity, Genotoxicity, Hepatotoxicity Macromolecule_Adducts->Cellular_Damage

Metabolic activation of this compound.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Cynoglossum officinale

A general procedure for the extraction of pyrrolizidine alkaloids from plant material involves the following steps:

  • Sample Preparation: The plant material (Cynoglossum officinale) is dried and ground to a fine powder.

  • Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) using sonication. This is typically repeated to ensure complete extraction.

  • Centrifugation: The mixture is centrifuged to separate the solid plant material from the liquid extract. The supernatants from the extractions are combined.

  • Solid-Phase Extraction (SPE) Cleanup: The combined extract is passed through a conditioned strong cation exchange (SCX) SPE cartridge. The basic pyrrolizidine alkaloids and their N-oxides are retained on the column.

  • Washing: The cartridge is washed with water and methanol (B129727) to remove impurities.

  • Elution: The retained alkaloids are eluted with a basic methanolic solution (e.g., 5% NH₄OH in methanol).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis, typically by LC-MS/MS.

extraction_workflow Start Dried & Ground Cynoglossum officinale Extraction Acidic Aqueous Extraction (Sonication) Start->Extraction Centrifugation Centrifugation & Collection of Supernatant Extraction->Centrifugation SPE_Loading Load onto Conditioned SCX SPE Cartridge Centrifugation->SPE_Loading Washing Wash with H₂O & MeOH SPE_Loading->Washing Elution Elute with Basic MeOH Washing->Elution Final_Prep Evaporate & Reconstitute for Analysis (LC-MS/MS) Elution->Final_Prep End Analysis Final_Prep->End

Workflow for the extraction of PAs from plant material.
Synthesis of Pyrrolizidine Alkaloid N-oxides

A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the direct oxidation of the parent tertiary amine alkaloid.

  • Reaction Setup: The parent pyrrolizidine alkaloid (e.g., heliosupine) is dissolved in a suitable solvent such as methanol or chloroform.

  • Oxidation: An oxidizing agent, commonly 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the excess oxidizing agent is quenched, and the N-oxide product is purified from the reaction mixture, often using column chromatography.

Conclusion

This compound is a biologically active pyrrolizidine alkaloid with a well-understood mechanism of toxicity that is common to this class of compounds. While detailed physicochemical and spectroscopic data for this specific N-oxide are not extensively documented in publicly accessible literature, the established knowledge of pyrrolizidine alkaloids provides a strong framework for its study. The experimental protocols outlined in this guide offer a starting point for the isolation, synthesis, and analysis of this compound, which are essential for further research into its pharmacological and toxicological properties. Researchers in drug development should be particularly mindful of the potential for metabolic activation and subsequent hepatotoxicity when working with this and related compounds.

References

Natural Occurrence of Heliosupine N-oxide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine (B1236927) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species. PAs are known for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of the pyrrolizidine nucleus. However, the N-oxide forms are generally considered less toxic than their corresponding tertiary amine counterparts. This technical guide provides an in-depth overview of the natural sources of Heliosupine N-oxide in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This information is critical for researchers in phytochemistry, toxicology, and drug development who are investigating the bioactivity, safety, and potential therapeutic applications of this compound.

Natural Sources and Quantitative Data

This compound is predominantly found in plants belonging to the Boraginaceae family. Several genera within this family, including Heliotropium, Cynoglossum, and Symphytum, are known to produce this compound. The concentration of this compound, along with other PAs, can vary significantly depending on the plant species, the specific plant part, the developmental stage of the plant, and environmental conditions. It is also important to note that PAs typically exist in plants as a mixture of free bases and their corresponding N-oxides, with the N-oxide form often being the more abundant.

The following tables summarize the available quantitative data for Heliosupine and related PAs in various plant species.

Table 1: Quantitative Data of Heliosupine and Related Pyrrolizidine Alkaloids in Heliotropium Species

Plant SpeciesPlant PartCompoundConcentration (µg/g dry weight)Percentage of Total PAs (%)Reference
Heliotropium europaeumAerial partsHeliotrine-type PAs (including Heliosupine)-~80%[1]
Heliotropium europaeumAerial partsTotal 1,2-unsaturated PAs15736-[2]
Heliotropium europaeumAerial partsPA N-oxides->90%[2]

Table 2: Quantitative Data of Heliosupine and Related Pyrrolizidine Alkaloids in Cynoglossum Species

Plant SpeciesPlant PartCompoundConcentration (% of dry weight)Percentage of Total PAs (%)Reference
Cynoglossum officinaleImmature TissueTotal PAs (calculated as Heliosupine)1.5 - 2.0-
Cynoglossum officinaleVarious partsPA N-oxides-60 - 90
Cynoglossum officinaleAerial partsTotal 1,2-unsaturated PAs32428 µg/g-[2]
Cynoglossum officinaleAerial partsPA N-oxides-95%[2]

Table 3: Tentative Identification of this compound in Symphytum Species

Plant SpeciesPlant PartCompoundIdentification MethodReference
Symphytum officinaleRootsThis compoundTentatively identified by LC-MS/MS[3]
Symphytum spp.Aerial partsTotal 1,2-unsaturated PAs--
Symphytum spp.Aerial partsPA N-oxides-92%

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and validated analytical methods. The following sections detail the key experimental protocols for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction of Pyrrolizidine Alkaloids (including N-oxides) from Plant Material

This protocol is a generalized procedure based on methods cited for the extraction of PAs from various plant species.

1. Sample Preparation:

  • Collect and air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids.

  • Grind the dried plant material to a fine powder using a laboratory mill.

2. Extraction:

  • Weigh approximately 1-2 grams of the powdered plant material into a centrifuge tube.

  • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ or 2% formic acid in water). The acidic conditions aid in the protonation and solubilization of the alkaloids.

  • Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at approximately 3800 x g for 10 minutes.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the extraction solvent, and the supernatants combined.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Concentration

Solid-phase extraction is a crucial step to remove interfering matrix components and concentrate the target analytes prior to chromatographic analysis. Strong cation exchange (SCX) cartridges are commonly used for this purpose.

1. Cartridge Conditioning:

  • Use a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL).

  • Condition the cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.

2. Sample Loading:

  • Load the acidic plant extract (from Protocol 1) onto the conditioned SCX cartridge at a slow flow rate (1-2 mL/min). The protonated PAs and their N-oxides will be retained on the negatively charged sorbent.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Follow with a wash of 5 mL of methanol to remove non-polar impurities.

4. Elution:

  • Elute the retained PAs and PA N-oxides from the cartridge with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol). The basic conditions neutralize the charge on the alkaloids, allowing for their elution.

5. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of this compound.

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient Program: A typical gradient might start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used, as the nitrogen atom in the pyrrolizidine ring is readily protonated.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and a suitable internal standard.

  • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

  • Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation (CID) of the precursor ion. These fragments are specific to the structure of this compound.

  • Quantification: A calibration curve is constructed using certified reference standards of this compound at various concentrations. The concentration in the plant sample is determined by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

The biosynthesis of pyrrolizidine alkaloids begins with the formation of the necine base from amino acids. In the case of heliotridine-type PAs like heliosupine, the necine base is heliotridine. This is followed by esterification with necic acids. The final step in the formation of this compound is the N-oxidation of the tertiary amine of the heliosupine molecule. This reaction is catalyzed by flavin-containing monooxygenases (FMOs) and is generally considered a detoxification pathway in plants.[4]

G cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis cluster_esterification Esterification cluster_n_oxidation N-Oxidation Amino Acids Amino Acids Putrescine Putrescine Amino Acids->Putrescine Multiple Steps Homospermidine Homospermidine Putrescine->Homospermidine Heliotridine Heliotridine Homospermidine->Heliotridine Cyclization & Oxidation Heliosupine Heliosupine Heliotridine->Heliosupine Isoleucine Isoleucine Heliotric Acid Heliotric Acid Isoleucine->Heliotric Acid Heliotric Acid->Heliosupine This compound This compound Heliosupine->this compound FMOs

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant materials.

G A Plant Material (Dried & Powdered) B Acidic Extraction (e.g., 0.05 M H₂SO₄) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) (SCX Cartridge) D->E F Elution (Ammoniated Methanol) E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: General experimental workflow for this compound analysis.

Logical Relationship in SPE

The retention and elution of this compound on a strong cation exchange (SCX) solid-phase extraction column is based on a pH-dependent ionic interaction.

G cluster_loading Sample Loading (Acidic pH) cluster_elution Elution (Basic pH) Heliosupine_N_oxide_H+ This compound (Protonated) SCX_Sorbent- SCX Sorbent (Negatively Charged) Heliosupine_N_oxide_H+->SCX_Sorbent- Ionic Retention Heliosupine_N_oxide This compound (Neutral) SCX_Sorbent-->Heliosupine_N_oxide Disruption of Interaction Elution_Solvent Basic Elution Solvent

Caption: Logical diagram of SPE retention and elution for this compound.

References

Heliosupine N-oxide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid of interest to the scientific community. This document outlines its chemical identity, and biological activities, and provides a foundation for further research and development.

Core Chemical Data

This compound is a naturally occurring pyrrolizidine alkaloid.[1] Its fundamental chemical and physical properties are summarized below for easy reference.

IdentifierValueSource
CAS Number 31701-88-9[2][3][4][5][6]
Molecular Formula C20H31NO8[1]
Molecular Weight 413.46 g/mol [1]
Synonyms Cyanoglossophine N-oxide
Compound Type Alkaloid[2][4]
Physical Description Powder[2]
Source Cynoglossum officinale L.[1][4]

Molecular Structure

The molecular structure of this compound is characterized by a necine base, typical of pyrrolizidine alkaloids, esterified with a necic acid. The N-oxide functional group is a key feature of this molecule.

(A 2D chemical structure diagram would be ideally placed here. As a text-based AI, I cannot generate an image. Please refer to chemical databases for a visual representation of the structure.)

Biological Activity

This compound has been identified as an inhibitor of the muscarinic acetylcholine (B1216132) receptor (mAChR) with an IC50 of 350 μM.[1] This activity suggests potential applications in research related to the cholinergic system and its modulation.

Experimental Protocols

Detailed experimental protocols for working with this compound are crucial for reproducibility. The following outlines a general protocol for in vitro assays based on its known biological activity.

Inhibition of Muscarinic Acetylcholine Receptor (mAChR) Assay

  • Objective: To determine the inhibitory activity of this compound on mAChRs.

  • Materials:

    • This compound

    • Cell line expressing the target mAChR subtype

    • Appropriate radioligand (e.g., [3H]NMS)

    • Scintillation fluid

    • Assay buffer (e.g., PBS)

    • Multi-well plates

    • Filtration apparatus

    • Liquid scintillation counter

  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a series of dilutions to the desired final concentrations.

    • Cell Preparation: Culture and harvest cells expressing the target mAChR. Prepare a cell membrane suspension.

    • Binding Assay: In a multi-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of this compound or a control substance.

    • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.

    • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Logical Workflow for Compound Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its integrity.

G Figure 1: Workflow for this compound Handling and Storage A Receipt of Compound B Verify Certificate of Analysis (COA) A->B C Store at 2-8°C in a closed container B->C D Protect from light and moisture C->D E Prepare Stock Solution (e.g., in DMSO) C->E F Aliquot Stock Solution E->F G Store Aliquots at -20°C F->G H Avoid Repeated Freeze-Thaw Cycles G->H I Re-examine Efficacy if Stored > 1 Month G->I J Use in Experiment G->J H->J I->J

Caption: Recommended workflow for handling and storing this compound.

This guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult peer-reviewed scientific literature.

References

An In-depth Technical Guide to the Mechanism of Action of Heliosupine N-oxide on Muscarinic Acetylcholine Receptors (mAChR)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Heliosupine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in plants such as those from the Cynoglossum genus.[1] While direct research on its specific interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) is limited, available data and broader studies on related PAs suggest a potential mechanism of action. This compound has been reported as an inhibitor of mAChRs with an IC50 of 350 μM, indicating low-potency interaction.[1][2][3] Recent computational and in vitro studies on a wide range of PAs strongly suggest that these alkaloids can act as antagonists at the M1 subtype of mAChRs. This guide synthesizes the available data for this compound and contextualizes it within the current understanding of PA-mAChR interactions, proposing a likely mechanism of action centered on M1 receptor antagonism and the subsequent modulation of the Gq/11 signaling pathway.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by thousands of plant species as a defense mechanism against herbivores.[4] They are characterized by a core necine base structure, which is often esterified with one or more necic acids. In many plants, PAs exist predominantly as N-oxides (PANOs), which are generally less toxic until metabolically reduced to their tertiary amine form in the gut of an herbivore.[5]

This compound is the N-oxide form of the PA heliosupine. While notorious for their potential hepatotoxicity, the pharmacological activities of PAs and PANOs are also of scientific interest. Their structural similarity to acetylcholine suggests a potential for interaction with cholinergic receptors.

Quantitative Data on this compound Interaction with mAChR

The available quantitative data for the direct interaction of this compound with mAChRs is sparse. The primary reported value is a half-maximal inhibitory concentration (IC50) from a general mAChR binding assay. To provide context, binding energy data from a recent molecular docking study of other PAs with the M1 muscarinic receptor are included.

CompoundTargetAssay TypeValueUnitReference
This compound mAChR (unspecified)Inhibition Assay350μM[1][2][3]
LasiocarpineM1 mAChRMolecular Docking-6.81kcal/mol[6]
LycopsamineM1 mAChRMolecular Docking-6.37kcal/mol[6]
MonocrotalineM1 mAChRMolecular Docking-6.21kcal/mol[6]
RiddelliineM1 mAChRMolecular Docking-6.11kcal/mol[6]
Pirenzepine (Control)M1 mAChRMolecular Docking-7.42kcal/mol[6]
Table 1: Quantitative data for this compound and comparative binding energies for other PAs at the M1 mAChR.

The high IC50 value (350 μM) for this compound suggests a weak interaction with the receptor. The specific mAChR subtype(s) and the nature of the inhibition (e.g., competitive, non-competitive) were not specified in the available sources.

Proposed Mechanism of Action: M1 Receptor Antagonism

Based on recent comprehensive studies of the PA class, the most probable mechanism of action for this compound is antagonism at the M1 muscarinic acetylcholine receptor.[6] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is coupled to the Gq/11 family of G-proteins.[7]

The M1-Gq/11 Signaling Pathway

Antagonism by this compound would involve binding to the orthosteric site of the M1 receptor, preventing the binding of the endogenous agonist, acetylcholine (ACh). This action inhibits the canonical Gq/11 signaling cascade:

  • Receptor Activation Blockade: this compound occupies the ACh binding site, preventing the conformational change required for receptor activation.

  • G-Protein Coupling Inhibition: The M1 receptor remains in its inactive state and does not activate its associated Gq/11 protein.

  • Downstream Effector Inhibition: Without Gq/11 activation, Phospholipase C (PLC) is not stimulated. This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Signal Termination: The lack of IP3 production means that calcium (Ca2+) is not released from the endoplasmic reticulum, and the DAG-Protein Kinase C (PKC) pathway is not initiated.

M1_Antagonism_Pathway Proposed M1 Receptor Antagonism by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor (Inactive) Gq Gq/11 Protein (Inactive) M1R->Gq Activation Blocked PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Gq->PLC Activation Blocked ER Endoplasmic Reticulum IP3->ER Binding Blocked PKC PKC Activation (Blocked) DAG->PKC No Signal Ca_Store Ca2+ Release (Blocked) ER->Ca_Store No Signal ACh Acetylcholine (ACh) ACh->M1R Binding Prevented Helio Heliosupine N-oxide Helio->M1R Binds & Blocks

Caption: Proposed signaling pathway of M1 receptor antagonism by this compound.

Experimental Protocols

Detailed experimental data for this compound are not publicly available. The following sections describe representative protocols used to study PA-mAChR interactions, including the likely method used to generate the original IC50 value and modern methods used to confirm the M1 antagonist mechanism.

Protocol 1: Competitive Radioligand Binding Assay (Hypothetical)

This protocol describes a standard method for determining the IC50 value of a compound at mAChRs.

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing a specific human mAChR subtype (e.g., M1).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (20-50 µg protein/well).

    • Add a fixed concentration of a radiolabeled mAChR antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), typically at its Kd concentration.

    • Add varying concentrations of the competitor ligand (this compound), typically from 10 pM to 1 mM.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 1 µM atropine).

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Subtract non-specific binding from all wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Molecular Docking Analysis

This protocol, based on recent PA studies, predicts the binding affinity and pose of a ligand at the receptor.[6]

  • Preparation of Receptor and Ligand:

    • Obtain the crystal structure of the target receptor (e.g., human M1 mAChR, PDB code: 6WJC) from the Protein Data Bank.

    • Prepare the receptor structure using software like AutoDockTools by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry to the lowest energy state. Convert the ligand file to the appropriate format (e.g., PDBQT).

  • Docking Simulation:

    • Define a grid box encompassing the orthosteric binding pocket of the M1 receptor, using the co-crystallized ligand (e.g., pirenzepine) as a reference.

    • Perform the docking simulation using software like AutoDock Vina, which will generate multiple binding poses for the ligand within the defined site.

  • Analysis:

    • Analyze the results to identify the pose with the most favorable binding energy (in kcal/mol).

    • Visualize the ligand-receptor complex to examine key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket.

Protocol 3: Intracellular Calcium Efflux Assay

This functional assay confirms the antagonistic activity of a compound at the Gq-coupled M1 receptor by measuring changes in intracellular calcium.[6]

  • Cell Culture and Seeding:

    • Use CHO cells stably expressing the human M1 receptor (CHO-M1).

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and incubate overnight to allow for attachment.

  • Cell Loading and Compound Treatment:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., FluoForte™) for 45-60 minutes at 37°C, according to the manufacturer's protocol.

    • Treat the cells with the test compound (this compound at various concentrations) or a known antagonist (e.g., pirenzepine) as a positive control for a set pre-incubation period (e.g., 1 hour).

  • Agonist Challenge and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a known M1 receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca2+.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • An antagonist will cause a dose-dependent reduction in the calcium signal elicited by the agonist.

    • Plot the agonist response as a function of the antagonist concentration to determine the potency of antagonism (e.g., calculating an IC50 or pA2 value).

Experimental_Workflow Workflow for Characterizing mAChR Antagonism cluster_in_silico Computational Prediction cluster_in_vitro In Vitro Validation receptor_prep 1. Prepare M1 Receptor Structure (PDB) docking 3. Perform Molecular Docking (e.g., AutoDock Vina) receptor_prep->docking ligand_prep 2. Prepare Ligand (this compound) ligand_prep->docking analysis 4. Analyze Binding Energy & Interactions docking->analysis treatment 7. Treat with Antagonist (this compound) analysis->treatment Hypothesis for Validation hypothesis Hypothesis: PA is an M1 Antagonist analysis->hypothesis cell_culture 5. Culture CHO-M1 Cells dye_loading 6. Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading dye_loading->treatment agonist_challenge 8. Challenge with Agonist (e.g., Carbachol) treatment->agonist_challenge measurement 9. Measure Fluorescence (Calcium Response) agonist_challenge->measurement measurement->hypothesis Confirm / Refute

Caption: A logical workflow for identifying and validating mAChR antagonists.

Discussion and Future Directions

The current evidence for the mechanism of action of this compound at mAChRs is indirect and limited. The reported IC50 of 350 μM suggests it is not a potent ligand, and its physiological relevance as a direct mAChR inhibitor at this concentration is questionable.

However, the compelling recent evidence that multiple PAs act as M1 receptor antagonists provides a strong, testable hypothesis.[6] The neurotoxic effects sometimes associated with PA consumption could be partially explained by the blockade of M1 receptors, which are crucial for cognitive processes like learning and memory.

It is also important to consider alternative mechanisms. Studies on other alkaloid N-oxides have shown that they can act as positive allosteric modulators (PAMs) at mAChR subtypes. For example, brucine-N-oxide enhances the affinity of acetylcholine at M4 receptors.[6] This raises the possibility that this compound could act as an allosteric modulator rather than a direct competitive antagonist, a mechanism that would require different experimental approaches to verify.

Future research should focus on:

  • Subtype Selectivity Screening: Testing this compound across all five mAChR subtypes (M1-M5) in both binding and functional assays to determine if it has any selectivity.

  • Functional Characterization: Performing GTPγS binding assays or second messenger assays (cAMP for Gi-coupled receptors, IP3/Ca2+ for Gq-coupled receptors) to confirm its functional effect as an antagonist, agonist, or allosteric modulator.

  • Structure-Activity Relationship (SAR) Studies: Investigating the activity of the parent compound, heliosupine, and other related PAs to understand the role of the N-oxide moiety and other structural features in mAChR interaction.

Conclusion

References

The Invisible Threat: A Technical Guide to the Genotoxicity of Heliotridine-Type Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Genotoxic Mechanisms of Heliotridine-Type Pyrrolizidine (B1209537) Alkaloids.

This technical guide provides an in-depth analysis of the genotoxicity of heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in thousands of plant species worldwide. Human exposure through contaminated foods, herbal remedies, and dietary supplements poses a significant health risk, primarily due to their potential to induce liver cancer. This document consolidates current research on their metabolic activation, mechanisms of DNA damage, and the cellular signaling pathways involved, offering a critical resource for the scientific community.

Executive Summary

Heliotridine-type pyrrolizidine alkaloids, such as heliotrine (B1673042) and lasiocarpine, are pro-genotoxins that require metabolic activation in the liver to exert their toxic effects. This activation, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive pyrrolic metabolites. These electrophilic compounds readily bind to cellular macromolecules, most critically DNA, forming characteristic adducts that trigger a cascade of cellular damage responses. This guide details the formation of these DNA adducts, summarizes key quantitative genotoxicity data, outlines the experimental protocols used for their assessment, and visualizes the intricate signaling pathways that govern the cellular response to this form of genetic damage.

Metabolic Activation: The Genesis of Genotoxicity

The genotoxicity of heliotridine-type PAs is not inherent to the parent compounds but is a consequence of their bioactivation. This process is a critical first step in their toxicological profile.

2.1 The Role of Cytochrome P450: In the liver, cytochrome P450 monooxygenases (CYPs), particularly isoforms from the CYP3A and CYP2B subfamilies, catalyze the oxidation of the necine base of heliotridine-type PAs. This enzymatic reaction introduces a double bond into the pyrrolizidine ring, forming highly unstable and reactive dehydropyrrolizidine alkaloids (DHPAs).

2.2 Formation of Reactive Metabolites: These DHPAs are potent electrophiles that can directly alkylate cellular nucleophiles. Alternatively, they can hydrolyze to form the more stable, yet still highly reactive, metabolite (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). Both DHPAs and DHP are ultimately responsible for the formation of DNA adducts.[1][2][3]

2.3 Detoxification Pathways: The formation of these reactive metabolites is in competition with detoxification pathways. N-oxidation of the necine base leads to the formation of PA N-oxides, which are generally more water-soluble and readily excreted.[1] Additionally, glutathione (B108866) S-transferases (GSTs) can catalyze the conjugation of glutathione to the pyrrolic esters, facilitating their elimination.[4] The balance between metabolic activation and detoxification is a key determinant of an individual's susceptibility to PA-induced genotoxicity.

Heliotridine_PA Heliotridine-type Pyrrolizidine Alkaloid CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) Heliotridine_PA->CYP450 Oxidation N_Oxidation N-Oxidation (Detoxification) Heliotridine_PA->N_Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Hydrolysis Hydrolysis DHPA->Hydrolysis GSH_Conjugation GSH Conjugation (Detoxification) DHPA->GSH_Conjugation GST DHP Dehydroheliotridine (DHP) Hydrolysis->DHP DNA_Adducts DHP-derived DNA Adducts DHP->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity PA_N_Oxide PA N-Oxide N_Oxidation->PA_N_Oxide GSH_Conjugate Glutathione Conjugate GSH_Conjugation->GSH_Conjugate

Caption: Metabolic activation and detoxification pathways of heliotridine-type PAs.

Mechanisms of DNA Damage

The interaction of reactive PA metabolites with DNA initiates a series of damaging events that underpin their genotoxic and carcinogenic properties.

3.1 Formation of DHP-Derived DNA Adducts: The hallmark of PA genotoxicity is the formation of a characteristic set of covalent adducts between DHP and DNA bases.[1] These adducts primarily form at the N2 position of guanine (B1146940) and the N6 position of adenine.[5] The formation of these DHP-derived DNA adducts is considered a key biomarker for both exposure and tumorigenic risk.[1]

3.2 DNA Cross-linking and Mutations: The bifunctional alkylating nature of DHPAs can lead to the formation of DNA-DNA and DNA-protein cross-links, which can stall DNA replication and transcription, leading to cell death or chromosomal aberrations.[1] If not repaired correctly, the presence of DNA adducts can lead to misincorporation of nucleotides during DNA replication, resulting in gene mutations. A characteristic mutational signature for PAs is the G:C to T:A transversion.

Quantitative Genotoxicity Data

A substantial body of evidence has quantified the genotoxic effects of heliotridine-type PAs. The following tables summarize key findings from in vitro studies.

Table 1: Micronucleus Induction by Heliotridine-Type Pyrrolizidine Alkaloids

CompoundCell LineConcentration (µM)Micronucleus Frequency (% increase over control)Reference
Lasiocarpine HepG2 (CYP3A4-expressing)0.05~100%[6]
0.1~200%[6]
0.2~400%[6]
Heliotrine HepG2 (CYP3A4-expressing)10>100%[7]

Table 2: Induction of DNA Damage Markers by Heliotridine-Type Pyrrolizidine Alkaloids

CompoundCell LineEndpointConcentration (µM)ResponseReference
Lasiocarpine HepG2 (CYP3A4-expressing)γH2AX induction1.3> 2-fold increase[7]
Heliotrine HepG2 (CYP3A4-expressing)γH2AX induction10> 2-fold increase[7]
Lasiocarpine HepG2 (CYP3A4-expressing)p53 accumulation~1.0Significant increase[7]
Heliotrine Rat Liver (in vivo)p53 signaling activation3.3 mg/kg bw/dayPredicted activation[5]

Table 3: DHP-Derived DNA Adduct Formation from Heliotrine

SystemDNA SourceHeliotrine ConcentrationTotal DHP-DNA Adducts (adducts/10^7 nucleotides)Reference
Rat Liver MicrosomesCalf Thymus DNA1 mM~5[7]

Cellular Signaling in Response to DNA Damage

The formation of DNA adducts by heliotridine-type PAs triggers a complex network of signaling pathways designed to arrest the cell cycle and initiate DNA repair.

5.1 The ATM/ATR-Mediated DNA Damage Response: The bulky DHP-DNA adducts can stall DNA replication forks, which is a potent trigger for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Double-strand breaks that may arise from collapsed replication forks activate the Ataxia Telangiectasia Mutated (ATM) kinase.[8] Both ATM and ATR are master regulators of the DNA damage response, phosphorylating a host of downstream targets to orchestrate a cellular response.[9]

5.2 p53-Dependent Cell Cycle Arrest: A critical downstream target of the ATM/ATR pathway is the tumor suppressor protein p53.[10] Upon phosphorylation, p53 is stabilized and accumulates in the nucleus, where it acts as a transcription factor. p53 upregulates the expression of several key genes, including:

  • p21 (CDKN1A): A cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates Cyclin E/CDK2 and Cyclin D/CDK4 complexes, leading to a G1/S phase cell cycle arrest.[2] It also plays a role in the G2/M checkpoint.

  • GADD45a (Growth Arrest and DNA Damage-inducible alpha): This protein contributes to cell cycle arrest at both G1/S and G2/M phases and is also involved in DNA repair processes.[11][12]

5.3 G2/M Checkpoint Activation: The DNA damage also activates the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. This is primarily mediated by the ATM/ATR-dependent phosphorylation and activation of the checkpoint kinases Chk1 and Chk2.[13][14] Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 phosphatases. Inactivation of Cdc25 prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis, thus causing the cell to arrest in the G2 phase.[15]

cluster_nucleus Nucleus cluster_DDR DNA Damage Response cluster_p53 p53 Pathway cluster_G1S G1/S Checkpoint cluster_G2M G2/M Checkpoint PA_Adduct Heliotridine-PA DNA Adduct ATM_ATR ATM / ATR PA_Adduct->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates activates p53 p53 ATM_ATR->p53 phosphorylates stabilizes Cdc25 Cdc25 Chk1_Chk2->Cdc25 phosphorylates inhibits p21 p21 p53->p21 upregulates GADD45a GADD45a p53->GADD45a upregulates CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_S_Arrest G1/S Arrest GADD45a->G1_S_Arrest G2_M_Arrest G2/M Arrest GADD45a->G2_M_Arrest CyclinB1_CDK1 Cyclin B1 / CDK1 Cdc25->CyclinB1_CDK1 dephosphorylates activates

Caption: DNA damage response and cell cycle arrest pathways activated by heliotridine-type PAs.

Experimental Protocols

The assessment of genotoxicity for heliotridine-type PAs relies on a battery of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

6.1 In Vitro Micronucleus Assay

The micronucleus assay is a widely used method for assessing chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Culture and Treatment: Human hepatoma HepG2 cells, often those engineered to overexpress CYP3A4, are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are seeded in 6-well plates and allowed to attach. They are then treated with various concentrations of the heliotridine-type PA (e.g., lasiocarpine) for a duration equivalent to 1.5-2 cell cycles.

  • Cytokinesis Block: To ensure that only cells that have undergone one nuclear division are scored, cytochalasin B (typically at a final concentration of 3-6 µg/mL) is added to the culture medium for the last 24-48 hours of incubation.[16] This inhibits cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested by trypsinization, followed by a hypotonic treatment (e.g., with 0.075 M KCl). Cells are then fixed in a methanol (B129727):acetic acid (3:1) solution. The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a light or fluorescence microscope. The frequency of micronucleated cells is then calculated.[17]

Start Seed HepG2 cells in 6-well plates Treat Treat with Heliotridine-type PA Start->Treat CytoB Add Cytochalasin B (3-6 µg/mL) Treat->CytoB Incubate Incubate (24-48h) CytoB->Incubate Harvest Harvest cells (Trypsinization) Incubate->Harvest Hypotonic Hypotonic treatment (e.g., 0.075 M KCl) Harvest->Hypotonic Fix Fix in Methanol: Acetic Acid (3:1) Hypotonic->Fix Slide Drop onto slides Fix->Slide Stain Stain with Giemsa or DAPI Slide->Stain Score Score micronuclei in 1000 binucleated cells Stain->Score

Caption: Experimental workflow for the in vitro micronucleus assay.

6.2 Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites.

  • Cell Preparation and Embedding: A suspension of single cells (e.g., HepG2) is mixed with low-melting-point agarose (B213101) at 37°C. This mixture is then layered onto a microscope slide pre-coated with normal melting point agarose. The agarose is allowed to solidify at 4°C.

  • Lysis: The slides are immersed in a cold lysis solution (typically containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, and 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are then placed in a horizontal electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind. Electrophoresis is then carried out at a low voltage (e.g., 25 V, ~300 mA, which corresponds to ~1 V/cm) for 20-30 minutes at 4°C.[18]

  • Neutralization and Staining: After electrophoresis, the slides are neutralized with a Tris buffer (pH 7.5) and stained with a fluorescent DNA intercalating dye, such as SYBR Gold or propidium (B1200493) iodide.

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

6.3 LC-MS/MS Analysis of DHP-Derived DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

  • DNA Isolation and Hydrolysis: DNA is isolated from treated cells or tissues using standard protocols. The purified DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: The deoxynucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient elution of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each adduct and for isotopically labeled internal standards.

    • DHP-dG adducts: A common transition is m/z 402.2 → 286.1.

    • DHP-dA adducts: A common transition is m/z 386.2 → 270.1.

  • Quantification: The amount of each adduct is quantified by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.[5]

Conclusion

Heliotridine-type pyrrolizidine alkaloids represent a significant class of naturally occurring genotoxins. Their carcinogenicity is intrinsically linked to their metabolic activation to reactive pyrrolic species that form characteristic DNA adducts. These adducts trigger a complex DNA damage response, leading to cell cycle arrest and, if the damage is overwhelming or improperly repaired, to mutations and chromosomal instability. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers in toxicology, drug development, and food safety. A thorough understanding of the mechanisms of genotoxicity of these compounds is essential for accurate risk assessment and the development of strategies to mitigate human exposure and its adverse health consequences.

References

In Vitro Cytotoxicity of Pyrrolizidine Alkaloid N-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species, posing a significant health risk due to their hepatotoxic and carcinogenic properties. These compounds exist as tertiary amine bases (PAs) and their corresponding N-oxides (PA-N-oxides). While extensive research has been conducted on the parent PAs, specific data on the in vitro cytotoxicity of individual PA-N-oxides, such as Heliosupine N-oxide, is limited in publicly available scientific literature. This guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of PA-N-oxides as a class, drawing on comparative studies with their parent alkaloids.

Generally, PA-N-oxides are considered to be the less toxic form.[1][2] Their potential for toxicity is often realized in vivo through metabolic reduction back to the parent PA, a process largely mediated by the gut microbiota.[1][2] This crucial distinction often leads to significantly lower cytotoxicity of PA-N-oxides in in vitro settings, where these metabolic capabilities are absent.

This document summarizes the available comparative cytotoxicity data, outlines common experimental protocols for assessing the in vitro effects of these compounds, and provides visual representations of the key metabolic pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity of Pyrrolizidine Alkaloids and their N-Oxides

The following table summarizes findings from a comparative study on the cytotoxicity of various dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides in CRL-2118 chicken hepatocytes. This data highlights the generally lower cytotoxic potential of the N-oxide forms in vitro.

CompoundTypeConcentration Range (µM)Observation (at 48-72h)Relative Cytotoxicity Ranking
LasiocarpineParent DHPA19 - 300Cytotoxic in a concentration-dependent manner1 (Most Cytotoxic)
SeneciphyllineParent DHPA19 - 300Cytotoxic2
SenecionineParent DHPA19 - 300Cytotoxic3
HeliotrineParent DHPA19 - 300Cytotoxic4
RiddelliineParent DHPA19 - 300Cytotoxic5
MonocrotalineParent DHPA19 - 300Cytotoxic6
Riddelliine-N-oxide DHPA-N-oxide 19 - 300 Not significantly cytotoxic 7
LycopsamineParent DHPA19 - 300-8
IntermedineParent DHPA19 - 300-9
Lasiocarpine-N-oxide DHPA-N-oxide 19 - 300 Not significantly cytotoxic 10
Senecionine-N-oxide DHPA-N-oxide 19 - 300 Not significantly cytotoxic 11 (Least Cytotoxic)

Data summarized from a study on CRL-2118 chicken hepatocytes. The descending order of cytotoxicity was estimated based on graphic analyses of cell viability and cellular degeneration.[3]

Experimental Protocols

The assessment of in vitro cytotoxicity of PA-N-oxides typically involves a battery of assays to determine cell viability, membrane integrity, and mechanisms of cell death. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be utilized, with liver-derived cells such as primary hepatocytes or cell lines like HepG2 being particularly relevant due to the hepatotoxicity of PAs. For instance, CRL-2118 chicken hepatocytes have been used for comparative cytotoxicity studies.[3]

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The PA-N-oxide is dissolved in a suitable solvent (e.g., DMSO, water) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Exposure: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compound, and the cells are incubated for specific time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • After the treatment period, the medium is removed from the wells.

  • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[3]

  • After the incubation period, a sample of the cell culture supernatant is collected from each well.

  • The supernatant is transferred to a new plate.

  • A reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt is added to each sample.

  • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • The absorbance of the colored product is measured at a specific wavelength (e.g., 490 nm).

  • The amount of LDH released is proportional to the number of lysed cells. Results are often expressed as a percentage of a positive control (cells treated with a lysis buffer).

Signaling Pathways and Experimental Workflows

General Metabolic Pathway of Pyrrolizidine Alkaloids

The diagram below illustrates the general metabolic activation pathway of pyrrolizidine alkaloids, highlighting the relationship between the N-oxide and the parent alkaloid, and the subsequent formation of toxic metabolites.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism (In Vivo) cluster_toxicity Toxicity PA_N_Oxide Pyrrolizidine Alkaloid N-Oxide Parent_PA Parent Pyrrolizidine Alkaloid PA_N_Oxide->Parent_PA Reduction (e.g., Gut Microbiota) Parent_PA->PA_N_Oxide Oxidation (Detoxification) Dehydro_PA Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) Parent_PA->Dehydro_PA CYP450 Activation (Toxification) DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Cytotoxicity Cytotoxicity & Carcinogenicity DNA_Adducts->Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: General metabolic pathway of pyrrolizidine alkaloids.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a compound like a pyrrolizidine alkaloid N-oxide.

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., HepG2) Compound_Prep Compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Treatment Cell Treatment (24, 48, 72h) Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Membrane_Integrity Membrane Integrity Assay (e.g., LDH) Treatment->Membrane_Integrity Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Membrane_Integrity->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

References

An In-depth Technical Guide to Heliosupine N-oxide: Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliosupine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid N-oxide (PANO), is a subject of growing interest within the scientific community due to its distinct biological activities and toxicological profile. Found predominantly in plants of the Boraginaceae family, such as those from the Cynoglossum and Heliotropium genera, this compound has been identified as a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It details its physicochemical properties, outlines experimental protocols for its isolation and analysis, presents quantitative data on its biological activity, and illustrates its known signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and toxicology.

Discovery and Historical Research

The discovery of this compound is intrinsically linked to the broader investigation of pyrrolizidine alkaloids (PAs) and their N-oxides, a class of compounds known for their widespread occurrence in the plant kingdom and their potential toxicity to livestock and humans.

Initial research into the toxic principles of plants from the Boraginaceae family, particularly species of Heliotropium and Cynoglossum, dates back several decades. These plants were often implicated in cases of livestock poisoning, leading to extensive phytochemical investigations to identify the causative agents. While the parent alkaloid, heliosupine, was identified in earlier studies, the existence and prevalence of its N-oxide form became more apparent with the advancement of analytical techniques, particularly chromatography and mass spectrometry.

Physicochemical Properties

This compound is a pyrrolizidine alkaloid characterized by the presence of an N-oxide functional group on the pyrrolizidine ring. This structural feature significantly influences its polarity and biological activity compared to its parent alkaloid, heliosupine.

PropertyValueSource
Chemical Formula C₂₀H₃₁NO₈
Molecular Weight 413.46 g/mol
CAS Number 31701-88-9
Appearance Solid powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Recommended at -20°C for long-term stability
Natural Sources Cynoglossum officinale L., Heliotropium species, Myosotis arvensis

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on muscarinic acetylcholine receptors (mAChRs). Additionally, as a pyrrolizidine alkaloid, it is implicated in cytotoxicity, a hallmark of this class of compounds.

ParameterValueSystem/AssaySource
IC₅₀ (mAChR Inhibition) 350 µMMuscarinic Acetylcholine Receptor (mAChR) binding assay
Blood-to-Plasma Ratio (Rb) < 1 (estimated for PANOs)In vitro studies on various PANOs suggest low binding to red blood cells. Specific data for this compound is not available, but for a related PANO, intermedine (B191556) N-oxide, the Rb is 0.689.
Cytotoxicity (IC₅₀) Data not specifically available for this compound. However, related PANOs like indicine (B129459) N-oxide show IC50 values ranging from 46 to 100 μM in various cancer cell lines.MTT assay on various cancer cell lines.
In vivo Toxicity (LD₅₀) Data not specifically available for isolated this compound. The LD50 of plant extracts containing a mixture of PAs, including this compound, is high, but this is not representative of the pure compound. For instance, the LD50 of Myosotis scorpioides extract in mice was found to be 2,828.43 mg/Kg.Acute toxicity studies in mice.

Experimental Protocols

The following protocols are based on established methods for the extraction, purification, and analysis of pyrrolizidine alkaloid N-oxides and can be adapted for this compound.

Extraction and Isolation from Plant Material (Cynoglossum officinale)

This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from dried plant material.

Materials:

  • Dried and powdered Cynoglossum officinale plant material

  • Methanol

  • 0.05 M Sulfuric acid

  • 2.5% Ammonia in methanol

  • Deionized water

  • Strong Cation Exchange (SCX) SPE cartridges

  • Centrifuge

  • Sonicator

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction: a. Weigh 1-2 g of the powdered plant material into a centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid. c. Sonicate for 30 minutes. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction on the plant

Heliosupine N-oxide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine (B1236927) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a metabolite of heliosupine found in various plant species, including those of the Cynoglossum genus.[1] As with many pyrrolizidine alkaloids, heliosupine N-oxide and its parent compound are of significant interest to the scientific community due to their potential biological activities and associated toxicities. This technical guide provides an in-depth review of the existing literature on this compound, summarizing its biological effects, mechanisms of action, and relevant experimental methodologies.

Chemical and Physical Properties

PropertyValueReference
CAS Number 31701-88-9[1]
Molecular Formula C20H31NO8[1]
Molecular Weight 413.46 g/mol [1]

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is the inhibition of the muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Pyrrolizidine alkaloids and their N-oxides are also known for their potential cytotoxic and anticancer activities, though specific data for this compound is limited.[3][4] The toxicity of PAs, particularly hepatotoxicity, is a well-documented concern.[3][5]

Biological TargetActivityIC50 ValueReference
Muscarinic Acetylcholine Receptor (mAChR)Inhibition350 µM[1][2]

Note: Due to the limited quantitative data available specifically for this compound, the following table presents data for a structurally related pyrrolizidine alkaloid N-oxide, indicine (B129459) N-oxide, to provide context for the potential cytotoxicity of this class of compounds.

Table: Cytotoxicity of Indicine N-oxide against various cancer cell lines

Cell Line Cancer Type IC50 (µM)
HeLa Cervical Cancer 50
MCF-7 Breast Cancer 75
A549 Lung Cancer 100

| PC-3 | Prostate Cancer | 46 |

Pharmacokinetics and Physicochemical Properties

The lipophilicity and blood partitioning of pyrrolizidine alkaloids and their N-oxides are important factors in their toxicokinetics.

Compound Typelog P (Octanol/Water Partition Coefficient)Rb (Blood/Plasma Partition Ratio)
Pyrrolizidine Alkaloids (General)Generally low~1.1
Pyrrolizidine Alkaloid N-oxides (General)Generally lower than parent PAs~0.7 - 1.0

Mechanism of Action and Signaling Pathways

The biological effects of this compound and other PA N-oxides are intrinsically linked to their metabolic activation. PA N-oxides are considered pro-toxins that undergo bioactivation to exert their toxic effects.[6][7]

Metabolic Activation Pathway

The primary mechanism of toxicity for pyrrolizidine alkaloid N-oxides involves their reduction to the parent pyrrolizidine alkaloid, followed by metabolic activation in the liver.

metabolic_activation This compound This compound Heliosupine Heliosupine This compound->Heliosupine Reduction (Intestinal Microbiota, Hepatic Enzymes) Dehydropyrrolizidine Alkaloid (DHPA) Dehydropyrrolizidine Alkaloid (DHPA) Heliosupine->Dehydropyrrolizidine Alkaloid (DHPA) Oxidation (Hepatic Cytochrome P450s) Adduct Formation Adduct Formation Dehydropyrrolizidine Alkaloid (DHPA)->Adduct Formation Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins)->Adduct Formation Toxicity (Hepatotoxicity, Genotoxicity, Cytotoxicity) Toxicity (Hepatotoxicity, Genotoxicity, Cytotoxicity) Adduct Formation->Toxicity (Hepatotoxicity, Genotoxicity, Cytotoxicity)

Caption: Metabolic activation of this compound to its toxic metabolite.

This metabolic activation leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids, DHPAs) that can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkaloid N-oxides involves the oxidation of the parent alkaloid.

synthesis_workflow cluster_synthesis Synthesis start Dissolve Heliosupine in appropriate solvent (e.g., Chloroform) add_oxidant Add oxidizing agent (e.g., m-CPBA or H2O2) start->add_oxidant stir Stir at room temperature add_oxidant->stir monitor Monitor reaction by TLC stir->monitor workup Quench reaction and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify characterize Characterize by MS, NMR, and IR spectroscopy purify->characterize

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Dissolution: The parent alkaloid, heliosupine, is dissolved in a suitable organic solvent such as chloroform (B151607) or dichloromethane.

  • Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, it is quenched, and an aqueous work-up is performed to remove excess reagents.

  • Purification: The crude product is purified using column chromatography.

  • Characterization: The final product, this compound, is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm its structure and purity.[8][9]

Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay (Radioligand Binding Assay)

A common method to determine the inhibitory activity of a compound on a receptor is through a competitive radioligand binding assay.

binding_assay_workflow cluster_assay Radioligand Binding Assay prepare_membranes Prepare cell membranes expressing mAChRs incubate Incubate membranes with radioligand (e.g., [3H]NMS) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 value quantify->analyze

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the muscarinic acetylcholine receptor subtypes are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound (this compound).[10][11][12][13]

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[14]

Conclusion

This compound is a pyrrolizidine alkaloid with known inhibitory activity against muscarinic acetylcholine receptors. Its biological effects and toxicity are largely dependent on its metabolic activation to reactive pyrrolic species. While specific quantitative data on the cytotoxicity and anticancer activity of this compound are scarce, the information available for related PA N-oxides suggests that these are important areas for future investigation. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and other similar compounds. Further research is needed to fully elucidate the specific signaling pathways affected by this compound and to explore its potential therapeutic applications and toxicological risks.

References

Heliosupine N-oxide: A Pyrrolizidine Alkaloid at the Forefront of Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine (B1236927) N-oxide, a prominent member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, represents a sophisticated chemical defense strategy employed by a variety of plant species, most notably within the Boraginaceae family. This document provides a comprehensive technical overview of the biosynthesis, mechanism of action, and ecological significance of heliosupine N-oxide, with a particular focus on its role in mediating plant-herbivore interactions. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to serve as a valuable resource for researchers in the fields of chemical ecology, natural product chemistry, and drug development.

Pyrrolizidine alkaloids are a diverse group of heterocyclic compounds known for their toxicity to a wide range of herbivores.[1][2] Plants produce these compounds as a defense mechanism, and their presence can significantly influence the feeding behavior and population dynamics of insect herbivores.[2][3] Heliosupine, and its more abundant and water-soluble N-oxide form, are characteristic PAs found in species such as houndstongue (Cynoglossum officinale). The N-oxide form is generally considered less toxic than the free base; however, it can be readily reduced to the toxic tertiary alkaloid in the anaerobic environment of an herbivore's gut, thus functioning as a pro-toxin.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of pathways derived from amino acid metabolism. The core structure, a necine base, is synthesized from L-arginine, while the esterifying necic acids have their origins in other amino acids.

The initial and committed step in the biosynthesis of the pyrrolizidine nucleus is the formation of homospermidine from two molecules of putrescine, a process catalyzed by the enzyme homospermidine synthase (HSS). Putrescine itself is derived from L-arginine via agmatine (B1664431) or L-ornithine. Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine (B1221780) base.

The necic acid moieties of heliosupine, angelic acid and echimidinic acid, are derived from the amino acid L-isoleucine. While the complete enzymatic pathway for the formation of echimidinic acid is yet to be fully elucidated, the biosynthesis of angelic acid is known to proceed through the catabolism of L-isoleucine.

The final steps in the biosynthesis of heliosupine involve the esterification of the retronecine base with angelic acid and echimidinic acid. The exact order and the enzymes catalyzing these esterification steps are still under investigation but are thought to involve CoA-activated necic acid derivatives. Finally, the tertiary nitrogen of the heliosupine molecule is oxidized to form this compound.

G cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis Arginine Arginine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase (HSS) Retronecine Retronecine Homospermidine->Retronecine Oxidation & Cyclization Heliosupine Heliosupine Retronecine->Heliosupine Esterification Isoleucine Isoleucine Angelic_acid Angelic_acid Isoleucine->Angelic_acid Echimidinic_acid Echimidinic_acid Isoleucine->Echimidinic_acid Angelic_acid->Heliosupine Echimidinic_acid->Heliosupine Heliosupine_N_oxide Heliosupine_N_oxide Heliosupine->Heliosupine_N_oxide N-oxidation

Biosynthetic pathway of this compound.

Quantitative Data: Pyrrolizidine Alkaloid Concentration in Cynoglossum officinale

The concentration of pyrrolizidine alkaloids, with heliosupine being the predominant compound, varies significantly across different tissues and developmental stages of Cynoglossum officinale. The data presented below is a summary of typical findings in the literature, highlighting the strategic allocation of these defensive compounds to more vulnerable and valuable plant parts.

Plant PartDevelopmental StageTotal PAs (% dry weight)N-oxide form (% of total PAs)
Leaves Rosette (First Year)1.5 - 2.570 - 90
Bolting (Second Year)1.0 - 1.860 - 80
Mature (Second Year)0.5 - 1.250 - 70
Roots First Year1.2 - 2.075 - 95
Second Year0.8 - 1.570 - 90
Flowers Budding1.8 - 3.080 - 95
Full Bloom1.2 - 2.270 - 90
Seeds Immature2.5 - 4.085 - 98
Mature1.5 - 2.880 - 95

Note: "Total PAs" is often calculated as heliosupine equivalents.

Mechanism of Action and Role in Plant Defense

The defensive properties of this compound are intrinsically linked to its toxicity upon ingestion by herbivores. The mechanism of toxic action is a multi-step process that culminates in the alkylation of cellular macromolecules, leading to cytotoxicity and antifeedant effects.

  • Ingestion and Reduction: Generalist herbivores that consume plant material containing this compound reduce it to the free base form, heliosupine, in their digestive tracts.

  • Absorption and Transport: The lipophilic heliosupine is readily absorbed and transported to the liver.

  • Metabolic Activation: In the liver, cytochrome P450 monooxygenases metabolize heliosupine into highly reactive pyrrolic esters.

  • Alkylation of Macromolecules: These electrophilic pyrrolic esters can then alkylate nucleophilic centers in cellular macromolecules such as DNA and proteins. This covalent binding disrupts normal cellular function, leading to liver damage and other toxic effects.

This hepatotoxicity acts as a potent deterrent to most generalist herbivores. However, some specialist insects have evolved mechanisms to overcome this chemical defense. For instance, the cinnabar moth (Tyria jacobaeae), a specialist on PA-containing plants, can sequester these alkaloids and use them for its own defense against predators.[5][6][7] These specialist herbivores often possess specific enzymes that can detoxify the PAs or prevent their metabolic activation. Furthermore, some specialist insects are known to use PAs as oviposition stimulants, indicating a complex co-evolutionary relationship between the plant and the herbivore.[5][7]

The effect of PAs on different insect species can vary. For example, studies have shown that while some generalist caterpillars like Spodoptera exigua are not acutely affected by certain PAs in their diet, there can be synergistic deterrent effects when multiple PAs are present.[8] In contrast, other generalists like the aphid Myzus persicae and the locust Locusta migratoria have shown sensitivity to specific PAs.[8] The tobacco budworm, Heliothis virescens, is another generalist that is negatively affected by alkaloids in its host plants.[9]

G cluster_herbivore Herbivore Ingestion Ingestion of Plant Material (this compound) Gut Gut (Reduction) Ingestion->Gut Heliosupine Heliosupine (Free Base) Gut->Heliosupine Liver Liver (Metabolic Activation) Heliosupine->Liver Absorption Pyrroles Reactive Pyrrolic Esters Liver->Pyrroles Cytochrome P450 Alkylation Alkylation of DNA & Proteins Pyrroles->Alkylation Toxicity Cytotoxicity & Antifeedant Effects Alkylation->Toxicity

Mechanism of toxic action of this compound.

Experimental Protocols

Extraction and Quantification of Pyrrolizidine Alkaloids from Plant Material

This protocol outlines a general method for the extraction and quantification of PAs, including this compound, from dried plant material using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dry the plant material at 40-50°C to a constant weight.

  • Grind the dried material to a fine powder using a mill.

2. Extraction:

  • Weigh approximately 1-2 g of the powdered plant material into a centrifuge tube.

  • Add 20-30 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol).

  • Sonicate the mixture for 15-30 minutes in a water bath.

  • Centrifuge at 3000-4000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) followed by water.

  • Adjust the pH of the combined supernatant to approximately 5-6 with a suitable base (e.g., ammonia (B1221849) solution).

  • Load the extract onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interfering compounds.

  • Elute the PAs with an ammoniated methanol solution (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is common.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for heliosupine and this compound.

    • Quantification: A calibration curve is generated using certified reference standards of heliosupine and this compound.

G Start Dried & Ground Plant Material Extraction Acidic Methanol Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Combined Supernatants Centrifugation->Supernatant SPE_Cleanup Solid-Phase Extraction (SCX Cartridge) Supernatant->SPE_Cleanup Elution Elution with Ammoniated Methanol SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Experimental workflow for PA analysis.

Conclusion

This compound is a key player in the chemical defense arsenal (B13267) of various plant species. Its biosynthesis, strategic allocation within the plant, and potent toxicity upon ingestion by herbivores underscore its importance in shaping plant-herbivore interactions. A thorough understanding of the biosynthesis and mode of action of this and other pyrrolizidine alkaloids is crucial for fields ranging from ecology and evolutionary biology to toxicology and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further research into this fascinating class of natural products.

References

Structural Elucidation of Heliosupine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various plant species, notably Cynoglossum officinale L.[1][2]. While specific, detailed experimental data for the complete structural elucidation of this compound is not extensively available in publicly accessible literature, this document outlines the established analytical chemistry principles and experimental protocols applicable to this class of compounds. The guide details the typical workflow, from isolation and purification to spectroscopic analysis, and presents expected data based on the known structure and the analysis of closely related pyrrolizidine alkaloid N-oxides. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, toxicology, and drug development.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) N-oxide. PAs are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores. The N-oxide forms are often the more abundant derivatives in the plant tissues. The structural determination of these compounds is crucial for understanding their biosynthesis, metabolism, and toxicological properties. This guide provides a framework for the structural elucidation of this compound, a process that relies on a combination of chromatographic separation and spectroscopic techniques.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₃₁NO₈
Molecular Weight 413.46 g/mol
CAS Number 31701-88-9
Natural Source Cynoglossum officinale L.[1][2]
Compound Type Pyrrolizidine Alkaloid N-oxide[2]

Experimental Protocols

The structural elucidation of this compound involves a multi-step process, beginning with its extraction from the plant source, followed by purification and characterization using various spectroscopic methods.

Isolation and Purification of Pyrrolizidine Alkaloid N-oxides

The following is a generalized protocol for the isolation and purification of PA N-oxides from plant material, adapted from methodologies used for related compounds.

3.1.1. Extraction:

  • Air-dried and powdered plant material (e.g., aerial parts of Cynoglossum officinale) is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) in a Soxhlet apparatus.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • The residue is acidified with 0.5 M HCl and partitioned with a non-polar solvent (e.g., diethyl ether or hexane) to remove lipids and other non-polar compounds.

  • The acidic aqueous phase, containing the protonated alkaloids, is collected.

3.1.2. Separation of N-oxides and Free Bases:

  • The acidic aqueous extract is passed through a strong cation-exchange solid-phase extraction (SPE) column.

  • The column is washed with water and then with methanol to remove neutral and weakly basic compounds.

  • The free base alkaloids are eluted with a methanolic ammonia (B1221849) solution.

  • The N-oxide fraction is subsequently eluted with a stronger base or a suitable salt solution.

3.1.3. Purification:

  • The N-oxide fraction is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.

  • A gradient elution system, for example, a mixture of chloroform, methanol, and ammonia, is often employed.

  • Final purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

3.2.1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is commonly used for the analysis of PA N-oxides.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for the complete structural assignment.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.2.3. Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Technique: UV-Vis spectrophotometry.

  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: The absorption spectrum is recorded over the range of 200-800 nm.

Spectroscopic Data Summary

Table 2: Expected Mass Spectrometry Data for this compound
Ionm/z (calculated)Fragmentation Pathway
[M+H]⁺ 414.2071Protonated molecule
[M+H-H₂O]⁺ 396.1966Loss of a water molecule
[M+H-C₅H₈O₂]⁺ 314.1547Loss of the angelic acid side chain
[M+H-C₇H₁₂O₄]⁺ 240.1230Loss of the heliotric acid side chain
Necine base fragment 156.0968Characteristic fragment of the retronecine (B1221780) N-oxide core
Table 3: Expected NMR Spectroscopic Data for this compound

Due to the lack of published experimental data, specific chemical shifts cannot be provided. However, the expected types of signals are outlined below.

NucleusExpected Chemical Shift Range (ppm) and MultiplicityKey Correlations (from 2D NMR)
¹H NMR Signals corresponding to the pyrrolizidine core, the angelic acid moiety, and the heliotric acid moiety. Protons adjacent to the N-oxide and ester groups would be deshielded.COSY correlations would reveal proton-proton coupling networks within each structural unit. HMBC correlations would establish long-range connectivity between the necine base and the ester side chains.
¹³C NMR Carbonyl carbons of the ester groups would appear at the downfield end of the spectrum (170-180 ppm). Carbons attached to oxygen and nitrogen would be in the range of 50-90 ppm. Alkyl carbons would be at the upfield end.HSQC would correlate each proton to its directly attached carbon.
Table 4: Expected IR and UV-Vis Spectroscopic Data for this compound
TechniqueExpected AbsorptionFunctional Group
IR (cm⁻¹) ~3400 (broad)O-H stretching
~1730 (strong)C=O stretching (ester)
~1650 (medium)C=C stretching (angelate)
~970-950N-O stretching[3]
UV-Vis (nm) λmax ~215-220π → π* transition of the α,β-unsaturated ester

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its structural elucidation.

Heliosupine_N_oxide_Structure cluster_structure This compound img img

Caption: Chemical structure of this compound.

experimental_workflow plant_material Plant Material (Cynoglossum officinale) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning spe Solid-Phase Extraction (Cation Exchange) partitioning->spe purification Chromatographic Purification (HPLC/TLC) spe->purification pure_compound Pure this compound purification->pure_compound ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis elucidation Structural Elucidation ms->elucidation nmr->elucidation ir->elucidation uv_vis->elucidation

References

Methodological & Application

Application Notes & Protocols: Extraction of Heliosupine N-oxide from Cynoglossum officinale

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynoglossum officinale, commonly known as houndstongue, is a plant species recognized for its production of pyrrolizidine (B1209537) alkaloids (PAs), a class of secondary metabolites.[1][2][3] Among these, Heliosupine N-oxide is a notable constituent. PAs and their N-oxides are of significant interest due to their potential biological activities, including toxicity.[4] this compound, for instance, has been identified as an inhibitor of the muscarinic acetylcholine (B1216132) receptor (mAChR).[5][6] This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Cynoglossum officinale.

Quantitative Data Summary

The concentration of pyrrolizidine alkaloids in Cynoglossum officinale can vary depending on the plant's growth stage and the specific part being analyzed. Immature plant tissues generally exhibit the highest levels of PAs.[1] The N-oxide forms are typically more abundant than the free base forms.[7]

Plant PartTotal PAs (% dry weight)N-oxide Form (% of total PAs)Free Base Form (% of total PAs)
Immature Leaves1.5 - 2.060 - 9010 - 40
Mature LeavesLower than immature60 - 9010 - 40
StemsLower than leaves60 - 9010 - 40
Buds1.5 - 2.060 - 9010 - 40
FlowersLower than buds60 - 9010 - 40
PodsSufficient to be toxic60 - 9010 - 40

Data synthesized from studies on pyrrolizidine alkaloid content in Cynoglossum officinale.[1][7]

Experimental Protocols

This protocol outlines a comprehensive method for the extraction and purification of this compound from Cynoglossum officinale. The procedure is divided into three main stages: initial extraction, acid-base liquid-liquid extraction to separate N-oxides and free bases, and a final purification step.

Materials and Reagents:

Protocol 1: Extraction of Total Pyrrolizidine Alkaloids

  • Sample Preparation: Air-dry the aerial parts of Cynoglossum officinale and grind them into a fine powder.

  • Extraction:

    • Soxhlet Extraction (Method A): Place the powdered plant material in a cellulose (B213188) thimble and perform exhaustive extraction with methanol using a Soxhlet apparatus for 8-12 hours.[1]

    • Maceration (Method B): Alternatively, soak the plant material in methanol at room temperature with occasional stirring for 24-48 hours.[8] Filter the extract and repeat the process with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Separation of N-Oxide and Free Base Fractions

  • Acidification: Dissolve the crude extract in 2N HCl. This step protonates both the free base PAs and the N-oxides, rendering them water-soluble.

  • Removal of Non-Alkaloidal Compounds: Extract the acidic solution with diethyl ether or chloroform to remove lipids and other non-polar compounds. Discard the organic layer.

  • Fractionation:

    • Divide the aqueous acidic solution into two equal portions (Fraction A and Fraction B).

    • Fraction A (Free Bases): Keep this fraction aside for the direct extraction of free base PAs.

    • Fraction B (Total Alkaloids - after reduction): To this fraction, add zinc dust in small portions with stirring until the solution becomes colorless. This step reduces the PA N-oxides to their corresponding free bases.[9] Filter the solution to remove excess zinc dust.

  • Extraction of Free Bases from Fraction A:

    • Make Fraction A basic by adding ammonia solution until the pH is approximately 9-10.

    • Extract the basified solution multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free base PA fraction.

  • Extraction of Total Alkaloids from Fraction B:

    • Basify the reduced and filtered Fraction B with ammonia solution to a pH of 9-10.

    • Perform a liquid-liquid extraction with dichloromethane or ethyl acetate as described for Fraction A.

    • Evaporation of the solvent will yield the total alkaloid fraction (original free bases + reduced N-oxides).

  • Quantification of N-Oxides: The quantity of PA N-oxides can be determined by the difference in the total alkaloid content (from Fraction B) and the free base content (from Fraction A).[9]

Protocol 3: Isolation of this compound

For the specific isolation of this compound, further chromatographic separation of the crude extract or the N-oxide rich fraction is necessary. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are suitable for the analytical and preparative separation of individual PAs and their N-oxides.[4][8]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow plant Powdered Cynoglossum officinale extraction Methanol Extraction (Soxhlet or Maceration) plant->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acidification Dissolve in 2N HCl crude_extract->acidification partition1 Extract with Ether/Chloroform (Remove Lipids) acidification->partition1 aqueous_acid Aqueous Acidic Solution partition1->aqueous_acid split Divide into Two Fractions aqueous_acid->split fraction_a Fraction A (Free Bases) split->fraction_a Portion 1 fraction_b Fraction B (Total Alkaloids) split->fraction_b Portion 2 basify_a Basify (pH 9-10) fraction_a->basify_a reduction Reduce with Zinc Dust fraction_b->reduction partition_a Extract with CH2Cl2 basify_a->partition_a evaporation_a Evaporation partition_a->evaporation_a free_bases Free Base PA Fraction evaporation_a->free_bases analysis Analysis & Purification (e.g., HPLC-MS) free_bases->analysis basify_b Basify (pH 9-10) reduction->basify_b partition_b Extract with CH2Cl2 basify_b->partition_b evaporation_b Evaporation partition_b->evaporation_b total_alkaloids Total PA Fraction evaporation_b->total_alkaloids total_alkaloids->analysis SignalingPathway ach Acetylcholine (ACh) machr Muscarinic Acetylcholine Receptor (mAChR) ach->machr Binds to g_protein G-protein machr->g_protein Activates effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messengers (cAMP, IP3, DAG) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers heliosupine This compound heliosupine->machr Inhibits

References

Application Notes: Cell Culture Assays for Testing Heliosupine N-oxide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites found in various plant species, such as those from the Heliotropium genus.[1] PAs and their N-oxides are known for a range of biological activities, including potential cytotoxic and anticancer effects.[1] Specifically, this compound has been identified as an inhibitor of the muscarinic acetylcholine (B1216132) receptor (mAChR).[2][3] Due to the known hepatotoxicity and genotoxicity of many PAs, which often require metabolic activation to exert their effects, comprehensive in vitro testing is crucial to characterize the bioactivity of this compound.[4][5]

These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cell culture, along with methods for analyzing its impact on the cell cycle. The assays described are fundamental for the initial screening and mechanistic evaluation of this compound in a drug development context.

Recommended Cell Lines

  • HepaRG (Human Hepatocellular Carcinoma): This cell line is highly recommended due to its metabolic competence, expressing various cytochrome P450 enzymes.[6][7] This is critical for studying compounds like PAs that may undergo metabolic activation or detoxification in the liver.[6]

  • Standard Cancer Cell Lines (e.g., HeLa, MCF-7, A549): To assess general cytotoxicity and anticancer potential across different cancer types. A study on a similar compound, indicine (B129459) N-oxide, showed inhibitory effects on the proliferation of various cancer cell lines.[8]

  • Non-Cancerous Cell Lines (e.g., BJ Fibroblasts, PBMCs): To evaluate the therapeutic index and selectivity of the compound by comparing its toxicity towards cancerous versus normal cells.[9]

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT assay is a colorimetric method used to assess cell viability.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[10] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[10] This allows for the determination of the compound's cytotoxic effect and the calculation of its IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[11][12]

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Assay 2: Apoptosis Detection (Annexin V/PI Staining)

Principle

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs kill tumor cells.[13][14] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC, Alexa Fluor 488) to detect these cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[6][15]

Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Assay 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle

Cytotoxic compounds can exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell division and proliferation.[16] Cell cycle analysis uses a DNA-binding dye like Propidium Iodide (PI) to stain cells.[16] The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.[17] Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle.[16][17] Apoptotic cells may also be visible as a "sub-G1" peak due to DNA fragmentation.[16]

Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[18][19]

    • Incubate at 4°C for at least 2 hours (or overnight).[18][19]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.[6] The RNase A is crucial to prevent the staining of double-stranded RNA.[16]

    • Incubate for 30 minutes at 37°C in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different concentrations and controls.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line Incubation Time (h) IC50 (µM) ± SD
HepaRG 48 [Value]
HeLa 48 [Value]
MCF-7 48 [Value]

| BJ Fibroblasts | 48 | [Value] |

Table 2: Effect of this compound on Apoptosis in HepaRG Cells (24h Treatment)

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 [Value] ± SD [Value] ± SD [Value] ± SD
This compound [0.5x IC50] [Value] ± SD [Value] ± SD [Value] ± SD
This compound [1x IC50] [Value] ± SD [Value] ± SD [Value] ± SD

| this compound | [2x IC50] | [Value] ± SD | [Value] ± SD | [Value] ± SD |

Table 3: Cell Cycle Distribution in HepaRG Cells after this compound Treatment (24h)

Treatment Concentration (µM) Sub-G1 (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 0 [Value] ± SD [Value] ± SD [Value] ± SD [Value] ± SD

| this compound | [IC50] | [Value] ± SD | [Value] ± SD | [Value] ± SD | [Value] ± SD |

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis culture Cell Culture (e.g., HepaRG) seeding Cell Seeding (Plates) culture->seeding treatment Treatment with This compound seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Microplate Reader cytotoxicity->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Interpretation & Visualization plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Overall experimental workflow for assessing this compound bioactivity.

apoptosis_workflow start Seed & Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze interpret Data Interpretation (Quadrants) analyze->interpret signaling_pathway compound This compound (or its metabolite) stress Cellular Stress (e.g., Oxidative, DNA Damage) compound->stress mito Mitochondrial Dysfunction (Intrinsic Pathway) stress->mito cas9 Caspase-9 Activation mito->cas9 Cytochrome c release cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Animal Models for In Vivo Studies of Heliosupine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies on Heliosupine N-oxide using relevant animal models. The protocols outlined below are based on established methodologies for structurally similar pyrrolizidine (B1209537) alkaloid (PA) N-oxides, such as Integerrimine N-oxide and Senecionine N-oxide, and are intended to serve as a foundational framework for investigating the pharmacokinetics, pharmacodynamics, and potential toxicity of this compound.

Introduction

This compound is a pyrrolizidine alkaloid (PA) N-oxide. PAs and their N-oxides are known for their potential hepatotoxicity, which is a significant concern for drug development and toxicology. In vivo studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to assess its safety and efficacy. The primary mechanism of toxicity for many PA N-oxides involves their reduction to the parent PA, followed by metabolic activation in the liver to form reactive pyrrolic intermediates. These intermediates can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. Another potential mechanism, as seen with the related indicine (B129459) N-oxide, involves interaction with microtubules and direct DNA damage.

This document provides detailed protocols for acute and sub-chronic toxicity studies in rodent models, methods for sample collection and analysis, and a framework for data interpretation.

Recommended Animal Models

The most commonly used and relevant animal models for studying the in vivo effects of PA N-oxides are rodents, specifically mice and rats.

  • Mice: C57BL/6 mice (8-10 weeks old) are a suitable strain for acute toxicity studies.

  • Rats: Wistar or Sprague-Dawley rats (8-10 weeks old) are recommended for both acute and sub-chronic toxicity studies due to their extensive use in toxicological research and the availability of historical control data.

Animal Husbandry: Animals should be housed in standard polycarbonate cages with ad libitum access to standard chow and water. A 12-hour light/dark cycle should be maintained in a temperature-controlled (22 ± 2°C) and humidity-controlled (50 ± 10%) environment. A one-week acclimatization period is essential before the commencement of any experiment.

Experimental Protocols

Protocol 1: Acute Toxicity Study in Mice

This protocol is designed to determine the immediate effects and potential lethal dose of a single high dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and observation

Procedure:

  • Dose Range-Finding: Initially, a dose range-finding study should be performed with a small number of animals to determine the appropriate high dose for the main study.

  • Group Allocation: Divide animals into at least two groups (n=6-8 per group):

    • Group 1: Control (Vehicle)

    • Group 2: this compound (single high dose, e.g., 50-70 mg/kg, based on range-finding or data from similar compounds).

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) post-dosing.

  • Data Collection: At the end of the observation period (e.g., 48 hours or as determined by the severity of toxic signs), euthanize the animals. Collect blood for serum biochemistry and liver tissue for histopathological analysis.

Protocol 2: Sub-chronic Toxicity Study in Rats

This 28-day repeated dose study is designed to evaluate the cumulative toxic effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Male Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Equipment for blood collection and tissue processing

Procedure:

  • Group Allocation: Divide animals into four groups (n=8-10 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Low Dose this compound

    • Group 3: Mid Dose this compound

    • Group 4: High Dose this compound

    • Dose levels should be determined based on the acute toxicity study or literature on similar compounds (e.g., 3, 6, and 9 mg/kg for low, mid, and high doses respectively).

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-life Observations:

    • Monitor body weight and food consumption twice weekly.

    • Observe animals daily for any clinical signs of toxicity.

  • Terminal Procedures (Day 29):

    • Anesthetize rats (e.g., with isoflurane).

    • Collect blood via cardiac puncture into serum separator tubes.

    • Euthanize animals by an approved method.

    • Perform a gross necropsy and weigh the liver.

    • Collect liver tissue samples:

      • Fix a portion in 10% neutral buffered formalin for histopathology.

      • Snap-freeze portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

Sample Analysis

  • Serum Biochemistry: Centrifuge blood samples to separate serum. Analyze for key liver injury markers including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Process formalin-fixed liver tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for signs of hepatotoxicity such as necrosis, inflammation, and fibrosis.

  • Molecular Analysis (Optional): Snap-frozen liver tissue can be used to analyze markers of oxidative stress, apoptosis, and the formation of DNA and protein adducts.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and treatment groups. The following tables provide a template with example data based on studies of related PA N-oxides.

Table 1: Representative Dose Regimen and Observed Hepatic Effects of a PA N-oxide in a 28-Day Rat Study

GroupDose (mg/kg/day)Body Weight Change (%)Relative Liver Weight ( g/100g BW)Serum ALT (U/L)Serum AST (U/L)
Control0 (Vehicle)+253.5 ± 0.340 ± 8120 ± 20
Low Dose3+223.6 ± 0.455 ± 10150 ± 25
Mid Dose6+154.2 ± 0.5120 ± 30350 ± 50
High Dose9+55.1 ± 0.6350 ± 70800 ± 120

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of a Representative PA N-oxide in Rats

ParameterValue
Cmax (ng/mL) To be determined
Tmax (h) To be determined
AUC (ng·h/mL) To be determined
t1/2 (h) To be determined
Bioavailability (%) To be determined

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 In-Life Monitoring cluster_3 Terminal Procedures (Day 29) cluster_4 Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (Control & Treatment) acclimatization->grouping dosing Oral Gavage Administration (Daily for 28 days) grouping->dosing monitoring Body Weight, Food Intake, Clinical Signs dosing->monitoring blood_collection Blood Collection (Cardiac Puncture) monitoring->blood_collection necropsy Necropsy & Organ Weight blood_collection->necropsy serum_analysis Serum Biochemistry (ALT, AST) blood_collection->serum_analysis tissue_collection Tissue Collection (Liver) necropsy->tissue_collection histopathology Histopathology (H&E) tissue_collection->histopathology molecular_analysis Molecular Analysis tissue_collection->molecular_analysis serum_analysis->histopathology histopathology->molecular_analysis

Caption: Workflow for a 28-day sub-chronic toxicity study of this compound in rats.

Proposed Signaling Pathway for PA N-oxide Induced Hepatotoxicity

G cluster_0 Systemic Circulation cluster_1 Hepatocyte cluster_2 Metabolic Activation cluster_3 Detoxification cluster_4 Cellular Damage PA_N_oxide This compound Parent_PA Heliosupine (Parent PA) PA_N_oxide->Parent_PA Reduction Pyrrolic_Metabolite Reactive Pyrrolic Metabolites Parent_PA->Pyrrolic_Metabolite CYP450 GSH_Adduct GSH Adducts Pyrrolic_Metabolite->GSH_Adduct GSH Conjugation Protein_Adducts Protein Adducts Pyrrolic_Metabolite->Protein_Adducts DNA_Adducts DNA Adducts Pyrrolic_Metabolite->DNA_Adducts Cellular_Damage Oxidative Stress & Cell Death Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Caption: Proposed metabolic activation and toxicity pathway of this compound.

Application Notes and Protocols: Heliosupine N-oxide Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) and a significant natural toxin found in various plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] As a certified reference material (CRM), this compound serves as a primary standard for the accurate quantification and identification of this compound in various matrices, including food products, herbal supplements, and biological samples. Its use is critical for ensuring consumer safety, regulatory compliance, and for advancing toxicological and pharmacological research. This document provides detailed application notes and experimental protocols for the use of this compound CRM.

Product Information

A certified reference material of this compound is a primary reference substance with an assigned absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities.[3] The exact purity is detailed on the Certificate of Analysis provided by the supplier.[3][4]

Table 1: Physical and Chemical Properties of this compound [4]

PropertyValue
Chemical Name This compound
Synonyms Cyanoglossophine N-oxide
CAS Number 31701-88-9
Molecular Formula C₂₀H₃₁NO₈
Molecular Weight 413.5 g/mol
Appearance White to off-white solid
Purity >98% (as per example CoA)

Storage and Handling:

  • Long-term Storage: Store at temperatures below -15°C in a sealed container, protected from light and moisture.[4]

  • Working Solutions: Prepare fresh solutions for immediate use. If storage of stock solutions is necessary, aliquot into tightly sealed vials and store at -20°C for up to two weeks.[5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]

  • Safety Precautions: this compound is classified as acutely toxic.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Applications

Analytical Chemistry

This compound CRM is essential for the development and validation of analytical methods for the detection and quantification of pyrrolizidine alkaloids in various samples.

  • Food Safety: PAs can contaminate food products such as honey, tea, herbs, and supplements.[1][6] The use of this compound as a standard allows for the accurate monitoring of these contaminants to ensure they are below regulatory limits.

  • Herbal Medicine: Plants used in traditional and herbal medicine may contain PAs. The CRM is used for quality control to ensure the safety of these products.

  • Forensic Toxicology: In cases of suspected poisoning with PA-containing plants, this compound CRM can be used as a standard for the identification and quantification of the toxin in biological samples.

Toxicological Research

As a well-characterized pyrrolizidine alkaloid, this compound is a valuable tool for in vitro and in vivo toxicological studies to understand the mechanisms of PA-induced toxicity.

  • Cytotoxicity Studies: Investigating the cytotoxic effects of this compound on various cell lines (e.g., liver cells) to determine its IC₅₀ value and understand the cellular pathways leading to cell death.

  • Genotoxicity Studies: Assessing the potential of this compound to cause DNA damage.

  • Metabolism Studies: Investigating the metabolic pathways of this compound in vitro and in vivo to identify potential toxic metabolites.

Pharmacological Research

This compound has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs). This activity can be explored for potential therapeutic applications or to understand the toxicological effects mediated by this pathway.

  • Receptor Binding Assays: Characterizing the binding affinity and selectivity of this compound for different mAChR subtypes.

  • Functional Assays: Investigating the functional consequences of mAChR inhibition by this compound in cellular and tissue models.

Experimental Protocols

Protocol for the Quantification of this compound in Honey by UHPLC-MS/MS

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in honey.[2][6]

3.1.1. Sample Preparation

  • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 30 mL of 0.05 M sulfuric acid.

  • Heat the sample at 50°C for 10 minutes in a water bath to dissolve the honey.

  • Extract for 30 minutes on an overhead shaker at room temperature.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • The supernatant is used for Solid Phase Extraction (SPE).

3.1.2. Solid Phase Extraction (SPE) Clean-up

  • Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Load 2 mL of the supernatant from the sample preparation step onto the cartridge.

  • Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.

  • Elute the PAs (including this compound) with 6 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

3.1.3. UHPLC-MS/MS Analysis

Table 2: UHPLC-MS/MS Parameters

ParameterSetting
UHPLC System Agilent 1260 Infinity LC or equivalent[6]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalent[6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): 414.2 m/z, Product Ions (Q3): e.g., 120.1, 138.1, 222.1 (transitions should be optimized for the specific instrument)
Collision Energy Optimize for each transition

3.1.4. Quantification

Quantification is performed using a matrix-matched calibration curve prepared by spiking blank honey extract with known concentrations of this compound CRM.

Workflow for UHPLC-MS/MS Analysis of this compound

G Workflow for UHPLC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 SPE Clean-up cluster_2 Analysis Sample Honey Sample (5g) Extraction Add 30 mL 0.05 M H₂SO₄ Heat and Shake Sample->Extraction Centrifugation Centrifuge at 4,000 rpm Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition Condition Oasis MCX SPE Cartridge Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with 5% NH₄OH in Methanol Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Workflow for UHPLC-MS/MS Analysis of this compound in Honey.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used for alkaloids.[7][8]

3.2.1. Cell Culture

  • Culture a suitable cell line (e.g., human hepatoma HepG2 cells) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

3.2.2. MTT Assay Procedure

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Prepare a stock solution of this compound CRM in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.2.3. Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Workflow for In Vitro Cytotoxicity (MTT) Assay

G Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture Cells Seed Seed Cells in 96-well Plate Culture->Seed Attach Allow Cells to Attach Seed->Attach Prepare Prepare this compound Dilutions Attach->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 24/48/72h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Calculate Calculate % Cell Viability Read->Calculate Determine Determine IC₅₀ Value Calculate->Determine

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay of this compound.

Signaling Pathway

This compound acts as an inhibitor of muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes of mAChRs (M1-M5), which couple to different G proteins and activate distinct signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway

G Muscarinic Acetylcholine Receptor Signaling Pathway cluster_0 Receptor Activation cluster_1 Gq/11 Pathway (M1, M3, M5) cluster_2 Gi/o Pathway (M2, M4) ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5 or M2, M4) ACh->mAChR Activates H_N_oxide This compound (Inhibitor) H_N_oxide->mAChR Inhibits Gq Gq/11 mAChR->Gq Gi Gi/o mAChR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 Leads to PKC->Cellular_Response1 Leads to AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Leads to

Caption: Inhibition of Muscarinic Acetylcholine Receptor Signaling by this compound.

References

Application Notes and Protocols for the Analysis of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species worldwide.[1][2] These compounds and their corresponding N-oxides (PANOs), which are often the more abundant form in plants, are a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5] PAs can contaminate various foodstuffs, including honey, tea, herbal products, spices, and dietary supplements.[2][6] Consequently, robust and sensitive analytical methods are essential for the accurate quantification of these compounds to ensure food safety and support drug development.

The analysis of PAs and PANOs is complex due to the vast number of existing structures, including isomers, and the need to detect them at very low concentrations.[1][7] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the preferred method for the reliable determination of these toxins.[1][8] This technique offers high sensitivity and selectivity, enabling the accurate quantification of PAs and PANOs in complex matrices.[1][9] A critical component for accurate quantification is the use of well-characterized analytical reference standards for both the PAs and their N-oxide forms.[2][10]

These application notes provide a summary of quantitative data, detailed experimental protocols for sample preparation and analysis, and visualized workflows for the determination of pyrrolizidine alkaloid N-oxides.

Data Presentation: Quantitative Performance

The performance of analytical methods is typically evaluated by parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following table summarizes quantitative data from a validated UHPLC-MS/MS method for the analysis of various PAs and PANOs in different food matrices.

AnalyteMatrixRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
Lycopsamine N-oxide (LyN)Honey89.5 - 98.70.50.15[9]
Intermedine N-oxide (ImN)Honey90.1 - 101.20.50.15[9]
Echimidine N-oxide (EmN)Honey88.6 - 99.40.50.15[9]
Lasiocarpine N-oxide (LcN)Honey92.3 - 103.40.250.075[9]
Senecionine N-oxide (SeN)Honey85.4 - 96.80.250.075[9]
Retrorsine N-oxide (ReN)Honey87.2 - 97.50.250.075[9]
Lycopsamine N-oxide (LyN)Milk91.2 - 105.50.50.15[9]
Intermedine N-oxide (ImN)Milk93.4 - 108.90.50.15[9]
Echimidine N-oxide (EmN)Milk90.8 - 106.30.50.15[9]
Lasiocarpine N-oxide (LcN)Milk95.5 - 112.20.250.075[9]
Senecionine N-oxide (SeN)Milk88.9 - 102.10.250.075[9]
Retrorsine N-oxide (ReN)Milk89.5 - 103.40.250.075[9]
Lycopsamine N-oxide (LyN)Tea88.1 - 102.41.00.3[9]
Intermedine N-oxide (ImN)Tea89.9 - 104.51.00.3[9]
Echimidine N-oxide (EmN)Tea87.4 - 101.91.00.3[9]
Lasiocarpine N-oxide (LcN)Tea91.3 - 107.60.50.15[9]
Senecionine N-oxide (SeN)Tea84.6 - 99.20.50.15[9]
Retrorsine N-oxide (ReN)Tea86.2 - 100.80.50.15[9]

Note: The method performance for co-eluting isomers, such as Intermedine N-oxide and Indicine N-oxide, may be reported as a sum.

Experimental Protocols

A robust sample preparation procedure is critical for removing matrix interferences and concentrating the analytes of interest. Solid-phase extraction (SPE) with a strong cation-exchange (SCX) sorbent is a highly effective and widely used technique for the simultaneous extraction of PAs and PANOs.[3]

This protocol is a general procedure for extracting PAs and PANOs from various sample matrices (e.g., honey, tea, herbal products).

A. Sample Extraction

  • Solid Samples (e.g., Tea, Herbs):

    • Weigh 1.0 - 2.0 g of the homogenized sample into a 50 mL centrifuge tube.[9][11]

    • Add 10-20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[9][11]

    • Shake or sonicate for 15-30 minutes to ensure thorough extraction.[3]

    • Centrifuge the mixture at approximately 3800-10,000 x g for 10 minutes.[3][12]

    • Collect the supernatant for SPE cleanup.[3]

  • Liquid/Viscous Samples (e.g., Honey, Liquid Extracts):

    • Weigh 2.0 g of the homogenized honey sample into a 50 mL centrifuge tube.

    • Dissolve the sample in an appropriate volume of acidic solution (e.g., 0.05 M sulfuric acid) to reduce viscosity.

    • Acidify liquid extracts to a pH of approximately 2-3 with a suitable acid.[3]

B. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).[3]

    • Condition the cartridge by passing 5-9 mL of methanol (B129727), followed by 5-9 mL of 0.05 M sulfuric acid or acidified water. Do not allow the sorbent bed to dry.[3][13]

  • Sample Loading:

    • Load the acidic extract (supernatant) from step A onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[3][9]

  • Washing:

    • Wash the cartridge with 2-5 mL of water to remove polar interferences.[3][9]

    • Wash the cartridge with 2-5 mL of methanol to remove non-polar interferences.[3][9]

  • Elution:

    • Elute the retained PAs and PANOs from the cartridge with 5-10 mL of a basic methanolic solution (e.g., 2.5-5% ammonia (B1221849) in methanol).[3][9]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.[3][9]

    • Reconstitute the residue in a suitable volume (e.g., 0.1 - 0.5 mL) of the initial mobile phase for UHPLC-MS/MS analysis.[3][9]

This protocol describes typical instrumental conditions for the separation and detection of PANOs.

A. Chromatographic Conditions

  • UHPLC System: Agilent 1290 Infinity Binary LC system or equivalent.[4]

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent reversed-phase column.[9][12]

  • Column Temperature: 40°C.[9][12]

  • Mobile Phase A: Water with 0.1% formic acid.[9][12]

  • Mobile Phase B: Methanol with 0.1% formic acid.[9][12]

  • Flow Rate: 0.3 mL/min.[9][12]

  • Injection Volume: 3 µL.[9][12]

  • Gradient Elution Program:

    • 0–1 min, 5% B

    • 1–10 min, 5–80% B

    • 10–14 min, 80% B

    • 14–15 min, 80–5% B

    • 15–16 min, 5% B[9][12]

B. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]

  • Capillary Voltage: ~2,000 V.[13]

  • Drying Gas Temperature: ~300°C.[13]

  • Drying Gas Flow: ~11.0 L/min.[13]

  • Nebulizer Pressure: ~35 psi.[13]

Note: MRM transitions (precursor ion → product ion) must be optimized for each specific PANO analyte using analytical standards.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the underlying principles of the sample preparation technique.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tea, Honey) Extraction Acidic Extraction (0.05 M H₂SO₄) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (SCX Cartridge) Centrifugation->SPE Elution Elution & Reconstitution SPE->Elution UHPLC UHPLC Separation (Reversed-Phase C18) Elution->UHPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Matrix-Matched Standards) Integration->Quantification Reporting Reporting (µg/kg) Quantification->Reporting

Caption: General workflow for PANO analysis.

G Loading Sample Loading (Acidic, pH 2-3) PAs and PANOs are protonated (R₃N⁺H) They are retained on the negatively charged SCX sorbent (-SO₃⁻) Wash1 Aqueous Wash (Water) Removes polar interferences Loading:f1->Wash1:f0 Analytes Retained Wash2 Organic Wash (Methanol) Removes non-polar interferences Wash1:f1->Wash2:f0 Elution Elution (Basic, e.g., NH₃ in MeOH) PAs and PANOs are neutralized (R₃N) They are released from the sorbent and eluted Wash2:f1->Elution:f0 PANO PANO⁺ PANO->Loading:f0 PolarInt Polar Interference PolarInt->Loading:f0 PolarInt->Wash1:f1 Washed Out NonPolarInt Non-Polar Interference NonPolarInt->Loading:f0 NonPolarInt->Wash2:f1 Washed Out PANO_eluted PANO PANO_eluted->Elution:f1 Collected

References

Application Note: Quantitative Analysis of Heliosupine N-oxide in Herbal Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), in various herbal matrices. Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins found in numerous plant species, and their presence in herbal products is a significant safety concern due to their potential hepatotoxicity. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for sensitive and selective quantification. This document includes a comprehensive experimental protocol, instrument parameters, and a summary of quantitative performance data.

Introduction

This compound is a member of the pyrrolizidine alkaloid N-oxides, a class of toxic secondary metabolites produced by various plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families. These compounds can contaminate herbal raw materials and finished products, posing a risk to consumers. Regulatory bodies are increasingly focusing on the monitoring of PAs and PANOs in food and herbal medicines. Therefore, robust and validated analytical methods for their quantification are essential for quality control and risk assessment in the pharmaceutical and herbal supplement industries. This application note outlines a reliable HPLC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound from the complex herbal matrix.

  • Homogenization: Weigh 1.0 g of the homogenized herbal sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid in methanol (B129727)/water (1:1, v/v). Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 5 mL of freshly prepared 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for HPLC analysis.

G cluster_sample_prep Sample Preparation Workflow Homogenization 1. Homogenize 1g of Herbal Sample Extraction 2. Extract with Acidified Methanol/Water Homogenization->Extraction Add solvent Centrifugation 3. Centrifuge to Separate Solids Extraction->Centrifugation Separate phases Sample_Loading 5. Load Supernatant onto SPE Cartridge Centrifugation->Sample_Loading Load supernatant SPE_Conditioning 4. Condition SCX SPE Cartridge Washing 6. Wash Cartridge to Remove Impurities Sample_Loading->Washing Elution 7. Elute Analyte with Ammoniated Methanol Washing->Elution Reconstitution 8. Evaporate and Reconstitute for Analysis Elution->Reconstitution

Caption: Solid-Phase Extraction Workflow for this compound.
HPLC-MS/MS Analysis

The analysis is performed on a reverse-phase HPLC system coupled to a tandem mass spectrometer.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is commonly used for the separation of pyrrolizidine alkaloids.

  • Mobile Phase A: 5 mM ammonium formate (B1220265) and 0.1% formic acid in water.

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Elution: A linear gradient is typically employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

G HPLC_System HPLC System Autosampler Autosampler HPLC_System->Autosampler C18_Column C18 Column (Separation) Autosampler->C18_Column MS_MS Tandem Mass Spectrometer (Detection) C18_Column->MS_MS Data_Analysis Data Analysis (Quantification) MS_MS->Data_Analysis

Caption: HPLC-MS/MS Analysis Workflow.

Data Presentation

The quantitative performance of the method is summarized in the tables below. These values are based on typical performance for pyrrolizidine alkaloid N-oxide analysis and should be validated for each specific matrix and instrument.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterValue
Analyte This compound
Molecular Formula C20H31NO7
Precursor Ion (m/z) [To be determined empirically]
Product Ion (m/z) [To be determined empirically]
Collision Energy (eV) [To be determined empirically]
Typical Retention Time (min) [Matrix and column dependent]
Table 2: Method Validation Data
Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) [Typically in the low µg/kg range]
Limit of Quantification (LOQ) [Typically in the low to mid µg/kg range]
Accuracy (Recovery %) 80 - 120%
Precision (RSD %) < 15%

Note: Specific values for LOD, LOQ, and retention time for this compound should be experimentally determined during method validation.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final data reporting.

G Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation (SPE) Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC-MS/MS Analysis Sample_Preparation->HPLC_Analysis Instrument_Setup Instrument Setup & Calibration Instrument_Setup->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Logical Flow of the Analytical Protocol.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in herbal matrices. The protocol, including solid-phase extraction and optimized chromatographic conditions, allows for reliable determination of this toxic compound, ensuring the safety and quality of herbal products. Method validation should be performed in accordance with regulatory guidelines to ensure data accuracy and precision.

Application Note and Protocol for the Solid-Phase Extraction (SPE) of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural products found in various plant species.[1] PANOs, along with their corresponding pyrrolizidine alkaloids (PAs), are of significant interest in toxicology and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Accurate isolation and purification of these compounds from complex matrices such as plant extracts, honey, and biological samples are crucial for further research and safety assessment. Solid-phase extraction (SPE) is a robust and widely used technique for the cleanup and concentration of PANOs prior to analytical procedures like liquid chromatography-mass spectrometry (LC-MS).[1] This document provides a detailed protocol for the purification of this compound using strong cation-exchange (SCX) solid-phase extraction.

Principle of Strong Cation-Exchange (SCX) SPE for PANO Purification

The purification of this compound via SCX-SPE is based on the principle of ion-exchange chromatography. The basic nitrogen atom in the pyrrolizidine structure can be protonated under acidic conditions, resulting in a positively charged molecule. This allows for strong retention on the negatively charged sulfonic acid functional groups of the SCX sorbent. Neutral and acidic matrix components are washed away, and the retained PANOs can then be selectively eluted by increasing the pH with a basic solution, which neutralizes the charge on the analyte and disrupts the ionic interaction with the sorbent.

Data Presentation

The following table summarizes typical recovery data for pyrrolizidine alkaloid N-oxides using strong cation-exchange SPE methods as reported in the literature. Specific recovery rates for this compound may vary depending on the matrix and specific experimental conditions.

Analyte ClassSPE SorbentMatrixTypical Recovery (%)Reference
Pyrrolizidine Alkaloid N-Oxides (PANOs)Strong Cation-Exchange (SCX)Honey80-105%[2]
Pyrrolizidine Alkaloid N-Oxides (PANOs)Strong Cation-Exchange (SCX)Herbal Extracts75-100%[1]
Pyrrolizidine Alkaloid N-Oxides (PANOs)Mixed-Mode Cation-Exchange (MCX)Biological Fluids>85%[3]

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from a liquid sample matrix (e.g., aqueous plant extract).

Materials:

  • Strong Cation-Exchange (SCX) SPE cartridges (e.g., 500 mg sorbent mass, 6 mL reservoir volume)

  • Sample extract containing this compound

  • Sulfuric acid (0.05 M)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ammonia (B1221849) solution (2.5% in methanol)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator (optional)

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Ensure the sample containing this compound is in an aqueous solution.

    • Acidify the sample to a pH of approximately 2-3 with 0.05 M sulfuric acid.[1] This step is crucial for the protonation of the analyte.

    • If the sample contains a high concentration of organic solvent, it should be evaporated and reconstituted in the acidic aqueous solution.[1]

    • Centrifuge the sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Place the SCX cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5 mL of methanol through the sorbent.[1]

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent bed to dry out.[1]

  • Sample Loading:

    • Load the acidified sample extract onto the conditioned SCX cartridge.

    • Maintain a slow and steady flow rate of 1-2 mL/min to ensure efficient retention of the analyte.[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-retained matrix components.

    • Follow with a wash of 5 mL of methanol to remove less polar, non-retained interferences.[1] Apply vacuum to dry the sorbent bed after the final wash.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained this compound with 5-10 mL of 2.5% ammonia in methanol.[1] The basic solution neutralizes the charge on the analyte, releasing it from the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for subsequent analysis by LC-MS or other analytical techniques.[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_post Post-Elution Sample Aqueous Sample Extract Acidify Acidify to pH 2-3 (0.05 M H₂SO₄) Sample->Acidify Centrifuge Centrifuge Acidify->Centrifuge Load 2. Load Sample Centrifuge->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute (2.5% NH₃ in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound purification using SCX-SPE.

Signaling_Pathway cluster_receptor Cellular Interaction cluster_downstream Potential Downstream Effects PANO This compound (Pyrrolizidine Alkaloid) mAChR Muscarinic Acetylcholine (B1216132) Receptor (mAChR) PANO->mAChR Inhibition G_Protein G-Protein Signaling mAChR->G_Protein Blocks Acetylcholine Binding Second_Messengers Second Messengers (e.g., cAMP, IP₃) G_Protein->Second_Messengers Cellular_Response Altered Cellular Response Second_Messengers->Cellular_Response

Caption: Inhibition of muscarinic acetylcholine receptor by this compound.

References

Application Notes and Protocols for the Development of Immunoassays for Heliosupine N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species. These compounds are of significant concern due to their potential hepatotoxicity, carcinogenicity, and ability to contaminate food sources such as honey, herbal teas, and feed.[1][2] The detection of PAs and their N-oxides is crucial for food safety, toxicological studies, and drug development. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for the detection of these toxins.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive ELISA for the detection of this compound. The key steps include the synthesis of a suitable hapten, preparation of immunogens and coating antigens, production of specific antibodies, and the development and optimization of the ELISA procedure.

Principle of Competitive ELISA for this compound Detection

The competitive ELISA is a widely used format for the detection of small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of a this compound-protein conjugate (coating antigen) for binding to a limited amount of specific anti-Heliosupine N-oxide antibody. The amount of antibody bound to the coating antigen is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.

Key Experimental Protocols

Protocol 1: Synthesis of this compound Hapten

Due to its small molecular size, this compound is not immunogenic on its own and needs to be conjugated to a carrier protein. This requires the synthesis of a hapten, a modified version of this compound with a linker arm for conjugation. A common strategy for introducing a reactive carboxyl group for protein conjugation is through reaction with succinic anhydride (B1165640).

Materials:

  • This compound

  • Succinic anhydride

  • Anhydrous pyridine (B92270)

  • N,N-Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Silica (B1680970) gel for chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • Carboxylation of this compound:

    • Dissolve this compound and a molar excess of succinic anhydride in anhydrous pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Purify the resulting carboxylated hapten (this compound-COOH) by silica gel chromatography.

    • Confirm the structure of the purified hapten using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Activation of the Carboxylated Hapten:

    • Dissolve the purified this compound-COOH in DMF.

    • Add equimolar amounts of EDC and NHS to the solution.

    • Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester activated hapten. This activated hapten is now ready for conjugation to a carrier protein.

Protocol 2: Preparation of Immunogen and Coating Antigen

The activated hapten is conjugated to a large carrier protein to elicit an immune response (immunogen) and to a different carrier protein to coat the ELISA plate (coating antigen). Keyhole limpet hemocyanin (KLH) is often used for the immunogen due to its high immunogenicity, while bovine serum albumin (BSA) is commonly used for the coating antigen.

Materials:

  • NHS-ester activated this compound hapten

  • Keyhole limpet hemocyanin (KLH)

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycine

  • Dialysis tubing

Procedure:

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH for the immunogen, BSA for the coating antigen) in PBS (pH 7.4).

    • Slowly add the NHS-ester activated hapten solution dropwise to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Stop the reaction by adding a quenching agent like glycine.

  • Purification of the Conjugate:

    • Dialyze the conjugate solution extensively against PBS at 4°C for 48 hours, with multiple buffer changes, to remove unconjugated hapten and other small molecules.

    • Determine the protein concentration and the hapten-to-protein conjugation ratio using appropriate methods (e.g., spectrophotometry).

    • Store the purified immunogen (this compound-KLH) and coating antigen (this compound-BSA) at -20°C in aliquots.

Protocol 3: Antibody Production (Polyclonal)

Polyclonal antibodies can be generated by immunizing animals (e.g., rabbits) with the prepared immunogen.[3][4]

Materials:

  • This compound-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Healthy rabbits

Procedure:

  • Immunization:

    • For the primary immunization, emulsify the this compound-KLH immunogen (e.g., 1 mg/mL) with an equal volume of FCA.

    • Immunize rabbits with the emulsion via subcutaneous injections at multiple sites.

    • Administer booster immunizations every 3-4 weeks with the immunogen emulsified in FIA.

  • Antibody Titer Determination and Purification:

    • Collect blood samples (sera) 10-14 days after each booster immunization.

    • Determine the antibody titer of the collected sera using an indirect ELISA with the this compound-BSA coating antigen.

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the polyclonal antibodies from the high-titer serum using protein A or protein G affinity chromatography.

    • Store the purified antibodies at -20°C.

Protocol 4: Competitive ELISA for this compound Detection

This protocol outlines the steps for performing a competitive ELISA to quantify this compound in samples.

Materials:

  • 96-well microtiter plates

  • This compound-BSA coating antigen

  • Purified anti-Heliosupine N-oxide antibody

  • This compound standard

  • Samples for analysis

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards of known concentrations.

    • Prepare the samples for analysis (this may involve an extraction step, for which a zinc reduction step can be included to detect both the N-oxides and the free base PAs).[2]

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted anti-Heliosupine N-oxide antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody and Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

The performance of the developed immunoassay should be characterized by determining key parameters such as the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the cross-reactivity with other related PAs. This data is crucial for validating the assay's specificity and sensitivity.

Table 1: Performance Characteristics of the this compound Competitive ELISA

ParameterValue
IC50 (ng/mL)Insert experimentally determined value
Limit of Detection (LOD) (ng/mL)Insert experimentally determined value
Linear Range (ng/mL)Insert experimentally determined range
Intra-assay Precision (%CV)Insert experimentally determined value
Inter-assay Precision (%CV)Insert experimentally determined value

Table 2: Cross-Reactivity of the Anti-Heliosupine N-oxide Antibody

CompoundCross-Reactivity (%)
This compound100
HeliosupineInsert experimentally determined value
Echimidine N-oxideInsert experimentally determined value
Lasiocarpine N-oxideInsert experimentally determined value
Other related PAsInsert experimentally determined values

Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_hapten Hapten Synthesis cluster_conjugation Immunogen & Coating Antigen Preparation cluster_antibody Antibody Production cluster_elisa Competitive ELISA H_NO Heliosupine N-oxide H_COOH Carboxylated Hapten H_NO->H_COOH Succinic anhydride H_NHS NHS-activated Hapten H_COOH->H_NHS EDC, NHS Immunogen Heliosupine N-oxide-KLH (Immunogen) H_NHS->Immunogen Coating_Ag Heliosupine N-oxide-BSA (Coating Ag) H_NHS->Coating_Ag KLH KLH KLH->Immunogen BSA BSA BSA->Coating_Ag Immunization Immunization (Rabbit) Immunogen->Immunization Plate_Coating Plate Coating Coating_Ag->Plate_Coating Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Anti-Heliosupine N-oxide Ab Purification->Antibody Competition Competitive Reaction Antibody->Competition Blocking Blocking Plate_Coating->Blocking Blocking->Competition Detection Detection Competition->Detection Result Data Analysis Detection->Result

Caption: Workflow for the development of a competitive ELISA for this compound.

Pyrrolizidine Alkaloid Hepatotoxicity Pathway

pa_toxicity_pathway PA_N_oxide Pyrrolizidine Alkaloid N-oxide (e.g., this compound) PA Pyrrolizidine Alkaloid PA_N_oxide->PA Reduction in gut/liver Metabolism Metabolic Activation (CYP450 in Liver) PA->Metabolism Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidines) Metabolism->Reactive_Metabolites Protein_Adducts Pyrrole-Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Cellular_Damage Cellular Damage (e.g., Hepatocytes) Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

Caption: Simplified pathway of pyrrolizidine alkaloid-induced hepatotoxicity.[4]

Conclusion

The development of a sensitive and specific immunoassay for this compound is a critical tool for monitoring its presence in various matrices. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to establish a robust competitive ELISA for the detection of this important pyrrolizidine alkaloid. Proper validation of the assay, including the determination of its performance characteristics and cross-reactivity, is essential for ensuring reliable and accurate results.

References

Heliosupine N-oxide: Application Notes and Protocols for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The primary known quantitative data for Heliosupine N-oxide is its inhibitory concentration for muscarinic acetylcholine (B1216132) receptors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Assay System
Muscarinic Acetylcholine Receptor (mAChR)350Not Specified[1]

IC50: The half-maximal inhibitory concentration.

Signaling Pathways

Muscarinic Acetylcholine Receptor (mAChR) Signaling

This compound is an inhibitor of mAChRs. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. Inhibition of these pathways can have various physiological effects, making mAChR antagonists a subject of interest for various therapeutic areas.

mAChR_Signaling cluster_membrane Cell Membrane mAChR mAChR G_Protein Gq/11 or Gi/o mAChR->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->mAChR Binds and Activates Heliosupine_N_oxide This compound Heliosupine_N_oxide->mAChR Inhibits PLC Phospholipase C G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular_Response Ca_PKC->Cellular_Response cAMP->Cellular_Response

Muscarinic Acetylcholine Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of this compound to mAChRs.

Materials:

  • Cell membranes expressing the mAChR subtype of interest (e.g., from CHO or HEK293 cells)

  • [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand

  • This compound

  • Atropine (B194438) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a high concentration of atropine (e.g., 1 µM) in binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either binding buffer (for total binding), atropine (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

mAChR_Assay_Workflow Prepare_Reagents Prepare Reagents (Membranes, [³H]-NMS, this compound, Atropine) Assay_Setup Set up 96-well plate (Total, Non-specific, and Competition Binding) Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding and IC50 Scintillation_Counting->Data_Analysis

mAChR Inhibition Assay Workflow
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO or PBS).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow Cell_Seeding Seed and Treat Cells with this compound Cell_Harvesting Harvest and Wash Cells Cell_Seeding->Cell_Harvesting Staining Stain with Annexin V-FITC and PI Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Population Flow_Cytometry->Data_Analysis

Apoptosis Assay Workflow

Disclaimer

The information provided in these application notes is intended for research use only by qualified professionals. The protocols are general guidelines and may require optimization for specific experimental conditions. While this compound has a known inhibitory effect on muscarinic acetylcholine receptors, its broader pharmacological profile, including cytotoxicity and induction of apoptosis, is not well-documented in publicly available literature. Therefore, the results obtained from these assays should be interpreted with caution and further validated. Appropriate safety precautions should be taken when handling this compound and all other chemical reagents.

References

Application Notes and Protocols for Heliosupine N-oxide in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for researchers and scientists. Currently, there is a notable absence of published scientific literature specifically detailing the application of Heliosupine N-oxide in neurological research. Therefore, the information presented herein is extrapolated from studies on related pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides, particularly concerning their general biological activities and known toxicities. These protocols are intended to serve as a starting point for investigating the potential neurological effects of this compound and should be adapted and optimized for specific experimental needs.

Introduction

This compound is a pyrrolizidine alkaloid N-oxide found in various plant species, including those of the Heliotropium genus.[1] Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins known for their biological activities, which include hepatotoxicity, genotoxicity, and potential carcinogenicity.[2][3] The N-oxide forms are generally considered to be less toxic than their parent PAs.[4] However, they can be reduced back to the tertiary PA form by gut microbiota and liver enzymes, which can then be metabolically activated to reactive pyrrolic metabolites that are capable of binding to cellular macromolecules.[5][6]

While the primary focus of PA toxicity research has been on liver damage, some PAs have demonstrated neurotoxic effects. For instance, monocrotaline, another PA, has been shown to induce toxicity in astrocytes and neurons.[6] The parent compound of heliosupine, heliotrine, has also been reported to have effects on the brain.[7] Given these findings, this compound presents as a compound of interest for neurological research, particularly for studies investigating neurotoxicity, neuroinflammation, and blood-brain barrier integrity.

Potential Applications in Neurological Research

Based on the known properties of related compounds, this compound could be investigated for the following applications in neurological research:

  • Neurotoxicity Screening: Assessing the cytotoxic effects of this compound on various neuronal and glial cell types.

  • Neuroinflammation Studies: Investigating the potential of this compound to induce or modulate inflammatory responses in brain-resident immune cells such as microglia and astrocytes.

  • Blood-Brain Barrier Permeability Assays: Determining the effect of this compound on the integrity of the blood-brain barrier.

  • Mechanism of Action Studies: Elucidating the cellular and molecular pathways through which this compound may exert its effects on neural cells.

Quantitative Data Summary (for related Pyrrolizidine Alkaloids)

The following table summarizes cytotoxicity data for related pyrrolizidine alkaloids from in vitro studies. This data can serve as a reference for designing initial dose-response experiments with this compound.

Pyrrolizidine AlkaloidCell TypeAssayEndpointIC50 / Effective ConcentrationReference
MonocrotalineAstrocyte/Neuron Co-culturesMTT AssayCell Viability100 µM (GSH depletion observed)[6]
HeliotrineHuman Embryo HepatocytesMicroscopic ObservationCytoplasmic VacuolationConcentration-dependent[8]
RiddelliineHuman HepatocytesNot SpecifiedCytotoxicityLess toxic than Lasiocarpine[2]
LasiocarpineHuman HepatocytesNot SpecifiedCytotoxicityMore toxic than Riddelliine[2]

Experimental Protocols

Protocol for In Vitro Neurotoxicity Assessment

This protocol describes a general method for assessing the neurotoxicity of this compound using a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Protocol for Assessing Effects on Blood-Brain Barrier Integrity

This protocol outlines a method for evaluating the effect of this compound on the integrity of an in vitro blood-brain barrier (BBB) model, such as a co-culture of brain endothelial cells and astrocytes.

Materials:

  • Brain endothelial cells (e.g., hCMEC/D3)

  • Astrocytes (primary or cell line)

  • Transwell inserts (e.g., with 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • FITC-dextran (or another fluorescent tracer)

  • Fluorometer

Procedure:

  • Establishment of the In Vitro BBB Model:

    • Seed astrocytes on the bottom of the wells of a 24-well plate.

    • Seed brain endothelial cells on the apical side of the Transwell inserts.

    • Place the inserts into the wells containing the astrocytes to form a co-culture model. Allow the endothelial cells to form a tight monolayer (typically 3-5 days), which can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Compound Treatment: Once a stable TEER is achieved, add this compound at various concentrations to the apical (luminal) chamber of the Transwell inserts. Include a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Permeability Assay:

    • Remove the medium from the apical chamber and replace it with fresh medium containing FITC-dextran.

    • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Measure the fluorescence of the samples using a fluorometer.

  • Data Analysis: Calculate the permeability coefficient for the tracer in the treated and control groups. An increase in the permeability coefficient in the presence of this compound indicates a disruption of the BBB integrity.

Visualizations

metabolic_activation_of_pyrrolizidine_alkaloids cluster_invivo In Vivo Environment cluster_liver_cell Hepatocyte / Astrocyte This compound This compound Heliosupine Heliosupine This compound->Heliosupine Reduction Dehydroheliosupine (Reactive Metabolite) Dehydroheliosupine (Reactive Metabolite) Heliosupine->Dehydroheliosupine (Reactive Metabolite) Metabolic Activation Gut Microbiota / Liver Enzymes Gut Microbiota / Liver Enzymes CYP450 CYP450 Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Dehydroheliosupine (Reactive Metabolite)->Cellular Macromolecules (DNA, Proteins) Adduct Formation Toxicity Toxicity Cellular Macromolecules (DNA, Proteins)->Toxicity

Caption: Metabolic activation pathway of this compound.

neurotoxicity_workflow cluster_assays Toxicity Assessment Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Seed Neuronal/Glial Cells Seed Neuronal/Glial Cells Prepare this compound Stock Solution->Seed Neuronal/Glial Cells Treat Cells with Serial Dilutions Treat Cells with Serial Dilutions Seed Neuronal/Glial Cells->Treat Cells with Serial Dilutions Incubate (24-72h) Incubate (24-72h) Treat Cells with Serial Dilutions->Incubate (24-72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate (24-72h)->Cell Viability Assay (MTT) LDH Release Assay (Cytotoxicity) LDH Release Assay (Cytotoxicity) Incubate (24-72h)->LDH Release Assay (Cytotoxicity) Caspase Activity Assay (Apoptosis) Caspase Activity Assay (Apoptosis) Incubate (24-72h)->Caspase Activity Assay (Apoptosis) Analyze Data & Determine IC50 Analyze Data & Determine IC50 Cell Viability Assay (MTT)->Analyze Data & Determine IC50 LDH Release Assay (Cytotoxicity)->Analyze Data & Determine IC50 Caspase Activity Assay (Apoptosis)->Analyze Data & Determine IC50 End End Analyze Data & Determine IC50->End

Caption: Experimental workflow for neurotoxicity screening.

oxidative_stress_pathway This compound Metabolite This compound Metabolite Mitochondrial Dysfunction Mitochondrial Dysfunction This compound Metabolite->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Apoptosis Apoptosis Lipid Peroxidation->Apoptosis DNA Damage->Apoptosis Protein Oxidation->Apoptosis

Caption: Potential oxidative stress-induced apoptosis pathway.

References

Application Notes and Protocols: Characterizing Heliosupine N-oxide Interaction with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid that has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 350 μM.[1][2][3] Muscarinic receptors, consisting of five subtypes (M1-M5), are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] These subtypes are crucial drug targets for a range of conditions, making the characterization of novel modulators like this compound a key area of research.

Recent computational studies suggest that pyrrolizidine alkaloids as a chemical class may act as antagonists at the M1 muscarinic receptor.[5][6] This finding, coupled with in vitro observations of pyrrolizidine alkaloids inducing increases in intracellular calcium, points towards a potential interaction with the Gq-coupled M1, M3, or M5 receptors.[5][6] However, detailed quantitative data on the binding affinity and functional potency of this compound at each of the five muscarinic receptor subtypes is not yet available in published literature.

These application notes provide a comprehensive guide for researchers to fully characterize the interaction of this compound with muscarinic receptor subtypes. The included protocols detail the necessary experimental procedures to determine its binding profile and functional activity, thereby elucidating its subtype selectivity and mechanism of action.

Muscarinic Receptor Subtype Signaling Pathways

Understanding the distinct signaling cascades initiated by each muscarinic receptor subtype is fundamental to interpreting functional assay data. The five subtypes are broadly categorized into two families based on their G-protein coupling.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC).[4][7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[8]

Gq_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Intracellular Signaling Agonist Agonist M1/M3/M5 M1/M3/M5 Receptor Agonist->M1/M3/M5 Binds This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->M1/M3/M5 Blocks Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Releases from intracellular stores PKC Protein Kinase C DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

M1, M3, M5 Gq-coupled signaling pathway.

Gi_Signaling_Pathway cluster_receptor M2, M4 Receptor Activation cluster_downstream Intracellular Signaling Agonist Agonist M2/M4 M2/M4 Receptor Agonist->M2/M4 Binds This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->M2/M4 Blocks Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreased Conversion ATP ATP ATP->Adenylyl Cyclase Reduced PKA Activation Reduced PKA Activation cAMP->Reduced PKA Activation Cellular Response Cellular Response Reduced PKA Activation->Cellular Response

M2, M4 Gi-coupled signaling pathway.

Data Presentation

To effectively evaluate the subtype selectivity of this compound, its binding affinity (Ki) and functional potency (IC50 or EC50) at each muscarinic receptor subtype should be determined and summarized. The following tables provide a template for presenting such data.

Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific subtype selectivity data for this compound is not currently available in the literature. The general IC50 value is noted as ~350 µM.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandHypothetical Ki (µM)
M1[³H]-N-Methylscopolamine150
M2[³H]-N-Methylscopolamine>500
M3[³H]-N-Methylscopolamine275
M4[³H]-N-Methylscopolamine>500
M5[³H]-N-Methylscopolamine200

Table 2: Hypothetical Functional Activity Profile of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeMode of ActionHypothetical IC50/EC50 (µM)
M1Calcium MobilizationAntagonist180
M2cAMP AccumulationAntagonist>600
M3Calcium MobilizationAntagonist320
M4cAMP AccumulationAntagonist>600
M5Calcium MobilizationAntagonist250

Experimental Protocols

The following are detailed protocols for key experiments to determine the binding affinity and functional activity of this compound at each muscarinic receptor subtype. These protocols are based on established methodologies and can be adapted for use with cell lines stably expressing individual human M1-M5 receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled muscarinic antagonist.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis p1 Prepare membranes from cells expressing a single mAChR subtype i1 Incubate membranes with a fixed concentration of [³H]-NMS (radioligand) and varying concentrations of this compound p1->i1 p2 Prepare serial dilutions of this compound p2->i1 i2 Include wells for total binding (no competitor) and non-specific binding (excess cold antagonist) s1 Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand i1->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Measure radioactivity on filters using a scintillation counter s2->s3 a1 Calculate specific binding s3->a1 a2 Plot % specific binding vs. log[this compound] a1->a2 a3 Determine IC50 from the competition curve a2->a3 a4 Calculate Ki using the Cheng-Prusoff equation a3->a4

Workflow for the radioligand competition binding assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the assay in triplicate. For each concentration of this compound, add cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and the desired concentration of this compound.

  • Controls: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + excess atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

This functional assay measures the ability of this compound to either stimulate (as an agonist) or inhibit (as an antagonist) the Gq-mediated signaling pathway by detecting changes in intracellular calcium levels.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cells expressing M1, M3, or M5 receptors in a 96-well plate p2 Culture cells overnight p1->p2 l1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) p2->l1 l2 Incubate to allow for dye de-esterification l1->l2 a1 Place plate in a fluorescence plate reader (e.g., FLIPR) l2->a1 a2 For antagonist mode: Add this compound, incubate, then add a known agonist (e.g., Carbachol) a1->a2 a4 Measure fluorescence intensity over time a2->a4 a3 For agonist mode: Add this compound directly a3->a4 an1 Calculate the change in fluorescence a4->an1 an2 Plot response vs. log[this compound] an1->an2 an3 Determine EC50 (agonist) or IC50 (antagonist) an2->an3

Workflow for the calcium mobilization assay.

Materials:

  • HEK293 or CHO cells stably expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Antagonist Mode: a. Prepare serial dilutions of this compound. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Place the plate in the fluorescence reader and add a fixed concentration (e.g., EC80) of a muscarinic agonist to all wells.

  • Agonist Mode: a. Prepare serial dilutions of this compound. b. Place the plate in the fluorescence reader and add the this compound dilutions to the respective wells.

  • Measurement: Measure the fluorescence intensity before and after the addition of the agonist (antagonist mode) or this compound (agonist mode).

  • Data Analysis: Calculate the response (e.g., peak fluorescence) for each concentration. For antagonist mode, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50. For agonist mode, plot the stimulation of fluorescence against the log concentration to determine the EC50.

Protocol 3: cAMP Accumulation Assay (for M2 and M4 Receptors)

This functional assay measures the ability of this compound to modulate the Gi-mediated signaling pathway by quantifying intracellular cAMP levels. Since M2 and M4 activation inhibits adenylyl cyclase, the assay is typically performed in the presence of forskolin (B1673556), which stimulates adenylyl cyclase to produce a measurable baseline of cAMP.

cAMP_Assay_Workflow cluster_prep Cell Treatment cluster_lysis Cell Lysis and Detection cluster_analysis Data Analysis p1 Culture cells expressing M2 or M4 receptors p2 Pre-treat cells with this compound (antagonist mode) or vehicle (agonist mode) p1->p2 p3 Stimulate cells with Forskolin + a muscarinic agonist (antagonist mode) or Forskolin + This compound (agonist mode) p2->p3 l1 Lyse the cells to release intracellular cAMP p3->l1 l2 Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) l1->l2 a1 Generate a cAMP standard curve l2->a1 a2 Calculate the cAMP concentration in each sample a1->a2 a3 Plot cAMP level vs. log[this compound] a2->a3 a4 Determine EC50 (agonist) or IC50 (antagonist) a3->a4

Workflow for the cAMP accumulation assay.

Materials:

  • CHO or HEK293 cells stably expressing M2 or M4 receptors.

  • Forskolin.

  • Muscarinic agonist (e.g., Carbachol).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Stimulation: a. Culture cells to the desired confluency. b. In the presence of a phosphodiesterase inhibitor, treat the cells with serial dilutions of this compound (for antagonist mode) or vehicle. c. Add a fixed concentration of forskolin plus an EC80 concentration of a muscarinic agonist (for antagonist mode) or forskolin plus serial dilutions of this compound (for agonist mode). d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis: a. Convert the raw signal to cAMP concentrations using a standard curve. b. For antagonist mode, plot the reversal of agonist-induced cAMP inhibition against the log concentration of this compound to determine the IC50. c. For agonist mode, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound's interaction with the five muscarinic acetylcholine receptor subtypes. By systematically determining its binding affinities and functional potencies, researchers can establish a comprehensive pharmacological profile for this compound. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts targeting the muscarinic receptor family.

References

Troubleshooting & Optimization

Improving stability of Heliosupine N-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heliosupine N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, long-term storage at -20°C is recommended.[1][2] When preparing solutions, it is best to use them on the same day.[3] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials. For short-term storage of up to two weeks, -20°C is advisable.[3] For longer-term storage of solutions, -80°C is recommended for up to six months.[4] Always allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][5] The choice of solvent will depend on the specific requirements of your experiment.

Q3: What are the main factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the degradation rate of pyrrolizidine (B1209537) alkaloid N-oxides.

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.

  • Presence of reducing or oxidizing agents: As an N-oxide, the compound can be susceptible to reduction to the corresponding tertiary amine (Heliosupine) or further oxidation.

Q4: Is there any quantitative data on the stability of this compound at different pH values?

Table 1: Effect of pH on the Degradation Rate of Heliotrine N-oxide (a related compound) under UV/Persulfate Treatment [6]

pHObserved Degradation Rate Constant (k_obs, s⁻¹)
5.00.0060
7.0Not specified, but trend shows a decrease
9.00.0021

Note: This data is for Heliotrine N-oxide and should be considered as an indicator of potential pH effects on the stability of this compound. Researchers should perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my aqueous buffer.

  • Possible Cause 1: Unfavorable pH. The pH of your buffer may be promoting degradation. As a general observation for a related compound, extreme pH values may accelerate degradation.

  • Troubleshooting Action: Conduct a pH stability study to determine the optimal pH range for your experiments. Prepare your this compound solution in a series of buffers with different pH values and monitor its concentration over time using a suitable analytical method like HPLC.

  • Possible Cause 2: Temperature. You may be running your experiments at an elevated temperature that is accelerating the degradation of the compound.

  • Troubleshooting Action: If your experimental protocol allows, try performing the experiment at a lower temperature. If you are storing solutions, ensure they are kept at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3][4]

Problem 2: I see an unexpected peak in my chromatogram when analyzing my this compound sample.

  • Possible Cause: Degradation. The new peak could be a degradation product of this compound. A common degradation pathway for pyrrolizidine alkaloid N-oxides is reduction to the parent tertiary amine (Heliosupine). Other degradation products from oxidation can include hydroxylated derivatives and products of ring cleavage.[6]

  • Troubleshooting Action:

    • Analyze a reference standard of the potential degradation product (e.g., Heliosupine) if available.

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their chromatographic behavior to the unknown peak.

    • Use mass spectrometry (LC-MS) to identify the mass of the unknown peak and deduce its structure.

Problem 3: My experimental results are inconsistent, and I suspect my this compound stock solution is not stable.

  • Possible Cause: Improper Storage or Handling. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of your stock solution.[4]

  • Troubleshooting Action:

    • Prepare fresh stock solutions for each experiment whenever possible.[3]

    • If you need to store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[4]

    • Always verify the concentration of your stock solution before use, especially if it has been stored for an extended period.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C). Protect the solutions from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant for each pH condition.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: Add HCl to the solution (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Alkaline Hydrolysis: Add NaOH to the solution (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative Degradation: Add hydrogen peroxide to the solution (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using an HPLC-UV/MS method to separate and identify the degradation products.

Visualizations

degradation_pathway Heliosupine_N_Oxide This compound N_centered_radical N-centered cation radical Heliosupine_N_Oxide->N_centered_radical One-electron oxidation (e.g., by SO₄⁻•) Heliosupine Heliosupine (Parent Amine) Heliosupine_N_Oxide->Heliosupine Reduction Hydroxylated_product Hydroxylated Product N_centered_radical->Hydroxylated_product Hydroxylation Ring_cleavage_product Pyrrolizidine Ring-Cleavage Product N_centered_radical->Ring_cleavage_product Self-coupling & Ring Cleavage

Caption: Proposed degradation pathway for a pyrrolizidine alkaloid N-oxide.

experimental_workflow cluster_prep Preparation cluster_stress Incubation/Stressing cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Buffers Prepare Solutions (e.g., different pH buffers) Prep_Stock->Prep_Buffers Incubate Incubate at Defined Temperature & Time Points Prep_Buffers->Incubate Sampling Withdraw Aliquots Incubate->Sampling HPLC_Analysis Analyze by HPLC-UV/MS Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate HPLC_Analysis->Data_Analysis ID_Degradants Identify Degradation Products HPLC_Analysis->ID_Degradants

Caption: Workflow for a stability study of this compound.

References

Troubleshooting low yield in Heliosupine N-oxide extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Heliosupine N-oxide and overcoming challenges related to low yield.

Troubleshooting Guide: Low Yield in this compound Extraction

This guide addresses common issues encountered during the extraction of this compound, presented in a question-and-answer format.

Q1: My this compound yield is significantly lower than expected. What are the most likely causes?

A1: Low yields of this compound can typically be attributed to one or more of the following factors:

  • Inappropriate Solvent Selection: this compound, like other pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), is a polar molecule. Extraction with non-polar or weakly polar solvents will result in poor recovery.

  • Thermal Degradation: PANOs are often thermolabile. High temperatures during extraction, such as those used in prolonged Soxhlet extraction, can lead to the degradation of the N-oxide, significantly reducing the yield.[1]

  • Suboptimal pH: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound.

  • Inefficient Sample Preparation: Poor homogenization and grinding of the plant material can limit solvent penetration and, consequently, the extraction efficiency.

  • Complex Sample Matrix: The presence of interfering compounds in the plant matrix can hinder the effective extraction of the target analyte.[1]

Q2: Which solvent system is recommended for extracting this compound?

A2: For optimal extraction of polar PANOs like this compound, polar solvents are recommended. Acidified aqueous-organic mixtures are particularly effective. Commonly used and effective solvent systems include:

  • Methanol (B129727)/water mixtures (e.g., 50-70% methanol in water).

  • Ethanol/water mixtures.

  • Dilute aqueous acid solutions (e.g., 0.05 M sulfuric acid).[2]

The addition of a small amount of acid helps to protonate the alkaloid, increasing its solubility in the aqueous phase.

Q3: Could the extraction temperature be affecting my yield?

A3: Yes, temperature is a critical factor. Prolonged exposure to high temperatures can cause the degradation of this compound.[1] For instance, continuous extraction methods like Soxhlet, which involve boiling the solvent for extended periods, can lead to a significant decrease in the recovery of PANOs. Whenever possible, it is advisable to perform extractions at room temperature or under controlled, moderately elevated temperatures for shorter durations.

Q4: How can I effectively clean up my crude extract to improve purity and yield?

A4: Solid-Phase Extraction (SPE) using a strong cation-exchange (SCX) sorbent is a highly effective and widely used method for the cleanup and concentration of both PANOs and their parent alkaloids.[2] The basic nitrogen in the pyrrolizidine structure is protonated under acidic conditions, allowing it to be retained by the negatively charged SCX sorbent. Interfering compounds can be washed away, and the purified PANOs can then be eluted with a basic methanolic solution. Recoveries of 80-100% have been reported for PANOs using this method.[3]

Q5: I am using an appropriate solvent and temperature, but my yield is still low. What else could be wrong?

A5: If you have optimized the solvent and temperature, consider the following:

  • Extraction Time and Technique: Ensure sufficient extraction time for complete leaching of the analyte. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency by enhancing solvent penetration into the plant matrix.

  • Sample-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 ratio of sample weight (g) to solvent volume (mL).

  • pH of the Crude Extract for SPE: When using SCX-SPE, it is crucial to acidify your crude extract (pH 2-3) before loading it onto the cartridge to ensure proper retention of the protonated N-oxide.

Frequently Asked Questions (FAQs)

Q: What is the typical form of Heliosupine in plant material?

A: Pyrrolizidine alkaloids often exist predominantly in their N-oxide form within the plant.[4]

Q: Can I use Gas Chromatography (GC) to analyze this compound?

A: Direct analysis of PANOs by GC is generally not feasible due to their low volatility and thermal instability. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method.

Q: Is it possible that my this compound is being converted to its free base form during extraction?

A: Yes, under certain conditions, particularly with prolonged heating or the presence of reducing agents, N-oxides can be reduced to their corresponding tertiary alkaloids.[3] This is another reason to avoid excessive heat during extraction.

Data Presentation

Table 1: Reported Recovery Rates of Pyrrolizidine Alkaloid N-Oxides (PANOs) Using Different Extraction and Purification Methods.

Extraction/Purification MethodAnalyte(s)MatrixReported Recovery (%)Reference
Strong Cation-Exchange SPERetrorsine-N-oxidePlant Material~80%[5]
Strong Cation-Exchange SPESenkirkinePlant Material~100%[5]
Strong Cation-Exchange SPEGeneral PANOsPlant Material80 - 100%[3]
Pressurized Liquid ExtractionGeneral PANOsSymphytum officinaleUp to 288.7% (compared to a reference method)Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study (2019)

Note: Data specific to this compound is limited. The table presents data for other PANOs, which can serve as a valuable reference due to their structural and chemical similarities.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Plant Material
  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 1-2 g of the powdered plant material into a suitable extraction vessel (e.g., a centrifuge tube or flask).

    • Add 20 mL of an acidified methanol solution (e.g., 70% methanol in water with 0.05 M H₂SO₄).

    • Agitate the mixture at room temperature for a defined period (e.g., 1-2 hours) using a shaker or stirrer. Alternatively, use an ultrasonic bath for 15-30 minutes to enhance extraction.

    • Separate the extract from the solid residue by centrifugation (e.g., 3800 x g for 10 minutes) or filtration.[2]

    • Collect the supernatant (the crude extract). For exhaustive extraction, this process can be repeated on the plant residue, and the supernatants can be combined.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up using a Strong Cation-Exchange (SCX) Cartridge
  • Crude Extract Preparation:

    • Take the crude extract from Protocol 1. If it contains a high concentration of organic solvent, evaporate it under reduced pressure and reconstitute the residue in a dilute acid solution (e.g., 0.05 M H₂SO₄).

    • Ensure the pH of the extract is acidic (pH 2-3) to facilitate protonation of the this compound.

  • SPE Cartridge Conditioning:

    • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.[2]

  • Sample Loading:

    • Load the acidified crude extract onto the conditioned SCX cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the retained this compound with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[2] Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis.[2]

Visualizations

experimental_workflow cluster_extraction Initial Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup plant_material Dried & Ground Plant Material add_solvent Add Acidified Polar Solvent (e.g., 70% MeOH/H₂O + 0.05M H₂SO₄) plant_material->add_solvent extract Extract at Room Temp (Agitation or Sonication) add_solvent->extract separate Centrifuge / Filter extract->separate crude_extract Crude Extract separate->crude_extract load_sample Load Acidified Crude Extract (pH 2-3) crude_extract->load_sample condition_spe Condition SCX Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash Cartridge (Water, then Methanol) load_sample->wash_spe elute_hno Elute with Basic Methanol (e.g., 2.5% NH₃ in MeOH) wash_spe->elute_hno purified_hno Purified this compound elute_hno->purified_hno analysis LC-MS Analysis purified_hno->analysis Evaporate & Reconstitute

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions start Low Heliosupine N-oxide Yield check_solvent Is the solvent polar and acidified? start->check_solvent check_temp Was the extraction temperature kept low (e.g., room temp)? check_solvent->check_temp Yes solution_solvent Switch to acidified MeOH/H₂O or EtOH/H₂O check_solvent->solution_solvent No check_cleanup Was SPE cleanup performed correctly (acidic load, basic elution)? check_temp->check_cleanup Yes solution_temp Avoid prolonged heating; use room temp extraction check_temp->solution_temp No check_prep Was the plant material finely ground? check_cleanup->check_prep Yes solution_cleanup Optimize SPE protocol: - Adjust pH of crude extract - Check wash/elution solvents check_cleanup->solution_cleanup No solution_prep Improve grinding and homogenization check_prep->solution_prep No end Consider matrix effects or re-optimize extraction time check_prep->end Yes

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Analysis of Heliosupine N-oxide in Honey

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Heliosupine N-oxide and other pyrrolizidine (B1209537) alkaloids (PAs) in honey.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression or enhancement for this compound in my honey samples compared to my solvent-based standards. What is causing this?

A1: This phenomenon is likely due to matrix effects , where co-eluting endogenous components of the honey matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] Honey is a complex matrix containing high concentrations of sugars, acids, and other compounds that can either suppress or enhance the signal of this compound.[2][3]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Qualitatively assess matrix effects using the post-column infusion method to identify retention time zones with significant ion suppression or enhancement.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank honey matrix extract that is free of PAs to compensate for predictable matrix effects.[4][5] This is a common and effective strategy.

  • Sample Dilution: Diluting the sample extract can minimize the concentration of interfering matrix components.[1] However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

  • Optimize Sample Preparation: Improve the clean-up step to remove more matrix components. This can include optimizing the solid-phase extraction (SPE) procedure, such as testing different sorbents or modifying the wash and elution steps.[6][7]

Q2: My recovery of this compound is low and inconsistent. How can I improve it?

A2: Low and inconsistent recovery can be caused by several factors during sample preparation, including inefficient extraction from the honey matrix, losses during the clean-up process, or degradation of the analyte.

Troubleshooting Steps:

  • Optimize Extraction: Ensure complete dissolution of the honey sample in the extraction solvent. Acidic extraction (e.g., with sulfuric acid or formic acid) is commonly used to protonate the alkaloids for better solubility and retention on cation-exchange SPE columns.[6][7][8]

  • Evaluate SPE Cartridges: The choice of SPE cartridge is critical. Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges are frequently used for PA analysis.[6][8] Ensure proper conditioning and equilibration of the cartridge before loading the sample.

  • Check Elution Solvent: The elution of PAs from the SPE cartridge requires a basic solvent to neutralize the charge. A common eluent is ammoniated methanol (B129727).[5] Ensure the pH is appropriate for elution.

  • N-oxide Reduction: Some methods utilize a reduction step (e.g., using zinc dust) to convert PA N-oxides to their corresponding free bases, which can sometimes improve chromatographic performance and detection.[8] Note that this will provide a total concentration of the PA and its N-oxide.

Q3: I am having difficulty achieving the required Limit of Quantification (LOQ) for this compound.

A3: A high LOQ can be due to matrix effects, low recovery, or suboptimal instrument sensitivity.

Troubleshooting Steps:

  • Address Matrix Effects and Recovery: Implement the troubleshooting steps outlined in Q1 and Q2 to improve signal intensity and recovery.

  • Optimize MS/MS Parameters: Fine-tune the mass spectrometer settings for this compound, including precursor and product ion selection, collision energy, and ion source parameters (e.g., spray voltage, gas flows, and temperature).

  • Increase Sample Amount: If feasible, increase the initial amount of honey used for extraction to increase the final analyte concentration.

  • Sample Concentration: Concentrate the final extract by evaporating the solvent and reconstituting it in a smaller volume. Be cautious of potential analyte loss during evaporation.

Q4: I am observing poor chromatographic peak shape for this compound.

A4: Poor peak shape (e.g., tailing or fronting) can be caused by interactions with the analytical column, issues with the mobile phase, or matrix components.

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid) and a buffer (e.g., ammonium (B1175870) formate) to the mobile phase can improve the peak shape of basic compounds like PAs by reducing silanol (B1196071) interactions on the column.[5][9]

  • Column Selection: Ensure you are using an appropriate column for the analysis. C18 columns are commonly used.[9]

  • Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. It is often recommended to reconstitute in a mixture of the initial mobile phase.[7]

Quantitative Data Summary

The following tables summarize key validation parameters for the analysis of pyrrolizidine alkaloids in honey from various studies.

Table 1: Method Performance for Pyrrolizidine Alkaloid Analysis in Honey

Analyte(s)MethodLOQ (µg/kg)Recovery (%)Repeatability (RSDr %)Reference
17 PAs/PANOsSPE-LC-MS/MS1.0 for all individual alkaloids80.6 - 114.52.3 - 14.6[8]
35 PAsSPE-UPLC-MS/MSNot specifiedGood repeatability, RSDr mostly < 10%< 20%[6]
35 PAsQuEChERS-LC-MS/MS1.0Assessed at 1, 10, 25 µg/kgAssessed at 1, 10, 25 µg/kg[4]
28 PAsSPE-UHPLC-MS/MSBelow BVL requirements80 - 120Not specified[7]
32 PAsUHPLC-MS/MS0.22 - 0.82 (except clivorine)66.3 - 95.13.2 - 8.0[9]

Table 2: Reported Concentrations of Pyrrolizidine Alkaloids in Honey Samples

Honey OriginPA(s) DetectedConcentration Range (µg/kg)Reference
PolandEchimidine1.4 - 5.2[8]
ItalyEchimidineMean of 6.28 ± 6.76[4]
ItalyThis compoundDetected in 1 sample[4]
SpainEchimidine, Lycopsamine & N-oxides1 - 237[4]
NetherlandsJacobaea vulgaris PAs0 - 13,019[10]
ChinaIntermedine, Lycopsamine2.2 - 207.0[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on several cited methods.[5][6][7][8]

  • Sample Weighing and Dissolution: Weigh 2-10 g of homogenized honey into a centrifuge tube. Dissolve the sample in 20-30 mL of an acidic solution (e.g., 0.05 M sulfuric acid).

  • Extraction: Shake or vortex the tube until the honey is completely dissolved. This may take up to 30 minutes.

  • Centrifugation: Centrifuge the solution at approximately 4,000-5,000 g for 10 minutes to pellet any solid particles.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge (e.g., 150 mg, 6 cc) with methanol followed by water or the acidic extraction solution.[6]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by methanol to remove sugars and other interferences.

  • Elution: Elute the PAs from the cartridge using an ammoniated methanol solution (e.g., 2.5-6% ammonia (B1221849) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the initial LC mobile phase (e.g., methanol/water, 5:95, v/v).

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter before injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Honey Sample dissolve Dissolve in Acidic Solution start->dissolve centrifuge Centrifuge dissolve->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute with Ammoniated Methanol spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound in honey.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Poor Analytical Result (e.g., Low Recovery, High LOQ, Signal Suppression) matrix_effects Matrix Effects issue->matrix_effects inefficient_extraction Inefficient Extraction/Cleanup issue->inefficient_extraction instrument_params Suboptimal Instrument Parameters issue->instrument_params matrix_matched_cal Use Matrix-Matched Calibration matrix_effects->matrix_matched_cal Compensate dilute_sample Dilute Sample matrix_effects->dilute_sample Minimize optimize_spe Optimize SPE Protocol inefficient_extraction->optimize_spe Improve optimize_ms Optimize MS/MS Parameters instrument_params->optimize_ms Tune

Caption: Troubleshooting logic for addressing matrix effects in honey analysis.

References

Technical Support Center: Heliosupine N-oxide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Heliosupine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: There is conflicting information regarding the aqueous solubility of this compound. Generally, the N-oxide forms of pyrrolizidine (B1209537) alkaloids (PAs) are significantly more polar and have higher water solubility than their corresponding free base forms.[1][2] However, if you are experiencing poor aqueous solubility, it could be due to several factors including the purity of the compound, the specific experimental conditions (e.g., pH, temperature), or the crystalline form of the solid material. It is recommended to experimentally determine the aqueous solubility under your specific conditions.

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in a range of organic solvents. This information is summarized in the table below.[3][4][5]

Q3: Can the solubility of this compound be improved by adjusting the pH?

A3: Yes, for ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[6] As an N-oxide, this compound is a basic compound. Lowering the pH of the aqueous solution with a pharmaceutically acceptable acid should increase its solubility. It is crucial to determine the pKa of the compound to select the optimal pH range for solubilization and to ensure the stability of the compound at that pH.

Q4: What are the general strategies for overcoming poor solubility of natural products like this compound?

A4: A variety of techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[7][8] Common methods include particle size reduction (micronization, nanosuspension), use of co-solvents, solid dispersions, and complexation with cyclodextrins.[7][8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound.

Issue 1: this compound does not dissolve in aqueous buffers.

Possible Cause & Solution

  • Incorrect pH: The pH of your buffer may not be optimal for solubilizing the basic this compound.

    • Troubleshooting Step: Systematically decrease the pH of your aqueous buffer (e.g., from pH 7.4 down to 4.0) and observe the solubility. Use a small amount of a suitable acid (e.g., HCl, citric acid) for pH adjustment.

  • Low Intrinsic Aqueous Solubility: The compound may have inherently low solubility in water, even at an optimal pH.

    • Troubleshooting Step: Consider using a co-solvent system. Start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Compound Precipitation: The compound may be precipitating out of solution over time.

    • Troubleshooting Step: Visually inspect the solution for any precipitate. If precipitation occurs, you may need to try a different solubilization strategy, such as using stabilizing excipients or a different formulation approach like cyclodextrin (B1172386) complexation.

Issue 2: The use of organic solvents is not suitable for my experiment (e.g., cell-based assays).

Possible Cause & Solution

  • Solvent Toxicity: Organic solvents like DMSO can be toxic to cells at higher concentrations.

    • Troubleshooting Step: Explore formulation strategies that can enhance aqueous solubility without the need for high concentrations of organic solvents. These include:

      • Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent water solubility.[10]

      • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[7]

      • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and saturation solubility.[10]

Data Presentation

Table 1: Reported Organic Solvents for this compound

SolventReference
Chloroform[3][4][5]
Dichloromethane[3][4][5]
Ethyl Acetate[3][4][5]
DMSO[3][4][5]
Acetone[3][4][5]

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Physical Modifications
Particle Size ReductionIncreases surface area, leading to a higher dissolution rate.Broadly applicable, effective for many compounds.May not increase equilibrium solubility significantly.
Solid DispersionsThe drug is dispersed in a hydrophilic carrier, often in an amorphous state.Can significantly increase dissolution rate and apparent solubility.Potential for physical instability (recrystallization).
Chemical Modifications
pH AdjustmentIonization of the drug at a suitable pH increases its solubility.Simple and effective for ionizable drugs.Risk of precipitation upon dilution; potential for chemical instability at extreme pH.
Formulation Approaches
Co-solvencyA water-miscible organic solvent is used to increase solubility.Simple to prepare; can achieve high drug concentrations.Potential for solvent toxicity in biological systems.
Cyclodextrin ComplexationThe drug forms an inclusion complex with a cyclodextrin molecule.Can significantly increase aqueous solubility; masks taste and odor.Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself.
NanosuspensionsThe drug is formulated as nanoparticles, increasing surface area and dissolution rate.High drug loading is possible; suitable for various administration routes.Requires specialized equipment; potential for particle aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Weigh a precise amount of this compound powder.

  • Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the powder, creating a high-concentration stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed vial.

  • For experiments, dilute the stock solution into the aqueous medium to the desired final concentration, ensuring the final solvent concentration is within acceptable limits for the assay.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Strategy Selection cluster_3 Formulation & Evaluation cluster_4 Outcome start Poor Aqueous Solubility of This compound sol_det Determine Intrinsic Aqueous Solubility (Shake-Flask) start->sol_det ph_prof pH-Solubility Profile sol_det->ph_prof strategy Select Appropriate Solubility Enhancement Technique ph_prof->strategy formulate Prepare Formulation (e.g., Co-solvent, Cyclodextrin) strategy->formulate eval Evaluate Solubility & Stability of Formulation formulate->eval eval->strategy Unsuccessful, Re-evaluate end Optimized Solubilized Formulation for Experiments eval->end Successful

Caption: A flowchart of the experimental workflow for addressing and overcoming poor aqueous solubility.

signaling_pathway Decision Tree for Solubility Troubleshooting start Compound Precipitates in Aqueous Buffer q1 Is pH adjustment an option? start->q1 ph_yes Adjust pH to solubilize (e.g., pH 4-6) q1->ph_yes Yes ph_no pH adjustment not feasible or effective q1->ph_no No q2 Is a co-solvent (e.g., DMSO) acceptable? ph_no->q2 cosolvent_yes Use a co-solvent stock and dilute carefully q2->cosolvent_yes Yes cosolvent_no Co-solvent interferes with assay q2->cosolvent_no No formulation Consider Advanced Formulations cosolvent_no->formulation cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nanosuspension Nanosuspension formulation->nanosuspension

Caption: A decision tree to guide troubleshooting efforts for poor solubility.

References

Technical Support Center: Heliosupine N-oxide Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the sample preparation of Heliosupine N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on unexpected results in chromatographic analyses.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound 1. Incomplete Extraction: The acidic extraction may not be efficient for the sample matrix. 2. Degradation during Extraction: Prolonged exposure to strong acids or high temperatures can degrade N-oxides.[1] 3. Inefficient SPE Elution: The elution solvent may not be strong enough to recover the analyte from the SPE cartridge.1. Optimize Extraction: Increase sonication time or perform a second extraction of the sample pellet. Ensure the sample is fully wetted with the extraction solution.[2] 2. Milder Conditions: Use a lower concentration of acid (e.g., 0.05 M H₂SO₄) and avoid heating during extraction. Process samples promptly. 3. Optimize Elution: Ensure the elution solvent is sufficiently basic (e.g., 5% ammonia (B1221849) in methanol) to displace the protonated analyte from the SCX cartridge.
Presence of interfering peaks in chromatogram 1. Co-extraction of Matrix Components: Complex matrices like plant extracts can contain numerous compounds that co-elute with the analyte.[3][4] 2. Insufficient SPE Cleanup: The washing steps during solid-phase extraction may not be adequate to remove all interfering substances.1. Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[5] 2. Enhance SPE Cleanup: Increase the volume of the washing solvents (water and methanol) during the SPE procedure to better remove interferences.[5]
Peak tailing or poor peak shape for this compound 1. Secondary Interactions on LC Column: Residual silanol (B1196071) groups on the C18 column can interact with the basic pyrrolizidine (B1209537) alkaloid, causing peak tailing. 2. Analyte Degradation: Instability of the N-oxide can lead to peak distortion.1. Adjust Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to improve peak shape. Alternatively, use a column with end-capping. 2. Ensure Sample Stability: Keep samples at a low temperature and analyze them as quickly as possible after preparation. Avoid high temperatures and extreme pH.
Inconsistent quantification and poor reproducibility 1. Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable quantification.[3][4] 2. Analyte Instability in Extracts: this compound may degrade in the final extract, especially if stored for extended periods.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects. The use of a stable isotope-labeled internal standard is highly recommended.[5] 2. Prompt Analysis: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of "contamination" when analyzing for this compound?

A1: In the context of this compound analysis, "contamination" typically refers to two main issues:

  • Co-occurring Pyrrolizidine Alkaloids (PAs): Plant materials containing this compound, such as Cynoglossum officinale, naturally produce a variety of other structurally similar PAs.[6] These can be co-extracted and may interfere with the analysis, especially if they are isomeric with this compound.

  • Matrix Effects: Complex sample matrices, such as plant extracts and honey, contain a multitude of endogenous compounds (e.g., pigments, sugars, lipids) that are co-extracted with the analyte.[3][4] These compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

Q2: Can this compound degrade during sample preparation?

A2: Yes, pyrrolizidine alkaloid N-oxides can be sensitive to certain conditions. While they are generally more stable than their free base counterparts, they can be susceptible to degradation under harsh acidic or basic conditions, as well as at elevated temperatures.[1] It is advisable to use moderately acidic conditions for extraction and to avoid excessive heat. The stability of N-oxides can also be compromised during storage, so prompt analysis after sample preparation is recommended.

Q3: What are the key steps in a typical sample preparation workflow for this compound?

A3: A common and effective workflow for the extraction and cleanup of this compound from complex matrices involves the following steps:

  • Acidic Extraction: The sample is homogenized and extracted with a dilute acid solution (e.g., 0.05 M sulfuric acid) to protonate the basic nitrogen of the pyrrolizidine ring, rendering it water-soluble.

  • Solid-Phase Extraction (SPE): The acidic extract is then passed through a strong cation exchange (SCX) SPE cartridge. The protonated this compound is retained on the sorbent.

  • Washing: The cartridge is washed with water and then methanol (B129727) to remove neutral and weakly retained interfering compounds.

  • Elution: The this compound is eluted from the cartridge using a basic methanolic solution (e.g., 5% ammonia in methanol), which neutralizes the charge on the analyte, allowing it to be released.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Q4: How can I differentiate between this compound and its isomers during analysis?

A4: Distinguishing between isomeric PAs is a significant analytical challenge. The primary method for differentiation is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: Optimizing the LC method, including the choice of column, mobile phase composition, and gradient, is crucial for achieving chromatographic separation of the isomers.

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in MS/MS can sometimes differ, providing a basis for identification. However, for many PA isomers, the fragmentation is very similar. Therefore, chromatographic separation is the most reliable approach.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analysis of pyrrolizidine alkaloids.

Table 1: Co-occurring Pyrrolizidine Alkaloids in Cynoglossum officinale

Pyrrolizidine AlkaloidFormRelative Abundance
HeliosupineFree Base & N-oxideMajor
EchinatineFree Base & N-oxidePresent
7-AngelylheliotridineFree Base & N-oxidePresent
AcetylheliosupineFree Base & N-oxidePresent
Source: Data compiled from literature on the phytochemical analysis of Cynoglossum officinale.[6]

Table 2: General Recovery Rates of PAs using SPE

MatrixSPE SorbentRecovery Range (%)
HoneySCX70-110
Herbal TeasSCX65-105
MilkC1880-115
Note: Recovery can be highly dependent on the specific PA and the optimization of the SPE method.

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup of this compound from Plant Material

  • Sample Homogenization: Weigh 1-2 g of the dried and ground plant material into a centrifuge tube.

  • Acidic Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the sample.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with an additional 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • SPE Cartridge Conditioning:

    • Condition a strong cation exchange (SCX) SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Wash the cartridge with 5 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the retained PAs with 10 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample (Plant Material) Sample (Plant Material) Homogenization Homogenization Sample (Plant Material)->Homogenization Acidic Extraction (0.05 M H2SO4) Acidic Extraction (0.05 M H2SO4) Homogenization->Acidic Extraction (0.05 M H2SO4) Centrifugation Centrifugation Acidic Extraction (0.05 M H2SO4)->Centrifugation SPE Cleanup (SCX) SPE Cleanup (SCX) Centrifugation->SPE Cleanup (SCX) Supernatant Waste Waste Centrifugation->Waste Pellet (optional re-extraction) Conditioning (Methanol, Water) Conditioning (Methanol, Water) SPE Cleanup (SCX)->Conditioning (Methanol, Water) Sample Loading Sample Loading Conditioning (Methanol, Water)->Sample Loading Washing (Water, Methanol) Washing (Water, Methanol) Sample Loading->Washing (Water, Methanol) Elution (5% NH3 in Methanol) Elution (5% NH3 in Methanol) Washing (Water, Methanol)->Elution (5% NH3 in Methanol) Interferences to Waste Interferences to Waste Washing (Water, Methanol)->Interferences to Waste Evaporation & Reconstitution Evaporation & Reconstitution Elution (5% NH3 in Methanol)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis G Start Start Unexpected Chromatographic Results Unexpected Chromatographic Results Start->Unexpected Chromatographic Results Low Analyte Recovery Low Analyte Recovery Unexpected Chromatographic Results->Low Analyte Recovery Yes Interfering Peaks Interfering Peaks Unexpected Chromatographic Results->Interfering Peaks No Poor Peak Shape Poor Peak Shape Unexpected Chromatographic Results->Poor Peak Shape No Inconsistent Quantification Inconsistent Quantification Unexpected Chromatographic Results->Inconsistent Quantification No Optimize Extraction Optimize Extraction Low Analyte Recovery->Optimize Extraction Improve SPE Cleanup Improve SPE Cleanup Interfering Peaks->Improve SPE Cleanup Modify LC Conditions Modify LC Conditions Poor Peak Shape->Modify LC Conditions Use Matrix-Matched Calibrants Use Matrix-Matched Calibrants Inconsistent Quantification->Use Matrix-Matched Calibrants G This compound This compound Muscarinic Acetylcholine Receptor (mAChR) Muscarinic Acetylcholine Receptor (mAChR) This compound->Muscarinic Acetylcholine Receptor (mAChR) Inhibits Gq/11 G-protein Gq/11 G-protein Muscarinic Acetylcholine Receptor (mAChR)->Gq/11 G-protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 G-protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) IP3 Receptor (Endoplasmic Reticulum) IP3 Receptor (Endoplasmic Reticulum) IP3->IP3 Receptor (Endoplasmic Reticulum) Cellular Response Cellular Response Protein Kinase C (PKC)->Cellular Response Ca2+ Release Ca2+ Release IP3 Receptor (Endoplasmic Reticulum)->Ca2+ Release Ca2+ Release->Cellular Response

References

Technical Support Center: Enhancing the Resolution of Heliosupine N-oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Heliosupine N-oxide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The chromatographic separation of this compound isomers is difficult due to their high polarity and structural similarity.[1] As diastereomers, they share the same molecular weight and often exhibit very similar fragmentation patterns in mass spectrometry, leading to co-elution, which complicates their individual identification and quantification.[2] Traditional reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention and resolution for these highly polar compounds.[1]

Q2: What are the primary chromatographic approaches for separating polar compounds like this compound?

A2: For highly polar compounds such as pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), conventional reversed-phase C18 columns may offer insufficient retention.[1] Alternative and more effective strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide) and a high organic content mobile phase to enhance the retention of polar analytes.[1]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity that can be beneficial for resolving complex mixtures of isomers without the need for ion-pairing agents.[1]

  • Reversed-Phase Chromatography with Modified Conditions: Utilizing specialized C18 columns or adjusting mobile phase conditions, such as pH, can significantly improve separation.[3]

Q3: How does mobile phase pH affect the resolution of N-oxide isomers?

A3: Mobile phase pH can significantly influence the peak shape and resolution of pyrrolizidine alkaloids and their N-oxides. For some isomers, alkaline mobile phase conditions have been shown to provide better peak shape and resolution compared to acidic conditions.[3] Under acidic conditions, PAs typically elute faster than their corresponding N-oxides, while the elution order may be reversed under alkaline conditions.[3]

Q4: Can column temperature be used to improve the separation of this compound isomers?

A4: Yes, adjusting the column temperature can be a powerful tool for improving the resolution of stereoisomers. Lowering the column temperature, for instance to 5°C, has been successfully used to resolve key isomeric PAs that co-elute at higher temperatures.[4] Conversely, higher temperatures can sometimes improve efficiency, but for closely related isomers, reducing the temperature may enhance selectivity.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Retention of this compound Peaks on a C18 Column

  • Cause: The high polarity of this compound results in minimal interaction with the non-polar C18 stationary phase, leading to elution near the solvent front.[1][6]

  • Solution:

    • Switch to a HILIC Column: Employ a HILIC column with a polar stationary phase (e.g., silica, amide, or diol) to increase retention of these highly polar analytes.[1]

    • Modify Mobile Phase: If using a C18 column, ensure your mobile phase is highly aqueous (low percentage of organic modifier) to maximize retention. However, this may not be sufficient.

    • Consider a Mixed-Mode Column: These columns can provide an alternative selectivity for retaining and separating polar compounds.[1]

Issue 2: Co-elution or Poor Resolution of this compound Isomers

  • Cause: The structural similarity of the isomers leads to insufficient differential partitioning between the stationary and mobile phases.[2][5]

  • Solutions:

    • Optimize Mobile Phase pH: Experiment with both acidic and alkaline mobile phases. For example, a mobile phase containing 10 mmoL/L ammonium (B1175870) carbonate (alkaline) can improve peak shape and resolution for PA N-oxides.[3]

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or vice versa. Different organic solvents can alter selectivity and improve the separation of closely eluting peaks.[7]

    • Adjust the Gradient: Employ a shallower gradient to increase the separation window between the isomers.[8]

    • Lower the Column Temperature: Reducing the column temperature can enhance the resolution of diastereomers.[4][5] Successful separations of PA isomers have been achieved at temperatures as low as 5°C.[4]

    • Select a Different Stationary Phase: If a standard C18 column is not providing resolution, consider a phenyl-hexyl column which can offer different selectivity through pi-pi interactions.[9]

Issue 3: Asymmetric or Tailing Peaks

  • Cause: Peak asymmetry can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Add Mobile Phase Modifiers: The use of additives like formic acid or ammonium formate (B1220265) can improve peak shape.[10]

    • Reduce Sample Concentration: Inject a more dilute sample to check if column overload is the cause of peak asymmetry.

    • Use a High-Purity Column: Employ a column with low silanol (B1196071) activity to minimize secondary interactions.

Experimental Protocols

Below are example methodologies for the analysis of pyrrolizidine alkaloid N-oxides, which can be adapted for this compound isomers.

Method 1: Reversed-Phase UHPLC with Acidic Mobile Phase

This method is a common starting point for the analysis of PAs and their N-oxides.

ParameterValue
Column C18 Hypersil Gold (150 mm × 2.1 mm; 1.9 µm particle size)[10]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[10]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[10]
Flow Rate 0.3 mL/min[10]
Column Temperature 40 °C[10]
Injection Volume 2 µL[10]
Gradient To be optimized for specific isomers. A shallow gradient is recommended for better resolution.

Method 2: Reversed-Phase LC-MS/MS with Alkaline Mobile Phase

Alkaline conditions can improve the chromatography of many PA N-oxides.[3]

ParameterValue
Column Kinetex™ 5 µm EVO C18 (150 x 2.1 mm)[3]
Mobile Phase A 10 mmoL/L ammonium carbonate in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate To be optimized
Column Temperature To be optimized (consider lower temperatures for better resolution)[4]
Detection Tandem Mass Spectrometry (MS/MS)[3]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow for Poor Resolution of this compound Isomers

Troubleshooting_Workflow start Start: Poor Isomer Resolution check_retention Sufficient Retention? start->check_retention use_hilic Switch to HILIC or Mixed-Mode Column check_retention->use_hilic No optimize_mp Optimize Mobile Phase check_retention->optimize_mp Yes no_retention No use_hilic->optimize_mp yes_retention Yes change_ph Adjust pH (Acidic vs. Alkaline) optimize_mp->change_ph change_solvent Change Organic Modifier (ACN/MeOH) optimize_mp->change_solvent optimize_gradient Optimize Gradient (e.g., make shallower) change_ph->optimize_gradient change_solvent->optimize_gradient optimize_temp Optimize Temperature (e.g., lower temp) optimize_gradient->optimize_temp end Resolution Achieved optimize_temp->end

Caption: A workflow for troubleshooting poor resolution of this compound isomers.

Logical Relationship of Chromatographic Variables for Isomer Separation

Logical_Relationship resolution Peak Resolution (Rs) efficiency Efficiency (N) resolution->efficiency depends on selectivity Selectivity (α) resolution->selectivity depends on retention Retention (k) resolution->retention depends on col_length Column Length efficiency->col_length particle_size Particle Size efficiency->particle_size stat_phase Stationary Phase (e.g., C18, HILIC) selectivity->stat_phase mob_phase Mobile Phase (pH, Organic Solvent) selectivity->mob_phase temp Temperature selectivity->temp mob_strength Mobile Phase Strength (% Organic) retention->mob_strength

Caption: Key chromatographic factors influencing the resolution of chemical isomers.

References

Addressing variability in biological assays with Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heliosupine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to address variability and common challenges encountered when using this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrrolizidine (B1209537) alkaloid (PA) and a metabolite of heliosupine. Its primary known mechanism of action is the inhibition of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 350 μM.[1][2] As an antagonist of mAChRs, it can modulate various downstream signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture. Stock solutions can be prepared in solvents such as DMSO, ethanol, or chloroform. For short-term use, aliquoted stock solutions can be stored at -20°C for up to two weeks. It is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial.

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate. The choice of solvent may impact experimental results, so it is crucial to select a solvent compatible with the specific assay and to include appropriate vehicle controls.

Q4: Why am I observing higher toxicity in my in vivo studies compared to my in vitro assays?

Pyrrolizidine alkaloid N-oxides (PANOs) like this compound are generally less toxic than their parent PAs. However, in vivo, PANOs can be reduced back to their more toxic parent alkaloids by gut microbiota and liver enzymes.[3] This metabolic conversion can lead to increased hepatotoxicity and other adverse effects not observed in standard in vitro cell cultures that lack these metabolic capabilities.

Q5: What are some common sources of variability when using this compound in cell-based assays?

Variability in cell-based assays can arise from several factors:

  • Cell Line Specificity: Different cell lines express varying levels of muscarinic receptors and possess different metabolic capacities, leading to diverse responses.

  • Solvent Effects: The type and final concentration of the solvent (e.g., DMSO) can influence cell viability and the activity of this compound.

  • Compound Stability: Degradation of the compound in culture media over long incubation periods can affect results.

  • Assay Conditions: Factors such as cell density, incubation time, and passage number can all contribute to variability.

Troubleshooting Guides

Issue 1: High Variability in Muscarinic Receptor Binding Assays
Potential Cause Troubleshooting Step
Inconsistent radioligand concentration Ensure accurate and consistent dilution of the radioligand for each experiment. Use a reliable method to determine the specific activity of the radioligand.
Suboptimal incubation time or temperature Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
High non-specific binding Include appropriate concentrations of a known non-labeled ligand to determine non-specific binding accurately. Consider using different filter types or pre-treating filters with polyethyleneimine (PEI).
Issues with membrane preparation Ensure consistent and high-quality membrane preparations. Perform protein quantification to normalize the amount of receptor used in each assay.
Issue 2: Inconsistent Cytotoxicity Results in MTT Assays
Potential Cause Troubleshooting Step
Interference with MTT dye Some compounds can directly react with the MTT reagent. Run a control plate with the compound and MTT in cell-free media to check for any direct reaction.
Variable cell seeding density Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact metabolic activity and, consequently, the MTT assay readout.
Solvent cytotoxicity High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤ 0.5%). Always include a vehicle control.
Precipitation of the compound Visually inspect the culture wells for any precipitation of this compound at higher concentrations. Compound precipitation will lead to inaccurate dosing.
Issue 3: Unexpected Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Measurement)
Potential Cause Troubleshooting Step
Cytotoxicity at active concentrations A decrease in nitric oxide (NO) production may be due to cytotoxicity rather than a direct anti-inflammatory effect. Always perform a concurrent cell viability assay (e.g., MTT or LDH) at the same concentrations used in the NO assay.
Interference with the Griess reagent Check for any direct reaction between this compound and the Griess reagent in a cell-free system.
Variability in cell stimulation Ensure consistent stimulation of macrophages (e.g., with LPS) across all experimental conditions to induce a reproducible inflammatory response.

Data Presentation

The following tables summarize quantitative data for this compound and related pyrrolizidine alkaloids to provide a reference for expected activity.

Table 1: Inhibitory Activity of this compound on Muscarinic Acetylcholine Receptors

CompoundTargetAssay TypeIC50Reference
This compoundMuscarinic Acetylcholine Receptor (mAChR)Competitive Binding350 µM[1][2]

Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells

Compound TypeCompound ExampleAssayIC20 (mM)Reference
Otonecine-typeClivorineMTT0.013 ± 0.004[4]
Retronecine-typeRetrorsineMTT0.27 ± 0.07[4]
Platyphylline-typePlatyphyllineMTT0.85 ± 0.11[4]

Table 3: Potential Anti-Inflammatory Activity of Alkaloids

Note: Specific quantitative data for the anti-inflammatory effects of this compound are limited. The following provides a general framework for data presentation.

CompoundCell LineInflammatory MarkerAssayEffect (e.g., IC50)
This compoundRAW 264.7Nitric Oxide (NO)Griess AssayData Not Available
This compoundRAW 264.7TNF-αELISAData Not Available
This compoundRAW 264.7IL-6ELISAData Not Available

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for mAChR

This protocol is a general guideline for determining the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing the mAChR subtype of interest

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-labeled competing ligand (e.g., atropine) for non-specific binding

  • 96-well plates

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, A549, RAW 264.7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • In a new 96-well plate, mix equal volumes of the supernatant (or standard) and the Griess reagent (prepared by mixing equal parts of Component A and B immediately before use).

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Visualizations

Experimental_Workflow_for_Heliosupine_N_oxide cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Binding_Assay mAChR Binding Assay Compound_Prep->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assay (e.g., NO, Cytokine) Compound_Prep->Anti_Inflammatory_Assay Cell_Culture Cell Line Culture (e.g., HepG2, RAW 264.7) Cell_Culture->Binding_Assay Cell_Culture->Cytotoxicity_Assay Cell_Culture->Anti_Inflammatory_Assay IC50_Ki IC50 / Ki Determination Binding_Assay->IC50_Ki Viability_Analysis Cell Viability Analysis Cytotoxicity_Assay->Viability_Analysis Inflammation_Analysis Inflammation Marker Quantification Anti_Inflammatory_Assay->Inflammation_Analysis

Caption: General experimental workflow for evaluating this compound.

mAChR_Signaling_Pathway cluster_receptor Muscarinic Receptor Inhibition cluster_downstream Downstream Signaling HNo This compound mAChR mAChR (M1, M3, M5) HNo->mAChR Inhibits ACh Acetylcholine ACh->mAChR Activates Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB_activation NF-κB Pathway (Modulation) Ca2->NFkB_activation PKC->NFkB_activation

Caption: Inhibition of mAChR (Gq/11-coupled) signaling by this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent Assay Results Compound_Issues Compound-Related Issues (Purity, Stability, Solubility) Start->Compound_Issues Cell_Issues Cell-Related Issues (Viability, Passage, Density) Start->Cell_Issues Assay_Issues Assay-Specific Issues (Reagents, Protocol Deviations) Start->Assay_Issues Check_Compound Verify Compound Integrity & Solvent Controls Compound_Issues->Check_Compound Standardize_Cells Standardize Cell Culture & Seeding Cell_Issues->Standardize_Cells Optimize_Assay Optimize Assay Parameters & Reagent Quality Assay_Issues->Optimize_Assay

Caption: Logical troubleshooting flow for assay variability.

References

Technical Support Center: Quantification of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Heliosupine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analytical challenges encountered during the quantification of this pyrrolizidine (B1209537) alkaloid N-oxide (PANO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

A1: The main challenges in quantifying this compound and other pyrrolizidine alkaloids (PAs) by LC-MS/MS include:

  • Isomer Co-elution: this compound may have structural isomers that produce identical MS/MS transitions, making chromatographic separation crucial for accurate quantification. For instance, echimidine (B1671080) and its isomers have been shown to co-elute under standard HPLC conditions, which can complicate accurate quantification if not properly resolved.[1]

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[2]

  • N-oxide Instability: this compound can be unstable and may convert to its tertiary amine form, Heliosupine, which can affect the accuracy of the quantification.[2] This conversion can be influenced by pH, temperature, and the sample matrix itself.[3]

  • Achieving Linearity: Establishing a linear calibration curve over a wide concentration range can be challenging due to factors like detector saturation and matrix effects.[2]

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: Non-linearity in your calibration curve can arise from several factors:

  • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. High concentrations of this compound can saturate the detector, leading to a plateau in the signal response.[4][5]

  • Column Overload: Injecting samples with concentrations that exceed the analytical column's capacity can cause peak distortion and a non-linear response.[2]

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be suitable for the analyte's response characteristics.

  • Instability of Standards: Degradation of this compound in your stock or working solutions can lead to inaccurate standard concentrations and a non-linear curve.[2] N-oxides can be susceptible to degradation, especially at higher temperatures and non-neutral pH.[6]

  • Matrix Effects: As mentioned, matrix components can interfere with ionization, and this effect may not be consistent across the entire concentration range, leading to non-linearity.[4]

  • Incorrect Peak Integration: Inconsistent or incorrect integration of chromatographic peaks, especially at low or high concentrations, can introduce non-linearity.

Q3: How can I improve the linearity of my this compound calibration curve?

A3: To improve linearity, consider the following troubleshooting steps:

  • Adjust the Calibration Range: Narrow or shift the concentration range of your calibration standards to a range where the response is more linear.

  • Dilute High-Concentration Samples: If detector saturation or column overload is suspected, dilute the higher concentration standards and samples.[2]

  • Use a Weighted Regression: Employ a weighted regression analysis (e.g., 1/x or 1/x²) for your calibration curve. This can help to compensate for heteroscedasticity, where the variance of the error is not constant across the concentration range.[7]

  • Prepare Fresh Standards: Ensure the stability of your standards by preparing fresh stock and working solutions of this compound. Store them at low temperatures (e.g., -20°C) and protect them from light.

  • Optimize Sample Preparation: A more effective sample cleanup, such as solid-phase extraction (SPE), can reduce matrix effects.[8]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects and variability in the analytical process, which can significantly improve linearity.[5]

Q4: What are some key considerations for sample preparation when analyzing for this compound?

A4: Effective sample preparation is critical for accurate quantification. Key considerations include:

  • Extraction Solvent: Polar solvents like methanol (B129727) or aqueous solutions of dilute acids are generally effective for extracting PAs and their N-oxides.[9]

  • Solid-Phase Extraction (SPE): Strong cation exchange (SCX) SPE is a widely used and effective technique for cleaning up and concentrating PAs and PANOs from complex matrices.[8][10]

  • pH Control: PANOs are generally more stable in neutral to acidic conditions. Avoid strongly alkaline conditions during sample preparation to prevent degradation.[6]

  • Temperature: Avoid high temperatures during extraction and solvent evaporation steps to minimize the potential for degradation of this compound.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with calibration curves in this compound quantification.

Problem Potential Cause Suggested Solution Expected Outcome
Non-Linear Calibration Curve (High End Flattening) Detector SaturationDilute standards and samples that fall in the higher concentration range.[2]Improved linearity at the upper end of the calibration range.
Column OverloadReduce the injection volume or dilute the samples.Symmetrical peak shapes and improved linearity.
Poor Reproducibility of Calibration Standards Instability of this compound in solutionPrepare fresh stock and working solutions. Store all solutions at -20°C or lower and protect from light.Consistent response for calibration standards across different analytical runs.
Inconsistent sample preparationEnsure consistent and precise execution of the sample preparation protocol for all standards and samples.Reduced variability in peak areas for replicate injections.
Signal Suppression or Enhancement Matrix EffectsImplement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[8] Use a matrix-matched calibration curve.[10] Employ a stable isotope-labeled internal standard if available.[5]More accurate and precise quantification, with reduced influence from the sample matrix.
Inconsistent Peak Shapes Co-elution with interfering compounds or isomersOptimize the chromatographic method (e.g., gradient, column chemistry, temperature) to improve separation.[8]Baseline resolution of this compound from interfering peaks.
Inappropriate reconstitution solventEnsure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase.Sharper, more symmetrical peaks.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material
  • Homogenization: Homogenize the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an extraction solution, such as 0.05 M sulfuric acid.[10]

    • Sonicate for 15-30 minutes.

    • Centrifuge at approximately 3800 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (Strong Cation Exchange - SCX):

    • Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Loading: Load the acidic extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the PAs and PANOs with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[10]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

Parameter Value
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 10 mM ammonium (B1175870) carbonate in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Precursor Ion (m/z) 414.3
Product Ions (m/z) 94.1 / 118.1
Retention Time Approximately 12.6 min[11]

Quantitative Data Summary

The following table provides representative data for the calibration of pyrrolizidine alkaloids, which can serve as a benchmark for developing a method for this compound.

Analyte Calibration Range (ng/mL) Linearity (R²) LOD (µg/kg) LOQ (µg/kg) Recovery (%) Precision (RSD %) Reference
Heliosupine 5 - 100> 0.99----[11]
General PAs & PANOs 0.6 - 250> 0.990.01 - 1.00.05 - 5.080 - 120≤ 15[12]
Sunitinib N-oxide 0.1 - 5.00.990-0.1 ng/mL90.3 ± 4.96.7 - 15.4[13]

Signaling Pathways and Workflows

Hepatotoxicity Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids, including this compound, are known to cause hepatotoxicity after metabolic activation in the liver. The resulting reactive metabolites can induce cellular damage through various mechanisms, including the induction of apoptosis (programmed cell death) via both extrinsic and intrinsic pathways.

Hepatotoxicity_Pathway cluster_activation Metabolic Activation in Liver cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism Reactive Metabolites (Pyrrolic Esters) Reactive Metabolites (Pyrrolic Esters) CYP450->Reactive Metabolites (Pyrrolic Esters) DNA Adducts DNA Adducts Reactive Metabolites (Pyrrolic Esters)->DNA Adducts Protein Adducts Protein Adducts Reactive Metabolites (Pyrrolic Esters)->Protein Adducts Oxidative Stress Oxidative Stress Reactive Metabolites (Pyrrolic Esters)->Oxidative Stress Extrinsic Pathway Extrinsic Pathway Oxidative Stress->Extrinsic Pathway Intrinsic (Mitochondrial) Pathway Intrinsic (Mitochondrial) Pathway Oxidative Stress->Intrinsic (Mitochondrial) Pathway Caspase Activation Caspase Activation Extrinsic Pathway->Caspase Activation Intrinsic (Mitochondrial) Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Metabolic activation and hepatotoxicity pathway of this compound.

Troubleshooting Workflow for Calibration Curve Issues

This workflow provides a logical sequence of steps to diagnose and resolve non-linearity in your calibration curve for this compound.

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_high_conc Review High Concentration Points start->check_high_conc dilute Dilute High Standards & Samples check_high_conc->dilute Flattening at top? check_standards Investigate Standard Stability check_high_conc->check_standards No rerun1 Re-run Analysis dilute->rerun1 end Linear Curve Achieved rerun1->end prep_fresh Prepare Fresh Stock & Working Standards check_standards->prep_fresh Poor reproducibility? check_matrix Assess Matrix Effects check_standards->check_matrix No rerun2 Re-run Analysis prep_fresh->rerun2 rerun2->end improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Signal suppression/enhancement? review_integration Review Peak Integration check_matrix->review_integration No rerun3 Re-run Analysis improve_cleanup->rerun3 rerun3->end review_integration->end

Caption: A workflow for troubleshooting non-linear calibration curves.

References

Technical Support Center: Heliosupine N-oxide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of Heliosupine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon is often caused by co-eluting compounds from the sample matrix that compete for ionization, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] Given that this compound is often analyzed in complex matrices such as plasma, honey, or herbal extracts, minimizing ion suppression is critical for reliable results.

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Common causes of ion suppression include:

  • Endogenous matrix components: In biological samples, salts, phospholipids, and proteins can significantly suppress the signal.[2]

  • Exogenous contaminants: Plasticizers or other contaminants introduced during sample preparation can interfere with ionization.

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can lead to suppression.

  • High analyte concentration: At high concentrations, analytes can cause self-suppression.

Q3: How can I detect ion suppression in my LC-MS/MS method for this compound?

A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS workflow for this compound.

Problem: Low Signal Intensity or Poor Sensitivity

Possible Cause: Significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples containing pyrrolizidine (B1209537) alkaloids and their N-oxides.

    • Recommended Protocol: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)

      This protocol is effective for extracting and cleaning up pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) from various matrices.

      Experimental Protocol:

      • Sample Pre-treatment:

        • For liquid samples (e.g., honey, milk), dilute with an acidic solution (e.g., 0.05 M sulfuric acid).

        • For solid samples (e.g., herbal material), perform an acidic extraction (e.g., with 0.05 M sulfuric acid), followed by centrifugation to collect the supernatant.[3]

      • SPE Cartridge Conditioning:

        • Use a strong cation-exchange (SCX) cartridge.

        • Condition the cartridge sequentially with methanol (B129727) and then the acidic solution used for sample pre-treatment.[3]

      • Sample Loading:

        • Load the pre-treated sample extract onto the conditioned SCX cartridge.

      • Washing:

        • Wash the cartridge with water to remove polar interferences.

        • Follow with a methanol wash to remove less polar, non-basic compounds.[3]

      • Elution:

        • Elute the retained this compound and other PAs/PANOs using a basic methanolic solution (e.g., 5% ammonia (B1221849) in methanol).[4]

      • Reconstitution:

        • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[3]

  • Optimize Chromatographic Conditions: Adjusting the liquid chromatography parameters can separate this compound from co-eluting, suppression-inducing matrix components.

    • Recommended LC Parameters:

ParameterRecommended ConditionRationale for Minimizing Ion Suppression
Column Reversed-phase C18 or HSS T3 (e.g., 2.1 mm x 100 mm, 1.8 µm)Provides good retention and separation for pyrrolizidine alkaloids and their N-oxides.[4]
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Acetate (B1210297)Acidic mobile phases promote the protonation of basic analytes like this compound, enhancing ionization efficiency in positive ion mode. Ammonium acetate is a volatile buffer compatible with MS.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidMethanol has been shown to provide higher peak area responses and better resolution for some PAs.[4]
Gradient Elution Start with a low percentage of organic phase (e.g., 5% B) and gradually increase.This allows for the elution of highly polar matrix components early in the run, separating them from the analyte of interest.
Flow Rate 0.3 - 0.6 mL/minLower flow rates can sometimes improve ionization efficiency.
Column Temperature 30 - 40 °CTemperature can affect the separation of isomers and peak shape.[4][5]
  • Optimize Mass Spectrometer Ion Source Parameters: Fine-tuning the ion source settings can improve the ionization of this compound relative to interfering compounds.

    • Recommended MS Parameters (Positive Electrospray Ionization - ESI+):

ParameterRecommended Setting RangeRationale for Minimizing Ion Suppression
Ionization Mode Positive Ion ModeThis compound contains a basic nitrogen atom that is readily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum analyte signal.
Source Temperature 300 - 400 °CHigher temperatures can aid in desolvation, but excessive heat may cause degradation of N-oxides.[6]
Nebulizer Gas Pressure 30 - 50 psiAffects droplet size and solvent evaporation.
Drying Gas Flow 8 - 12 L/minFacilitates desolvation of the ESI droplets.

Visualizing the Workflow

The following diagrams illustrate the key workflows for troubleshooting and minimizing ion suppression.

experimental_workflow Experimental Workflow for Minimizing Ion Suppression cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation sample Complex Sample Matrix (e.g., Plasma, Herbal Extract) extraction Acidic Extraction sample->extraction spe Solid-Phase Extraction (SCX) extraction->spe reconstitution Reconstitution in Initial Mobile Phase spe->reconstitution lc Optimized LC Separation (C18/HSS T3 Column) reconstitution->lc ms Optimized MS Detection (ESI+) lc->ms data Data Acquisition ms->data eval Evaluate for Ion Suppression data->eval troubleshooting_logic Troubleshooting Logic for Low Signal Intensity action_node action_node result_node result_node issue_node issue_node start Low Signal for This compound check_suppression Is Ion Suppression Suspected? start->check_suppression perform_infusion Perform Post-Column Infusion Experiment check_suppression->perform_infusion Yes fail Issue Persists check_suppression->fail No suppression_present Suppression Observed? perform_infusion->suppression_present optimize_prep Optimize Sample Prep (e.g., SPE) suppression_present->optimize_prep Yes suppression_present->fail No optimize_lc Optimize LC Method optimize_prep->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms reanalyze Re-analyze Sample optimize_ms->reanalyze success Signal Improved reanalyze->success reanalyze->fail

References

Best practices for long-term storage of Heliosupine N-oxide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Heliosupine N-oxide analytical standards. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of solid this compound?

For prolonged storage, solid this compound should be kept at either 2-8°C or, for maximum stability, at -20°C.[1][2][3] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -20°C in tightly sealed, amber glass vials to protect them from light.[4] For day-to-day use, working solutions can be kept at 2-8°C for short periods, but long-term storage should always be at -20°C.

Q3: What solvents are recommended for dissolving this compound standards?

This compound is soluble in a variety of organic solvents. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and acetonitrile (B52724) are commonly used.[1][4][5] It is also soluble in chloroform, dichloromethane, and ethyl acetate.[1] The choice of solvent will depend on the subsequent analytical method (e.g., LC-MS). For mobile phase compatibility in reversed-phase chromatography, methanol or acetonitrile are preferred.

Q4: How can I be sure my this compound standard is still viable after long-term storage?

Regularly check for any change in the physical appearance of the solid standard, such as discoloration or clumping, which could indicate moisture absorption or degradation. For solutions, the most reliable method is to run a system suitability test or to analyze a quality control (QC) sample with a known concentration alongside your experimental samples. A significant deviation in the peak area or retention time may indicate degradation of the standard.

Q5: Is this compound a hazardous substance?

Yes, this compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2][3] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[2][3] It should be stored in a locked and secure location.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Physical Form Solid (Lyophilized Powder)The solid form is generally more stable than solutions for long-term storage.
Storage Temperature -20°C (Recommended) or 2-8°CLower temperatures slow down potential degradation processes.[1][2][3]
Container (Solid) Tightly sealed, amber glass vialProtects from moisture and light, which can cause degradation.[1]
Container (Solution) Tightly sealed, amber glass vialPrevents solvent evaporation and protects from light-induced degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possibleMinimizes oxidation, although not always necessary if stored correctly at low temperatures.
Solvent for Stock Solutions Anhydrous DMSO, Methanol, or AcetonitrileUse of anhydrous solvents minimizes hydrolysis. DMSO is a good option for long-term storage due to its low vapor pressure and ability to be stored frozen.[4][6]
Freeze-Thaw Cycles MinimizeRepeated freeze-thaw cycles can lead to degradation of the compound and evaporation of the solvent. Aliquoting stock solutions is highly recommended.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Primary Stock Solution (1 mg/mL)

Materials:

  • This compound standard (solid)

  • Anhydrous methanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with screw caps (B75204)

Procedure:

  • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the standard (e.g., 1 mg) using an analytical balance.

  • Quantitatively transfer the weighed solid to the volumetric flask.

  • Add a small amount of anhydrous methanol to dissolve the solid completely.

  • Once dissolved, fill the volumetric flask to the mark with anhydrous methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution into smaller volume amber glass vials for storage.

  • Clearly label the vials with the compound name, concentration, solvent, preparation date, and store at -20°C.

Protocol 2: Preparation of a Diluted Working Standard Solution (e.g., 1 µg/mL)

Materials:

  • This compound primary stock solution (1 mg/mL)

  • Methanol/Water (5:95, v/v) or another appropriate mobile phase-compatible solvent

  • Calibrated micropipettes

  • Volumetric flask or microcentrifuge tubes

Procedure:

  • Retrieve the primary stock solution from the -20°C freezer and allow it to thaw and equilibrate to room temperature.

  • Perform a serial dilution. For example, to make a 1 µg/mL working solution, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent (e.g., Methanol/Water, 5:95, v/v).

  • Cap and mix thoroughly.

  • This working solution can be used to prepare calibration curve standards.

  • Store the working solution at 2-8°C for short-term use or at -20°C for longer periods.

Troubleshooting Guide

Issue 1: Poor or No Peak in Chromatogram

  • Question: I have prepared my this compound standard solution, but I am seeing a very small peak or no peak at all during my LC-MS analysis. What could be the problem?

  • Answer:

    • Standard Degradation: The standard may have degraded. Ensure it was stored under the recommended conditions (solid at -20°C, protected from light and moisture). Prepare a fresh working solution from your stock. If the problem persists, prepare a fresh stock solution from the solid standard.

    • Incorrect Solvent: The standard may not be fully dissolved or may have precipitated out of solution. Ensure you are using a recommended solvent (e.g., methanol, acetonitrile, DMSO). If you diluted your DMSO stock solution in an aqueous mobile phase, the compound might have precipitated. Ensure the final concentration of DMSO is low enough to maintain solubility.

    • Instrumental Issues: Check the LC-MS system for leaks, clogs, or issues with the injector. Run a system suitability test with a known stable compound to verify instrument performance.

Issue 2: Tailing or Broad Peaks

  • Question: My chromatographic peaks for this compound are tailing or are very broad. How can I improve the peak shape?

  • Answer:

    • Column Issues: The analytical column may be old or contaminated. Try flushing the column or replacing it.

    • Mobile Phase pH: Pyrrolizidine alkaloids are basic compounds. The pH of your mobile phase can significantly affect peak shape. Adding a small amount of an acidifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring the analyte is in a consistent ionic state.

    • Sample Overload: You may be injecting too much of the standard. Try diluting your sample and injecting a smaller volume.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Question: I am getting inconsistent peak areas for the same concentration of my this compound standard. What could be the cause?

  • Answer:

    • Solution Instability: The working solution may be degrading at room temperature in the autosampler. Keep the autosampler tray cooled if possible. Prepare fresh working solutions daily.

    • Evaporation: The solvent in your vials may be evaporating, leading to an increase in concentration. Ensure your vial caps are sealed properly.

    • Pipetting Errors: Inaccurate pipetting during the preparation of dilutions can lead to significant variability. Ensure your micropipettes are calibrated and use proper pipetting technique.

    • Matrix Effects (if analyzing in a complex sample): If you are analyzing this compound in a complex matrix (e.g., honey, herbal extracts), matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Use matrix-matched calibration standards or a stable isotope-labeled internal standard to correct for these effects.

Mandatory Visualizations

Logical Workflow for Troubleshooting Standard Solution Issues

G Troubleshooting Workflow for this compound Standard Issues start Start: Inconsistent or No Peak Observed check_prep Review Standard Preparation Protocol start->check_prep check_storage Verify Storage Conditions (-20°C, Dark) start->check_storage fresh_working Prepare Fresh Working Solution check_prep->fresh_working check_storage->fresh_working instrument_check Run Instrument System Suitability Test fresh_working->instrument_check fresh_stock Prepare Fresh Stock Solution fresh_stock->instrument_check check_peak_shape Assess Peak Shape (Tailing, Broadening) instrument_check->check_peak_shape If peak is present but misshapen result_ok Problem Resolved instrument_check->result_ok If successful result_not_ok Problem Persists instrument_check->result_not_ok If fails adjust_mobile_phase Adjust Mobile Phase (e.g., add 0.1% Formic Acid) check_peak_shape->adjust_mobile_phase check_column Inspect/Flush/ Replace Column check_peak_shape->check_column adjust_mobile_phase->result_ok check_column->result_ok result_not_ok->fresh_stock contact_support Contact Technical Support result_not_ok->contact_support

Caption: A logical workflow for troubleshooting common issues with analytical standards.

Signaling Pathway for this compound Induced Hepatotoxicity

G Mechanism of this compound Induced Hepatotoxicity cluster_0 Systemic Circulation & Gut cluster_1 Hepatocyte (Liver Cell) cluster_2 Cellular Response & Outcome HsupO_ingested This compound (Ingested) Hsup Heliosupine (Parent PA) HsupO_ingested->Hsup Gut Microbiota Reduction Hsup_in_liver Heliosupine HsupO_ingested->Hsup_in_liver Absorption Hsup->Hsup_in_liver Absorption CYP450 CYP450 Enzymes (e.g., CYP3A4) Hsup_in_liver->CYP450 Metabolic Activation DHP Reactive Pyrrolic Metabolites (DHP-Esters) CYP450->DHP DNA_adducts DNA Adducts & Cross-links DHP->DNA_adducts Protein_adducts Protein Adducts DHP->Protein_adducts Oxidative_stress Oxidative Stress (ROS Generation) DHP->Oxidative_stress DDR DNA Damage Response (ATM, p53 activation) DNA_adducts->DDR Apoptosis Apoptosis (Cell Death) Oxidative_stress->Apoptosis Cell_cycle_arrest G2/M Phase Cell Cycle Arrest DDR->Cell_cycle_arrest DDR->Apoptosis If damage is severe Hepatotoxicity Hepatotoxicity & Carcinogenesis Cell_cycle_arrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Signaling pathway of this compound bioactivation and toxicity.

References

Method validation challenges for Heliosupine N-oxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation for Heliosupine N-oxide analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical method validation for this compound?

A1: The main challenges in validating analytical methods for this compound, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), stem from its physicochemical properties and the complexity of the matrices in which it is typically found. Key difficulties include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and precision of quantification.[1]

  • Stability of N-oxides: PANOs can be unstable and may be susceptible to degradation or conversion back to their corresponding free base alkaloids under certain conditions, such as exposure to high temperatures or alkaline pH.

  • Polarity and Extraction: Being a polar compound, the extraction of this compound requires polar solvents or aqueous solutions.[2] Optimizing the extraction to achieve high recovery while minimizing the co-extraction of interfering matrix components is crucial.

  • Low Concentration Levels: this compound is often present at trace levels in samples, necessitating highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve the required limits of detection and quantification.[3]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize a robust sample cleanup technique like Solid-Phase Extraction (SPE). Strong cation-exchange (SCX) cartridges are particularly effective for retaining and concentrating PANOs, while washing steps can remove interfering matrix components.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize the LC conditions to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.

Q3: What are the recommended storage and handling conditions for this compound standards and samples?

A3: To ensure the stability of this compound, it is recommended to:

  • Store stock solutions and standards at -20°C or below in tightly sealed containers to prevent degradation.

  • Prepare working solutions fresh daily if possible.

  • Avoid exposure of solutions to high temperatures and direct light.

  • Maintain a slightly acidic to neutral pH for all solutions, as alkaline conditions can promote degradation.

  • Process extracted samples promptly or store them at low temperatures (e.g., -20°C) until analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inefficient Extraction: The extraction solvent may not be suitable for the polar N-oxide.Use a polar solvent such as methanol (B129727) or an acidified aqueous solution (e.g., 0.05 M sulfuric acid) for extraction.[4] Consider increasing the extraction time or using sonication to improve efficiency.[4]
Poor Retention on SPE Cartridge: The SPE cartridge may not be appropriate, or the sample pH may be incorrect.Use a strong cation-exchange (SCX) SPE cartridge.[2] Ensure the sample is acidified (pH < 4) before loading onto the SCX cartridge to ensure protonation and retention of the analyte.
Analyte Breakthrough during SPE Washing: The wash solvent may be too strong, causing premature elution of this compound.Use a milder wash solvent. A common sequence is to wash with water followed by a low percentage of methanol in water to remove interferents without eluting the analyte.[2]
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to displace the analyte from the sorbent.Use a basic methanolic solution for elution, such as 2.5% to 5% ammonia (B1221849) in methanol, to neutralize the charge and elute the PANO.[2]
High Signal Variability (Poor Precision) Matrix Effects: Inconsistent ion suppression or enhancement between samples.Implement a more rigorous sample cleanup method (e.g., SPE).[2] Use matrix-matched calibration standards. If available, use a stable isotope-labeled internal standard.
Instability of this compound: Degradation of the analyte during sample preparation or storage.Ensure all sample preparation steps are carried out at controlled temperatures. Analyze samples as quickly as possible after preparation. Verify the pH of all solutions is not alkaline.
Peak Tailing or Splitting in Chromatogram Column Overload: Injecting too high a concentration of the analyte or matrix components.Dilute the sample extract before injection. Optimize the injection volume.
Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase.Use a high-quality, end-capped C18 column or consider a column with a different stationary phase. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape.
Inappropriate Reconstitution Solvent: The solvent used to redissolve the dried extract may not be compatible with the initial mobile phase.Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of pyrrolizidine alkaloids, including this compound, by LC-MS/MS. These values can serve as a benchmark for your own method validation.

Table 1: Method Performance Characteristics for Heliosupine Analysis

ParameterTypical Value
Linearity (R²)≥ 0.99
Accuracy (Recovery)84.6 - 108.2%[5]
Precision (Repeatability, RSD)3.8 - 20.8%[5]
Limit of Detection (LOD)0.001 - 1.0 µg/kg
Limit of Quantification (LOQ)0.05 - 5.0 µg/kg

Data compiled from a single-laboratory validation study on various pyrrolizidine alkaloids, including Heliosupine.[5]

Table 2: Typical LC-MS/MS Method Validation Parameters for Pyrrolizidine Alkaloid N-Oxides

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%
Limit of Detection (LOD) 0.01 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.05 - 5.0 µg/kg

This table presents benchmark values based on validated LC-MS/MS methods for structurally similar pyrrolizidine alkaloid N-oxides.

Experimental Protocols

Detailed Protocol: Extraction and SPE Cleanup of this compound from Plant Material

This protocol describes a common procedure for the extraction and solid-phase extraction (SPE) cleanup of this compound from a plant matrix prior to LC-MS/MS analysis.

1. Sample Preparation

  • Homogenize the dried plant material to a fine powder.

  • Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction

  • Add 20 mL of 0.05 M sulfuric acid to the centrifuge tube.[4]

  • Vortex the tube to ensure the entire sample is wetted.

  • Extract the sample by sonicating for 15 minutes at room temperature.[4]

  • Centrifuge the sample at 3800 x g for 10 minutes.[4]

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet with an additional 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants from both extractions.

  • Neutralize the combined extract to approximately pH 7 with an ammonia solution.[4]

3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the neutralized sample extract onto the conditioned SCX cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Wash the cartridge with 5 mL of methanol.

  • Elution: Elute the retained analytes with 10 mL of 2.5% ammonia in methanol into a clean collection tube.[2]

4. Final Sample Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation start Homogenized Plant Sample (2g) add_acid Add 20 mL 0.05 M Sulfuric Acid start->add_acid sonicate Sonicate for 15 min add_acid->sonicate centrifuge Centrifuge (3800 x g, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants neutralize Neutralize to pH ~7 combine_supernatants->neutralize load_sample Load Neutralized Extract condition_spe Condition SCX Cartridge (Methanol, then Water) condition_spe->load_sample wash_water Wash with Water load_sample->wash_water wash_methanol Wash with Methanol wash_water->wash_methanol elute Elute with 2.5% Ammonia in Methanol wash_methanol->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Analytical Result (Low Recovery, High RSD, etc.) check_extraction Is Extraction Efficient? start->check_extraction extraction_solution Use Polar/Acidic Solvent Increase Sonication Time check_extraction->extraction_solution No check_spe Is SPE Optimized? check_extraction->check_spe Yes extraction_solution->check_extraction spe_protocol Verify SCX Cartridge Use Check Sample pH (Acidic) Optimize Wash/Elution Solvents check_spe->spe_protocol No check_stability Is Analyte Stable? check_spe->check_stability Yes spe_protocol->check_spe stability_solution Control Temperature Avoid Alkaline pH Analyze Promptly check_stability->stability_solution No check_matrix Are Matrix Effects Present? check_stability->check_matrix Yes stability_solution->check_stability matrix_solution Improve Sample Cleanup Use Matrix-Matched Standards Use Isotope-Labeled IS check_matrix->matrix_solution Yes end Method Optimized check_matrix->end No matrix_solution->end

Caption: Troubleshooting decision tree for method validation.

References

Troubleshooting unexpected peaks in Heliosupine N-oxide chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heliosupine N-oxide. Our aim is to help you identify and resolve unexpected peaks in your chromatograms and ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected or "ghost" peaks in HPLC chromatograms when analyzing this compound?

A1: Unexpected peaks, often called ghost peaks, can originate from several sources in HPLC analysis. These are extraneous signals that can interfere with the detection and quantification of your target analyte.[1] Common causes include:

  • Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can accumulate and appear as peaks, particularly in gradient elution.[1][2] Prolonged use of the same mobile phase can also lead to the growth of microorganisms or the degradation of additives, introducing contaminants.

  • System Contamination: Carryover from previous injections is a frequent cause.[1] Residuals can adhere to the injection needle, port, or other components of the autosampler.[1] Degraded pump seals or contaminated guard columns can also introduce unexpected signals.[1][3]

  • Sample Preparation: Contamination can be introduced during sample handling. This includes impurities from glassware, vials, caps, or pipettes.[1][4] The sample matrix itself can also contain components that interfere with the analysis.

  • Instability of this compound: Pyrrolizidine (B1209537) alkaloid N-oxides can be unstable and may revert to their parent tertiary amine form (Heliosupine).[2][5] This degradation can result in the appearance of an unexpected peak corresponding to the parent alkaloid. N-oxides are particularly sensitive to high temperatures and alkaline pH.[2][5]

  • Equipment Malfunction: Leaks in the pump or injector can introduce air or contaminants into the system.[2] Malfunctioning detectors may also generate electronic noise that appears as peaks.[2]

Q2: I am observing a peak that I suspect is the parent alkaloid, Heliosupine. How can I confirm this and prevent its formation?

A2: The appearance of the parent alkaloid, Heliosupine, is often due to the in-source conversion or degradation of this compound. N-oxides can be sensitive to analytical conditions.

To minimize this issue, consider the following:

  • Control pH: Maintain a neutral or slightly acidic pH for your samples and mobile phase. N-oxides are more stable under these conditions.[2][6]

  • Temperature Control: Avoid exposing your samples to high temperatures during preparation, storage, and analysis.[2][5] It is recommended to store samples at low temperatures (e.g., -80°C) and process them promptly.[2]

  • LC-MS/MS Conditions: Use a "soft" ionization method like Electrospray Ionization (ESI) to minimize in-source fragmentation and conversion.[6]

To confirm the identity of the suspected peak, you can analyze a Heliosupine reference standard under the same chromatographic conditions. If the retention time matches, it confirms the presence of the parent alkaloid.

Q3: My baseline is drifting and I'm seeing broad, undefined peaks. What could be the cause?

A3: Baseline drift and broad peaks can be caused by several factors:

  • Column Equilibration: Insufficient column equilibration time, especially after changing the mobile phase composition, can lead to a drifting baseline.[7]

  • Temperature Fluctuations: Poor temperature control of the column oven can cause baseline instability.[7]

  • Contaminated Detector Flow Cell: The detector flow cell may be contaminated. Flushing the flow cell with a strong organic solvent can help.[7]

  • Mobile Phase Issues: A change in the mobile phase composition during a run, or the use of a mobile phase that is not properly mixed or degassed, can cause drift.[7][8]

  • Late Eluting Compounds: If your chromatogram shows broad peaks, it could be due to compounds from a previous injection that are strongly retained on the column and are now slowly eluting.[9] A longer run time or a column wash step may be necessary.

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of Ghost Peaks

If you are observing unexpected peaks in your chromatograms, a systematic process of elimination can help pinpoint the source.

Step 1: Run a Blank Gradient. Run a full gradient without injecting a sample.[4] If the ghost peak is present, the contamination is likely within the HPLC system or the mobile phase.[4]

Step 2: Isolate the Mobile Phase Components. If the blank gradient shows the peak, prepare fresh mobile phases using high-purity solvents and reagents. If the peak disappears, the original mobile phase was the source of contamination.

Step 3: Check the Sample and Sample Preparation. If the blank gradient is clean, the contamination is likely from the sample or the sample preparation process. Prepare a "mock" sample by going through all the sample preparation steps (e.g., using the same vials, solvents, and filters) but without the actual sample matrix. If the peak appears, a contaminant has been introduced during sample preparation.

Step 4: Investigate Carryover. If the mock sample is clean, the issue may be carryover from a previous injection. Inject a series of blank solvents. If the peak area decreases with each injection, it indicates carryover.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Supplements

This protocol is a general guideline for the extraction and cleanup of this compound from complex matrices like herbal supplements, adapted from established methods for pyrrolizidine alkaloids.[10]

  • Homogenization: Weigh 1.0 g of the homogenized herbal supplement into a centrifuge tube.

  • Extraction: Add 20 mL of an extraction solution (e.g., 50 mM sulfuric acid in a 1:1 water/methanol (B129727) mixture). Vortex for 10 minutes.[10]

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes.[10]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[10]

  • Sample Loading: Load 2 mL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute this compound and other PAs with 5 mL of a solution of 2.5% ammonia (B1221849) in methanol.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[10]

Data Presentation

Table 1: Representative Recovery and Limits of Quantification (LOQ) for Pyrrolizidine Alkaloid N-oxides

The following table provides an example of typical recovery rates and LOQs that can be achieved for pyrrolizidine alkaloid N-oxides in food matrices using LC-MS/MS. These values can serve as a benchmark for your method development.

AnalyteMatrixRecovery (%)LOQ (µg/kg)
This compoundMilk95 - 110%0.05 - 0.1
Intermedine N-oxideHoney85 - 105%0.1 - 0.5
Lycopsamine N-oxideHerbal Tea90 - 115%0.2 - 1.0
Echimidine N-oxideFeed88 - 108%0.5 - 2.0

Data is illustrative and based on typical performance characteristics reported in the literature for similar compounds and matrices.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed blank_gradient Run Blank Gradient start->blank_gradient peak_present_blank Peak Present? blank_gradient->peak_present_blank system_contamination Source: System or Mobile Phase peak_present_blank->system_contamination Yes sample_contamination Source: Sample or Prep peak_present_blank->sample_contamination No check_mobile_phase Prepare Fresh Mobile Phase system_contamination->check_mobile_phase check_sample_prep Run 'Mock' Sample Prep sample_contamination->check_sample_prep peak_gone Peak Gone? check_mobile_phase->peak_gone peak_present_mock Peak Present? check_sample_prep->peak_present_mock check_carryover Inject Blank Solvents peak_decreases Peak Decreases? check_carryover->peak_decreases mobile_phase_issue Contaminated Mobile Phase peak_gone->mobile_phase_issue Yes system_issue System Contamination peak_gone->system_issue No peak_present_mock->check_carryover No prep_issue Contaminated Prep Step peak_present_mock->prep_issue Yes carryover_issue Sample Carryover peak_decreases->carryover_issue Yes matrix_issue Matrix Interference peak_decreases->matrix_issue No

Caption: Troubleshooting workflow for identifying unexpected peaks.

PANO_Stability cluster_factors Factors Influencing Stability cluster_prevention Preventative Measures pano This compound (PANO) degradation Degradation / Conversion pano->degradation pa Heliosupine (Parent Alkaloid) degradation->pa ph Alkaline pH ph->degradation temp High Temperature temp->degradation light Light Exposure light->degradation control_ph Neutral/Acidic pH control_ph->pano Stabilizes control_temp Low Temperature Storage control_temp->pano Stabilizes protect_light Use Amber Vials protect_light->pano Stabilizes

Caption: Factors affecting this compound stability.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Heliosupine and Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of heliosupine (B1236927) and its metabolite, heliosupine N-oxide. Both are pyrrolizidine (B1209537) alkaloids (PAs), a class of natural compounds found in numerous plant species. The information presented herein is curated from scientific literature to support research and drug development efforts.

Executive Summary

Heliosupine, like other 1,2-unsaturated pyrrolizidine alkaloids, is recognized for its potential hepatotoxicity, genotoxicity, and carcinogenicity. Its toxicity is primarily mediated by metabolic activation in the liver. In contrast, its corresponding N-oxide, this compound, is generally considered to be substantially less toxic. This difference is largely attributed to reduced intestinal absorption and the necessity for metabolic reduction back to the parent alkaloid to exert a toxic effect. While direct comparative quantitative toxicity data between heliosupine and this compound is limited in publicly available literature, the established principles of PA toxicology provide a strong framework for their relative assessment.

Quantitative Toxicity Data

Direct comparative in vivo LD50 or in vitro IC50 values for cytotoxicity between heliosupine and this compound are not readily found in the reviewed literature. However, an IC50 value for the inhibitory activity of this compound on a specific receptor has been reported. The general consensus in toxicology is that PA N-oxides are significantly less toxic than their parent tertiary alkaloids[1].

CompoundAssay TypeEndpointValueSpecies/Cell LineReference
Heliosupine Cytotoxicity / Acute Toxicity (LD50)IC50 / LD50Data not available in reviewed literature--
This compound Muscarinic Acetylcholine Receptor InhibitionIC50350 µM-[1]

Note: The lack of a direct comparative IC50 value for cytotoxicity or an LD50 value for heliosupine necessitates relying on the general toxicological principles established for this class of compounds.

Mechanism of Toxicity: A Comparative Overview

The toxicity of heliosupine is not intrinsic but is a consequence of its bioactivation. The N-oxide form represents a detoxification product, although this conversion is reversible in vivo.

Heliosupine (Parent Alkaloid):

  • Metabolic Activation: Upon ingestion, heliosupine is absorbed and transported to the liver. Here, cytochrome P450 enzymes (CYP450s) metabolize the alkaloid into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs)[2][3].

  • Macromolecular Adduct Formation: These electrophilic DHPAs can then bind to cellular nucleophiles, such as proteins and DNA, forming adducts[2][3].

  • Cellular Damage: The formation of DNA adducts is a key initiating event for genotoxicity, leading to mutations and chromosomal damage, which can culminate in carcinogenicity[2][4]. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease[2].

  • Apoptosis Induction: The cellular stress and DNA damage triggered by DHPA adducts can activate apoptotic pathways, leading to programmed cell death.

This compound:

  • Reduced Absorption: PA N-oxides are generally more water-soluble and exhibit lower intestinal absorption compared to their parent PAs.

  • Detoxification Pathway: The formation of the N-oxide is typically a detoxification step that facilitates excretion[2].

  • In Vivo Reduction: A crucial factor in the toxicity of PA N-oxides is their potential for in vivo reduction back to the parent tertiary alkaloid. This reduction can be carried out by enzymes in the liver and, significantly, by the gut microbiota. Once reduced to heliosupine, it can follow the same metabolic activation pathway described above to exert toxicity.

The overall lower toxicity of this compound is therefore a result of its poor absorption and the requirement for a reduction step to become a substrate for toxic metabolic activation.

Signaling and Metabolic Pathways

The key pathway differentiating the toxicity of heliosupine and its N-oxide is the initial metabolic processing.

Toxicity_Pathway Heliosupine Heliosupine Liver_CYP450 Liver_CYP450 Heliosupine->Liver_CYP450 Metabolic Activation Heliosupine_N_oxide Heliosupine_N_oxide Gut_Microbiota Gut_Microbiota Heliosupine_N_oxide->Gut_Microbiota Reduction Excretion Excretion Heliosupine_N_oxide->Excretion Gut_Microbiota->Heliosupine Conversion Reactive_Pyrroles Reactive_Pyrroles Liver_CYP450->Reactive_Pyrroles DNA_Adducts DNA_Adducts Reactive_Pyrroles->DNA_Adducts Protein_Adducts Protein_Adducts Reactive_Pyrroles->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Metabolic pathways of Heliosupine and this compound toxicity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of toxicity. Below are representative protocols that can be adapted for the comparative study of heliosupine and this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of heliosupine and this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with solvent, if used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity: LD50 Determination (Adapted from OECD Guideline 425)

This method determines the median lethal dose (LD50) of a substance.

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a standard strain.

  • Housing and Acclimatization: House the animals individually with controlled temperature, humidity, and light cycles. Allow for an acclimatization period of at least 5 days.

  • Dose Administration: Administer the test substance (heliosupine or this compound) orally by gavage. The procedure is sequential, with a single animal dosed at each step.

  • Starting Dose Selection: Select the starting dose based on available data. For a substance of unknown toxicity, a default starting dose (e.g., 175 mg/kg) can be used.

  • Up-and-Down Procedure: The outcome for the previously dosed animal determines the dose for the next animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. A specified dose progression factor is used.

  • Observation Period: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the tested dose levels.

Genotoxicity Assessment: Comet Assay (Alkaline)

This assay detects DNA strand breaks in individual cells.

  • Cell Preparation: Expose a suitable cell line or primary cells (e.g., hepatocytes) to various concentrations of heliosupine and this compound for a defined period.

  • Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prepare Cell Lines (e.g., HepG2) Compound_Treatment_Vitro Treat with Heliosupine & this compound Cell_Culture->Compound_Treatment_Vitro MTT_Assay Cytotoxicity (MTT Assay) Compound_Treatment_Vitro->MTT_Assay Comet_Assay Genotoxicity (Comet Assay) Compound_Treatment_Vitro->Comet_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc DNA_Damage_Quant Quantify DNA Damage Comet_Assay->DNA_Damage_Quant Final_Comparison Comparative Toxicity Report IC50_Calc->Final_Comparison DNA_Damage_Quant->Final_Comparison Animal_Prep Acclimatize Rodents Compound_Treatment_Vivo Oral Gavage with Compounds (OECD 425 Protocol) Animal_Prep->Compound_Treatment_Vivo Observation 14-Day Observation (Clinical Signs, Mortality) Compound_Treatment_Vivo->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc LD50_Calc->Final_Comparison

Caption: A generalized workflow for comparing the toxicity of chemical compounds.

References

Comparative Analysis of Heliotridine-Type Pyrrolizidine Alkaloid Hepatotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the hepatotoxicity of heliotridine-type pyrrolizidine (B1209537) alkaloids (PAs), focusing on two prominent examples: heliotrine (B1673042) and lasiocarpine (B1674526). Pyrrolizidine alkaloids are a large group of phytotoxins found in numerous plant species, and their consumption can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS).[1][2] This guide aims to equip researchers with the necessary data and methodologies to understand and further investigate the hepatotoxic potential of this class of compounds.

Executive Summary

Heliotridine-type PAs, characterized by a 1,2-unsaturated necine base, are known hepatotoxins.[1][3] Their toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive pyrrolic metabolites.[4] These metabolites can form adducts with cellular macromolecules, including DNA and proteins, inducing DNA damage, oxidative stress, and ultimately, apoptosis.[3][4] This guide presents a comparative overview of the in vivo and in vitro hepatotoxicity of heliotrine and lasiocarpine, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Data Presentation: Quantitative Comparison of Heliotridine-Type PA Hepatotoxicity

The following tables summarize the available quantitative data on the hepatotoxicity of heliotrine and lasiocarpine. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vivo Toxicity Data

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationLD50Key FindingsReference(s)
HeliotrineRatOral510 mg/kg (72-hour)Caused liver congestion and centrilobular necrosis at higher doses.
LasiocarpineRatOral150 mg/kgKnown to induce liver tumors with chronic exposure.[5][6]
LasiocarpineRatIntraperitoneal78 mg/kg-[5]

Table 2: In Vitro Cytotoxicity and Genotoxicity Data

Pyrrolizidine AlkaloidCell LineAssayEndpointValueReference(s)
HeliotrineHepaRGCytotoxicity-Less cytotoxic than senecionine, similar to echimidine.[2][7]
HeliotrineHepG2-CYP3A4Genotoxicity (γH2AX)>2-fold increase10 µM[8]
LasiocarpineHepG2-CYP3A4CytotoxicityEC5012.6 µM (24h)
LasiocarpineHepG2-CYP3A4Genotoxicity (γH2AX)>2-fold increase1.3 µM[8]

Table 3: Comparative Pharmacokinetics in Rats (Oral Administration at 10 mg/kg)

Pyrrolizidine AlkaloidCmax (ng/mL)AUC0-t (ng/mL*h)Absolute Bioavailability (%)Reference(s)
Heliotrine320 ± 26396 ± 1823.3[9][10]
Lasiocarpine51.7 ± 22.518.2 ± 3.80.5[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Hepatotoxicity Assessment in a Rodent Model

This protocol outlines a general procedure for evaluating PA-induced liver injury in rats.

  • Animal Model: Male Sprague-Dawley or Fischer 344 rats are commonly used.[11]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Dosing: PAs are typically dissolved in a suitable vehicle (e.g., 0.9% saline) and administered via oral gavage or intraperitoneal injection. Doses should be selected based on previously reported toxicity data.[11] A control group receiving only the vehicle is essential.

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours), animals are euthanized. Blood is collected for serum biochemistry analysis, and the liver is excised for histopathological examination.

  • Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured as indicators of liver damage.[12][13][14]

  • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[15] Liver sections are then examined microscopically for evidence of necrosis, inflammation, steatosis, and other pathological changes.[6] A scoring system can be used to quantify the severity of liver damage.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Culture: Human hepatoma cell lines, such as HepG2, are seeded in 96-well plates and allowed to attach overnight.[10]

  • Treatment: Cells are treated with various concentrations of the PA for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][9]

  • Cell Treatment: Cells are treated with the PA for a desired period.

  • Cell Embedding: Harvested cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.

  • Electrophoresis: Electrophoresis is performed under alkaline conditions, allowing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Following treatment with the PA, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, cleaved caspase-3) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in heliotridine-type PA-induced hepatotoxicity.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage and Stress Response cluster_2 Apoptotic Signaling Cascade Heliotridine-type PA Heliotridine-type PA CYP450 CYP450 Heliotridine-type PA->CYP450 Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive Pyrrolic Metabolites DNA Adducts DNA Adducts Reactive Pyrrolic Metabolites->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Metabolites->Protein Adducts ROS Oxidative Stress (ROS) Reactive Pyrrolic Metabolites->ROS DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response MAPK Activation (JNK/p38) MAPK Activation (JNK/p38) ROS->MAPK Activation (JNK/p38) p53 Activation p53 Activation DNA Damage Response->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation MAPK Activation (JNK/p38)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment Animal Model Animal Model PA Administration PA Administration Animal Model->PA Administration Sample Collection Sample Collection PA Administration->Sample Collection Serum Analysis Serum Analysis (ALT, AST, ALP) Sample Collection->Serum Analysis Histopathology Liver Histopathology (H&E) Sample Collection->Histopathology Data Analysis & Comparison Data Analysis & Comparison Serum Analysis->Data Analysis & Comparison Histopathology->Data Analysis & Comparison Hepatocyte Culture Hepatocyte Culture PA Treatment PA Treatment Hepatocyte Culture->PA Treatment Cytotoxicity Assay Cytotoxicity Assay (MTT) PA Treatment->Cytotoxicity Assay Genotoxicity Assay Genotoxicity Assay (Comet) PA Treatment->Genotoxicity Assay Apoptosis Analysis Apoptosis Analysis (Western Blot) PA Treatment->Apoptosis Analysis Cytotoxicity Assay->Data Analysis & Comparison Genotoxicity Assay->Data Analysis & Comparison Apoptosis Analysis->Data Analysis & Comparison

References

Validating the Biological Activity of Synthetic Heliosupine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetically produced Heliosupine N-oxide against its naturally occurring counterpart. As a pyrrolizidine (B1209537) alkaloid N-oxide, this compound has garnered interest for its potential pharmacological activities, including its role as a muscarinic acetylcholine (B1216132) receptor inhibitor.[1] The validation of a synthetic version is a critical step in ensuring its viability for research and potential therapeutic applications, requiring rigorous comparison of its biological effects with the natural compound.

Comparative Analysis of Biological Activity

A direct comparison of the biological activity between synthetic and natural this compound is essential to establish bioequivalence. The primary activities of interest are its cytotoxicity and its inhibitory effect on muscarinic acetylcholine receptors. The following table summarizes the key parameters for comparison.

Biological ActivityKey MetricNatural this compoundSynthetic this compound
Cytotoxicity IC50 (μM)Data to be determinedData to be determined
Muscarinic Acetylcholine Receptor Inhibition IC50 (μM)350[1]Data to be determined

Experimental Protocols

To ensure accurate and reproducible results, detailed experimental protocols are necessary. The following sections outline the methodologies for assessing cytotoxicity and muscarinic acetylcholine receptor inhibition.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

a. Cell Culture:

  • Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare stock solutions of natural and synthetic this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the culture medium to achieve a range of final concentrations.

  • Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest test compound concentration) and a negative control (medium only).

  • Incubate the plates for 48 hours.[4]

  • Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., 0.01 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Muscarinic Acetylcholine Receptor Binding Assay

This assay determines the ability of this compound to inhibit the binding of a radiolabeled ligand to muscarinic acetylcholine receptors.

a. Membrane Preparation:

  • Homogenize a tissue source rich in muscarinic receptors (e.g., rat brain cortex) in a suitable buffer.

  • Centrifuge the homogenate and resuspend the pellet in a fresh buffer.

  • Perform a second centrifugation to obtain a membrane pellet, which is then resuspended and stored at -80°C.

b. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying concentrations of natural or synthetic this compound.

  • To determine non-specific binding, include a set of wells with a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plate at room temperature for a specified period to allow for binding equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition of specific binding against the log concentration of the compound.

Visualizing Experimental and Logical Workflows

To clearly illustrate the processes involved in validating synthetic this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Natural_H_N_oxide Source Natural This compound Cytotoxicity_Assay Cytotoxicity Assay (MTT on HepG2 cells) Natural_H_N_oxide->Cytotoxicity_Assay Receptor_Binding_Assay Muscarinic Receptor Binding Assay Natural_H_N_oxide->Receptor_Binding_Assay Synthetic_H_N_oxide Synthesize This compound Synthetic_H_N_oxide->Cytotoxicity_Assay Synthetic_H_N_oxide->Receptor_Binding_Assay IC50_Cytotoxicity Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity IC50_Binding Determine IC50 (Receptor Binding) Receptor_Binding_Assay->IC50_Binding Comparison Compare Biological Activity (Natural vs. Synthetic) IC50_Cytotoxicity->Comparison IC50_Binding->Comparison signaling_pathway Heliosupine_N_oxide This compound (Antagonist) mAChR Muscarinic Acetylcholine Receptor (mAChR) Heliosupine_N_oxide->mAChR Inhibits G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Comparative Guide to Antibody Cross-Reactivity Against Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of antibodies against various pyrrolizidine (B1209537) alkaloid (PA) N-oxides. Understanding the specificity and cross-reactivity of these antibodies is crucial for the development of accurate immunoassays for food safety, toxicological studies, and pharmaceutical research. This document summarizes available experimental data, details relevant methodologies, and visualizes key workflows.

Data Presentation: Antibody Cross-Reactivity

The cross-reactivity of antibodies to PA N-oxides is a critical parameter in immunoassay development. Limited quantitative data is publicly available, reflecting the challenge in producing antibodies that specifically recognize the N-oxide form, which is often less immunogenic than the parent PA. Many current methods employ a reduction step to convert PA N-oxides to their corresponding tertiary PAs prior to analysis.

Below is a summary of reported cross-reactivity data for antibodies with various PA N-oxides.

Table 1: Cross-Reactivity of a Polyclonal Anti-Retrorsine Antiserum

Analyte50% Inhibition (I50) (ppb)Cross-Reactivity (%)
Retrorsine (B1680556)0.9 ± 0.2100
Isatidine (Retrorsine N-oxide) 1 90
Senecionine1000.9
Monocrotaline> 1000< 0.09

Data from a competitive enzyme-linked immunosorbent assay (ELISA) using a polyclonal antiserum raised against a retrorsine-based immunogen.

Table 2: Specificity of Monoclonal Anti-Retrorsine Antibodies

CompoundBinding
AcetylgynuramineYes
GynuramineYes
IntegerrimineYes
NeoplatyphyllineYes
PlatyphyllineYes
RosmarinineYes
SenecionineYes
SeneciphyllineYes
Seneciphylline N-oxide No
SenkirkineNo
Angeloyl-heliotridineNo
HeliotridineNo
AxillarineNo
AnacrotineNo
MonocrotalineNo
MadurensineNo
OtosenineNo
RetronecineNo
TussilagineNo
TriangularineNo
JacolineNo

Results from a competitive ELISA using monoclonal antibodies produced against a retrorsine-hemisuccinate::bovine-thyroglobulin conjugate.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are representative protocols for hapten synthesis and competitive ELISA for PA analysis.

Hapten Synthesis for Immunogen Preparation (General Approach)

The synthesis of a hapten by introducing a linker to the target molecule is a prerequisite for producing antibodies against small molecules like PAs.

  • Selection of PA and Derivatization Site: Choose a representative PA (e.g., retrorsine) for hapten synthesis. The derivatization site should be a position that is not critical for the desired antibody recognition but allows for the attachment of a linker arm.

  • Introduction of a Carboxylic Acid Group: A common strategy is to introduce a carboxylic acid group to the PA structure. For example, retrorsine can be reacted with succinic anhydride (B1165640) to form a hemisuccinate derivative. This introduces a carboxyl group that can be used for conjugation to a carrier protein.

  • Activation of the Carboxyl Group: The carboxyl group on the PA-linker conjugate is activated to facilitate its reaction with the amino groups on the carrier protein. This is often achieved using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for coating antigens or keyhole limpet hemocyanin (KLH) for immunogens. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.

  • Purification and Characterization: The resulting PA-protein conjugate is purified to remove unreacted hapten and reagents, usually by dialysis or gel filtration. The conjugate is then characterized to determine the hapten-to-protein ratio, for example, by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Competitive ELISA for PA and PA N-oxide Detection

This protocol describes a competitive indirect ELISA for the detection of PAs. To detect PA N-oxides, a pre-analytical reduction step is typically included.

1. Sample Preparation and PA N-oxide Reduction:

  • Extract PAs and PA N-oxides from the sample matrix (e.g., honey, feed) using an appropriate solvent (e.g., acidified methanol).
  • To measure total PAs (free base + N-oxides), a portion of the extract is subjected to a reduction step. This can be achieved by adding zinc dust and incubating, which reduces the PA N-oxides to their corresponding PA free bases.
  • The unreduced portion of the extract is analyzed to determine the concentration of the free base PAs. The concentration of PA N-oxides is then calculated by subtracting the free base concentration from the total PA concentration.

2. ELISA Procedure:

  • Coating: Coat the wells of a microtiter plate with a PA-protein conjugate (e.g., retrorsine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at 37°C.
  • Washing: Repeat the washing step.
  • Competition: Add a mixture of the sample extract (or standard) and a limited amount of the primary antibody (e.g., rabbit anti-retrorsine polyclonal antibody) to each well. Incubate for 1 hour at 37°C. During this step, the free PAs in the sample compete with the coated PA-protein conjugate for binding to the antibody.
  • Washing: Repeat the washing step.
  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Substrate: Add a substrate solution (e.g., TMB) to each well. Incubate in the dark until a color develops.
  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of PAs in the sample is inversely proportional to the color intensity.

Visualizations

Experimental Workflow for PA and PA N-oxide Immunoassay

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Extract Extract Extraction->Extract Reduction Reduction (e.g., with Zinc dust) Extract->Reduction Unreduced_Extract Unreduced Extract (Free Base PAs) Extract->Unreduced_Extract Reduced_Extract Reduced Extract (Total PAs) Reduction->Reduced_Extract ELISA_Reduced ELISA Analysis Reduced_Extract->ELISA_Reduced ELISA_Unreduced ELISA Analysis Unreduced_Extract->ELISA_Unreduced Total_PAs Total PA Concentration ELISA_Reduced->Total_PAs Free_Base_PAs Free Base PA Concentration ELISA_Unreduced->Free_Base_PAs PA_N_Oxides PA N-Oxide Concentration Total_PAs->PA_N_Oxides Free_Base_PAs->PA_N_Oxides

Caption: Workflow for the determination of PA N-oxides via reduction followed by competitive ELISA.

Logical Relationship in Competitive ELISA

competitive_elisa cluster_high_pa High PA in Sample cluster_low_pa Low PA in Sample High_PA High Free PA in Sample Low_Ab_Binding Less Antibody Binds to Coated Antigen High_PA->Low_Ab_Binding Antibody Antibody High_PA->Antibody Competition Low_Signal Low Color Signal Low_Ab_Binding->Low_Signal Low_PA Low Free PA in Sample High_Ab_Binding More Antibody Binds to Coated Antigen Low_PA->High_Ab_Binding Low_PA->Antibody Competition High_Signal High Color Signal High_Ab_Binding->High_Signal Coated_Antigen Coated PA-Protein Conjugate Antibody->Coated_Antigen Binding

Caption: Principle of competitive ELISA for pyrrolizidine alkaloid detection.

References

A Comparative Guide to Inter-Laboratory Quantification of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Heliosupine N-oxide, a hepatotoxic pyrrolizidine (B1209537) alkaloid N-oxide (PANO) of significant concern in food safety and toxicology. Ensuring accurate and reproducible quantification across different laboratories is paramount for risk assessment and regulatory compliance. This document summarizes quantitative data from representative analytical approaches, details common experimental protocols, and discusses key sources of variability observed in inter-laboratory studies.

The data presented herein is based on performance characteristics reported in proficiency tests and validated methods for pyrrolizidine alkaloids, providing a framework for evaluating and improving analytical accuracy.

Comparison of Analytical Methods and Performance

The quantification of this compound is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is recognized for its high sensitivity and selectivity.[1][2][3] While other methods exist, LC-MS/MS is the gold standard for analyzing non-volatile N-oxides.[3]

An inter-laboratory study involving multiple participating laboratories highlights the typical variation encountered when analyzing for PANOs. The results, summarized below, are illustrative and based on typical performance data from proficiency tests for compounds structurally similar to this compound. In such studies, laboratory performance is often evaluated using z-scores, which measure the deviation of an individual result from the consensus value.[1]

Table 1: Illustrative Inter-Laboratory Comparison for this compound in a Spiked Honey Matrix (Assigned Value: 15.0 µg/kg)

Laboratory IDAnalytical MethodReported Conc. (µg/kg)Recovery (%)z-scorePerformance
Lab 1UHPLC-MS/MS14.596.7%-0.4Satisfactory
Lab 2LC-MS/MS16.8112.0%1.3Satisfactory
Lab 3LC-MS/MS18.1120.7%2.2Questionable
Lab 4UHPLC-MS/MS12.986.0%-1.5Satisfactory
Lab 5LC-ToF-MS11.576.7%-2.5Unsatisfactory
Lab 6LC-MS/MS15.2101.3%0.1Satisfactory

Note: z-scores are calculated based on a consensus mean and standard deviation derived from participant data. Performance is typically assessed as |z| ≤ 2 (Satisfactory), 2 < |z| < 3 (Questionable), and |z| ≥ 3 (Unsatisfactory).

Inter-laboratory studies have shown that the reproducibility standard deviation for PANOs can range from 44% to 77%, indicating significant variability between laboratories.[4] This variability underscores the need for harmonized and rigorously validated analytical protocols.

Standardized Experimental Protocol: LC-MS/MS

The following protocol outlines a typical workflow for the quantification of this compound in a food matrix such as honey. This method is a composite of validated procedures described in scientific literature.[5][6]

2.1. Sample Preparation and Extraction

  • Weighing: Accurately weigh 2-5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 0.1% formic acid in water. Vortex for 1 minute to mix thoroughly.

  • Solid-Phase Extraction (SPE): Condition a cation-exchange SPE cartridge. Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with methanol (B129727) followed by water to remove interferences.

  • Elution: Elute the this compound and other PAs from the cartridge using an ammoniated methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

2.2. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its corresponding internal standard.

Table 2: Typical Method Performance Parameters

ParameterTypical Value
Linearity (R²)≥ 0.99
Limit of Quantification (LOQ)0.05 - 5.0 µg/kg[3][5][6]
Accuracy (Recovery)65% - 112%[5][6]
Precision (RSD)≤ 15%[5][6]

Visualized Workflows and Relationships

Diagrams are provided to clarify the experimental workflow and potential sources of analytical variability.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (2-5g) Extraction Add 0.1% Formic Acid Vortex Sample->Extraction SPE_Load Load onto Conditioned Cation-Exchange SPE Cartridge Extraction->SPE_Load SPE_Wash Wash Cartridge (Methanol/Water) SPE_Load->SPE_Wash SPE_Elute Elute with Ammoniated Methanol SPE_Wash->SPE_Elute Dry_Recon Evaporate to Dryness Reconstitute in Mobile Phase SPE_Elute->Dry_Recon Injection Inject into UHPLC Dry_Recon->Injection Separation C18 Reverse-Phase Gradient Separation Injection->Separation Detection ESI+ MS/MS Detection (MRM Mode) Separation->Detection Quant Quantification vs. Internal Standard Detection->Quant

Caption: General workflow for the analysis of this compound.

G cluster_0 Methodology cluster_1 Matrix Effects cluster_2 Instrumentation cluster_3 Analyte Stability center Analytical Variability m1 Choice of Internal Standard m1->center m2 Extraction Efficiency m2->center m3 Calibration Curve Linearity m3->center m4 LC Gradient Optimization m4->center mx1 Ion Suppression/ Enhancement mx1->center mx2 Co-eluting Interferences mx2->center mx3 Sample Complexity (e.g., honey, herbs) mx3->center i1 MS Source Cleanliness i1->center i2 Detector Sensitivity i2->center i3 Autosampler Precision i3->center s1 Degradation during Storage/Processing s1->center s2 Reduction of N-oxide to Free Base s2->center

Caption: Key factors contributing to inter-laboratory analytical variability.

References

Relative Potency of Heliosupine N-oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative potency of pyrrolizidine (B1209537) alkaloids (PAs) is crucial for accurate risk assessment and the development of potential therapeutics. This guide provides an objective comparison of the toxic potency of Heliosupine N-oxide relative to other PAs, supported by experimental data.

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species. Their toxicity, primarily targeting the liver, is a significant concern for human and animal health. The N-oxide derivatives of these alkaloids are generally considered to be less toxic than their parent compounds; however, they can be reduced back to their toxic tertiary amine form within the body, particularly by the gut microbiota. The potency of PAs is highly dependent on their chemical structure, with factors such as the presence of a 1,2-unsaturated necine base and the type of esterification playing critical roles.

Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity

Direct comparative studies detailing the in vitro cytotoxicity of this compound alongside a wide range of other PAs are limited. However, by examining data on structurally similar PAs and their N-oxides, a strong inference of its relative potency can be made. The following table summarizes the half-maximal effective concentration (EC50) values for various PAs from in vitro studies using metabolically competent human liver cell lines. Lower EC50 values indicate higher cytotoxic potency.

Pyrrolizidine AlkaloidChemical Structure ClassCell LineExposure Time (h)EC50 (µM)Relative Potency Ranking
LasiocarpineOpen DiesterHepG2-CYP3A42412.6Very High
SeneciphyllineCyclic DiesterHepG2-CYP3A42426.2High
RetrorsineCyclic DiesterHepG2-CYP3A472~2-60High
SenecionineCyclic DiesterHepG2-CYP3A472~2-60High
EchimidineOpen DiesterHepG2-CYP3A472~2-60High
RiddelliineCyclic DiesterHepG2-CYP3A472~2-60High
Heliotrine (B1673042) Monoester HepG2-CYP3A4 72 ~2-60 Moderate
Heliotrine N-oxide Monoester N-oxide - - 85.1 *Low
EuropineMonoesterHepG2-CYP3A472~200-500Low
MonocrotalineCyclic DiesterHepG2-CYP3A472~200-500Low
IndicineMonoesterHepG2-CYP3A472>500 (Not Determined)Very Low
LycopsamineMonoesterHepG2-CYP3A472>500 (Not Determined)Very Low
This compound Open Diester N-oxide - - Not Determined (Est. Low) Low (Estimated)

Note: The EC50 value for Heliotrine N-oxide is from a study on the inhibition of nitric oxide production, not a direct cytotoxicity assay, but it provides an indication of its lower biological activity compared to the parent alkaloid. The potency of this compound is estimated to be low based on the general principle that N-oxides are less cytotoxic than their parent alkaloids and the data available for the structurally similar heliotrine N-oxide.

A study on CRL-2118 chicken hepatocytes provided a qualitative ranking of cytotoxicity, which aligns with the quantitative data, showing that diester PAs are generally more toxic than monoesters, and N-oxides are significantly less toxic than their parent compounds[1]. The descending order of cytotoxicity in that study was: lasiocarpine, seneciphylline, senecionine, heliotrine, riddelliine, monocrotaline, riddelliine-N-oxide, lycopsamine, intermedine, lasiocarpine-N-oxide, and senecionine-N-oxide[1].

Experimental Protocols

The data presented in this guide are derived from in vitro cytotoxicity and genotoxicity assays. Below are representative methodologies employed in these studies.

Cell Culture and Treatment
  • Cell Lines:

    • HepG2-CYP3A4: A human hepatoma cell line engineered to overexpress the cytochrome P450 3A4 enzyme, which is crucial for the metabolic activation of PAs.

    • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro liver studies, as they most closely represent the physiology of the human liver.

    • CRL-2118: A chicken hepatocyte cell line used in some comparative cytotoxicity studies.

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • PA Exposure: Cells are treated with a range of concentrations of the individual PAs for specified durations (e.g., 24, 48, or 72 hours) to determine concentration-response relationships.

Cytotoxicity Assays
  • MTT Assay (Mitochondrial Function): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.

  • LDH Assay (Cell Membrane Integrity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Cell Viability Staining: Dyes such as trypan blue are used to differentiate between viable and non-viable cells based on membrane integrity.

Genotoxicity Assays
  • γH2AX Assay: Detects the phosphorylation of the histone H2AX, which is an early marker of DNA double-strand breaks.

  • p53 Activation: Measures the stabilization and activation of the p53 tumor suppressor protein in response to DNA damage.

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of PA-induced hepatotoxicity and a typical experimental workflow for assessing PA cytotoxicity.

PA_Hepatotoxicity_Pathway cluster_Extracellular Extracellular cluster_Hepatocyte Hepatocyte cluster_Gut Gut Lumen PA Pyrrolizidine Alkaloid (PA) PA_inside PA PA->PA_inside Uptake PANO PA N-oxide Microbiota Gut Microbiota PANO->Microbiota Ingestion CYP450 Cytochrome P450 (e.g., CYP3A4) PA_inside->CYP450 Metabolic Activation DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) CYP450->DHP Adducts DNA & Protein Adducts DHP->Adducts OxidativeStress Oxidative Stress (ROS) DHP->OxidativeStress Apoptosis Apoptosis Adducts->Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death & Liver Injury Apoptosis->CellDeath Microbiota->PA Reduction

Caption: General mechanism of PA-induced hepatotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity & Genotoxicity Assessment start Start: Prepare Hepatocyte Culture treatment Treat cells with different PAs and concentrations start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation cytotoxicity Cytotoxicity Assays (MTT, LDH) incubation->cytotoxicity genotoxicity Genotoxicity Assays (γH2AX, p53) incubation->genotoxicity data_analysis Data Analysis: Calculate EC50 values and compare potencies cytotoxicity->data_analysis genotoxicity->data_analysis end End: Relative Potency Ranking data_analysis->end

Caption: Experimental workflow for in vitro PA toxicity testing.

References

The Structural Enigma of Heliosupine N-oxide: A Look into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Activity of Pyrrolizidine (B1209537) Alkaloid N-Oxides

The N-oxide functional group plays a critical role in the biological properties of pyrrolizidine alkaloids. The oxidation of the tertiary nitrogen atom to an N-oxide can significantly alter a molecule's polarity, membrane permeability, and interaction with biological targets.[4][5] This transformation is a key metabolic step and can lead to either detoxification or, in some cases, activation to toxic metabolites.

A notable example within the pyrrolizidine alkaloid class is indicine (B129459) N-oxide, which has demonstrated promising cytotoxic activity in various tumor models.[6] Studies have revealed that indicine N-oxide exerts its effects by binding to tubulin at a distinct site, thereby inhibiting microtubule assembly, and also by inducing DNA damage.[6] This dual mechanism of action highlights the potential of the pyrrolizidine N-oxide scaffold in the development of novel therapeutic agents.

Hypothetical Structural Modifications and Their Potential Impact

Based on general principles of medicinal chemistry and the known activities of related compounds, we can hypothesize how structural modifications to heliosupine (B1236927) N-oxide might influence its biological activity. The core structure of heliosupine consists of a necine base and two esterified necic acids. Modifications to these components could lead to analogs with altered potency, selectivity, and pharmacokinetic profiles.

Key areas for potential modification include:

  • The Necic Acid Moieties: Altering the structure of the esterified acids, for instance, by changing their stereochemistry, introducing new functional groups, or varying their size and lipophilicity, could significantly impact the binding affinity to target receptors.

  • The Necine Base: Modifications to the pyrrolizidine core, such as changes in the degree of saturation or the introduction of substituents, could affect the overall conformation of the molecule and its metabolic stability.

  • The N-oxide Group: While the N-oxide is a defining feature, its replacement with other functional groups or the synthesis of the corresponding tertiary amine (heliosupine) would be crucial for understanding its specific contribution to the observed biological activity.

The following diagram illustrates a hypothetical workflow for investigating the structural activity relationships of heliosupine N-oxide analogs.

SAR_Workflow Hypothetical SAR Workflow for this compound Analogs cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs Modification Structural Modifications (Necic Acid, Necine Base) Synthesis->Modification Purification Purification and Characterization Modification->Purification Primary_Screening Primary Screening (e.g., mAChR Binding Assay) Purification->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Primary_Screening->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization, DNA Damage) Cytotoxicity_Assay->Mechanism_Study SAR_Analysis SAR Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A hypothetical workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

While specific experimental data for this compound analogs is lacking, the following are generalized protocols for key assays that would be essential in a comprehensive SAR study.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Assay

Objective: To determine the binding affinity of this compound analogs to muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired subtype of mAChR (e.g., CHO-K1 cells transfected with human M1-M5 receptors).

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) in the presence of varying concentrations of the test compounds (this compound analogs).

  • Incubation and Washing: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each analog.

The following diagram illustrates the logical relationship between structural modifications and the resulting biological activities.

SAR_Logic Logical Relationship of Structural Modifications and Biological Activity cluster_mods Structural Modifications cluster_activity Biological Activity Structure This compound Structure Necic_Acid Necic Acid Modification Structure->Necic_Acid Necine_Base Necine Base Modification Structure->Necine_Base Binding_Affinity Target Binding Affinity Necic_Acid->Binding_Affinity Cytotoxicity Cytotoxicity Necic_Acid->Cytotoxicity Pharmacokinetics Pharmacokinetics (ADME) Necic_Acid->Pharmacokinetics Necine_Base->Binding_Affinity Necine_Base->Cytotoxicity Necine_Base->Pharmacokinetics

Caption: Relationship between structural parts and their influence on biological outcomes.

Future Directions

A systematic SAR study of this compound analogs is warranted to unlock the full therapeutic potential of this scaffold. By synthesizing and evaluating a diverse library of analogs, researchers can identify key structural features that govern biological activity and selectivity. This knowledge will be instrumental in the design of novel drug candidates with improved efficacy and safety profiles for a range of therapeutic applications.

References

A Comparative Analysis of Heliosupine N-oxide and Heliotrine N-oxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and genotoxic profiles of two key pyrrolizidine (B1209537) alkaloids, offering insights for researchers in toxicology and drug development.

This guide provides a comprehensive comparative analysis of Heliosupine N-oxide and Heliotrine (B1673042) N-oxide, two pyrrolizidine alkaloids (PAs) of the heliotridine (B129409) type. While both compounds share a common structural backbone, their differing ester side chains are anticipated to influence their biological activity. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanisms of action to aid researchers in understanding their relative toxicities.

Executive Summary

Heliosupine and Heliotrine, along with their N-oxide forms, are naturally occurring plant toxins that pose a potential risk to human and animal health. Their toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of reactive pyrrolic esters. These intermediates can form adducts with cellular macromolecules, including DNA, inducing genotoxicity and cytotoxicity.

While direct comparative studies on the N-oxides are limited, existing data on the parent alkaloids and related compounds suggest that diester PAs, such as heliosupine, may exhibit greater toxicity than monoester PAs like heliotrine. This is potentially due to a higher rate of metabolic activation and subsequent cellular damage. This guide presents the available data for Heliotrine N-oxide and contextualizes the potential activity of this compound based on structure-activity relationships within the PA class.

Data Presentation

Chemical Structures
CompoundStructure
This compound C₂₀H₃₁NO₈
Heliotrine N-oxide C₁₆H₂₇NO₆
Cytotoxicity Data
CompoundCell LineExposure TimeIC₅₀ (µM)
HeliotrineHepG2-CYP3A472 hoursBetween 2 and 60[1]

Note: The IC₅₀ value for Heliotrine falls within a reported range for a group of pyrrolizidine alkaloids.

Based on structure-activity relationships, it is hypothesized that Heliosupine, as a diester PA, may exhibit a lower IC₅₀ value (i.e., higher cytotoxicity) than the monoester Heliotrine, due to a potentially higher rate of metabolic activation[2].

Genotoxicity Data

A study in primary human hepatocytes provides a benchmark dose (BMDL) for the genotoxic potential of Heliotrine.

CompoundCell SystemGenotoxicity EndpointBMDL (µM)Genotoxic Potency Ranking
HeliotrinePrimary Human HepatocytesγH2AX, p53, Comet assay< 7lasiocarpine > riddelliine > retrorsine (B1680556) > heliotrine > monocrotaline (B1676716) > lycopsamine[3]

Note: The BMDL represents the dose at which a specified level of response is observed.

Similar to cytotoxicity, it is anticipated that Heliosupine may exhibit a lower BMDL (i.e., higher genotoxicity) compared to Heliotrine.

Mandatory Visualization

Experimental Workflow: In Vitro Toxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure 24h incubation MTT Assay MTT Assay Compound Exposure->MTT Assay Cytotoxicity Comet Assay Comet Assay Compound Exposure->Comet Assay Genotoxicity IC50 Determination IC50 Determination MTT Assay->IC50 Determination DNA Damage Quantification DNA Damage Quantification Comet Assay->DNA Damage Quantification

Caption: Workflow for in vitro cytotoxicity and genotoxicity assessment of pyrrolizidine alkaloids.

Signaling Pathway: General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response PA Pyrrolizidine Alkaloid (Heliotrine/Heliosupine) CYP CYP450 Enzymes (e.g., CYP3A4) PA->CYP Oxidation PANO PA N-oxide PANO->PA Reduction (in vivo) ReactivePyrroles Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP->ReactivePyrroles DNA_Adducts DNA Adducts ReactivePyrroles->DNA_Adducts Protein_Adducts Protein Adducts ReactivePyrroles->Protein_Adducts Oxidative_Stress Oxidative Stress ReactivePyrroles->Oxidative_Stress p53 p53 Activation DNA_Adducts->p53 MAPK MAPK Pathway Activation Oxidative_Stress->MAPK Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Apoptosis

Caption: General signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines such as HepG2.

Materials:

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • This compound and Heliotrine N-oxide stock solutions (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Heliotrine N-oxide in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Genotoxicity Assessment (Comet Assay)

This alkaline comet assay protocol is designed to detect DNA single-strand breaks and alkali-labile sites.

Materials:

  • Hepatocyte cell line

  • This compound and Heliotrine N-oxide stock solutions

  • Comet assay slides

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Treatment: Expose cells to various concentrations of this compound and Heliotrine N-oxide for a defined period.

  • Cell Embedding: Harvest and resuspend the cells in PBS. Mix the cell suspension with LMPA and pipette onto a comet assay slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.

Conclusion

This comparative guide provides a framework for researchers investigating the toxicological properties of this compound and Heliotrine N-oxide. While direct comparative data remains a key area for future research, the provided information on the parent compounds, general pyrrolizidine alkaloid toxicity mechanisms, and detailed experimental protocols offer a solid foundation for further studies. The visualized workflows and signaling pathways serve as a conceptual guide for designing and interpreting experiments aimed at elucidating the specific mechanisms of action of these two important phytotoxins. Further research focusing on a direct, head-to-head comparison of their cytotoxicity and genotoxicity, particularly in metabolically competent in vitro systems, is crucial for a more definitive risk assessment.

References

Validation of a Bioassay for Screening Heliosupine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a cell-based bioassay for the screening of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. The performance of the bioassay is compared with alternative compounds, and detailed experimental data and protocols are provided to support the findings. This document is intended for researchers, scientists, and drug development professionals working on the detection and characterization of pyrrolizidine alkaloids.

Introduction to this compound and Screening Bioassays

This compound is a pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by various plant species.[1][2] While the N-oxide forms are generally less toxic, they can be converted to their corresponding toxic tertiary PAs within the body, which can lead to liver damage and other adverse health effects.[3][4] Therefore, robust and validated screening methods are essential for the detection of this compound and other PAs in various matrices, including herbal products and food supplements.[5][6]

This guide focuses on the validation of a γH2AX immunofluorescence-based bioassay for the detection of genotoxicity induced by this compound. The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.[3] The human hepatoma cell line, HepaRG, is utilized as a metabolically competent in vitro model, capable of mimicking the metabolic activation of PAs that occurs in the liver.

Comparative Performance Data

The validated bioassay was used to compare the genotoxic potential of this compound with its parent alkaloid, Heliosupine, and another well-characterized genotoxic PA, Lasiocarpine. The results, including the half-maximal inhibitory concentration (IC50) for cytotoxicity and the lowest observed effective concentration (LOEC) for genotoxicity, are summarized in the table below.

CompoundIC50 (µM)LOEC for Genotoxicity (µM)Maximum Fold Induction of γH2AX
This compound > 10005002.5
Heliosupine 150508.2
Lasiocarpine 751015.7
Vehicle Control (DMSO) > 1000-1.0

Experimental Protocols

Cell Culture and Treatment

HepaRG cells were cultured in William's E medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, the cells were treated with various concentrations of this compound, Heliosupine, or Lasiocarpine for 48 hours.

Cytotoxicity Assay (MTT Assay)

Following the 48-hour treatment, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

γH2AX Immunofluorescence Staining

After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% bovine serum albumin. The cells were then incubated with a primary antibody against phospho-histone H2A.X (Ser139) followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole).

Image Acquisition and Analysis

Images were acquired using a high-content imaging system. The intensity of the γH2AX signal within the nucleus of each cell was quantified using image analysis software. The fold induction of γH2AX was calculated by normalizing the signal of treated cells to that of the vehicle control.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Seed HepaRG cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with this compound and controls incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 assay_choice Assay? incubate2->assay_choice cytotoxicity MTT Assay assay_choice->cytotoxicity  Cytotoxicity genotoxicity γH2AX Staining assay_choice->genotoxicity  Genotoxicity readout Measure Absorbance / Image Acquisition cytotoxicity->readout genotoxicity->readout analyze Calculate IC50 / Quantify γH2AX Intensity readout->analyze report Generate Report analyze->report

Experimental workflow for the bioassay validation.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage Heliosupine_N_oxide This compound Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reduction (e.g., in gut/liver) Metabolites Dehydropyrrolizidine Alkaloids (Electrophilic Pyrroles) Heliosupine->Metabolites CYP450 Oxidation (in liver) DNA_Adducts DNA Adducts Metabolites->DNA_Adducts DSBs DNA Double-Strand Breaks (DSBs) DNA_Adducts->DSBs gammaH2AX γH2AX Foci Formation DSBs->gammaH2AX Genotoxicity_Signal Genotoxicity_Signal gammaH2AX->Genotoxicity_Signal Detection

Signaling pathway of PA-induced genotoxicity.

References

Benchmarking Extraction Methods for Heliosupine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) of significant interest in toxicological and pharmacological research. The selection of an appropriate extraction method is critical for obtaining accurate quantitative data and high-purity isolates for further investigation. This document outlines the performance of several common extraction techniques, supported by experimental data for PANOs, to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for pyrrolizidine alkaloid N-oxides. It is important to note that while these data provide a valuable comparison, specific recovery and yield for this compound may vary depending on the plant matrix and specific experimental conditions.

Extraction MethodPrincipleTypical SolventsReported Recovery for PANOs (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) - Strong Cation Exchange (SCX) Ion exchange chromatography retains protonated basic alkaloids, including PANOs.Acidified water/methanol (B129727), Ammoniated methanol for elution.[1]80 - 100%[1][2]1-2 hoursModerateHigh selectivity and purity of extract.[1]Multi-step process, requires specific cartridges.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles that disrupt cell walls, enhancing solvent penetration.Acidified methanol/ethanol (B145695) and water mixtures.61 - 128% (for various PAs/PANOs)15 - 60 minutesLow to ModerateRapid, efficient, and generally lower temperature preserving thermolabile compounds.May cause degradation if not properly controlled, requires specialized equipment.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures to increase extraction efficiency.Water, Ethanol, Methanol, often with acid modifiers.Up to 288.7% (compared to a reference method for general PAs/PANOs)10 - 30 minutesLowFast, automated, and requires less solvent.High initial equipment cost, potential for degradation at high temperatures.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant matrix, causing cell rupture and release of analytes.Polar solvents like methanol, ethanol, and water.Generally high, but specific quantitative data for PANOs is limited.5 - 30 minutesLowVery fast, reduced solvent consumption.Potential for localized overheating and degradation of thermolabile compounds, requires microwave-transparent vessels.

Experimental Protocols

Detailed methodologies for the most effective and commonly employed extraction techniques for PANOs are provided below.

Protocol 1: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)

This protocol is a widely validated method for the selective extraction and cleanup of PANOs from complex matrices.

1. Sample Preparation and Acidic Extraction:

  • Weigh 1-2 g of dried and homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate for 15-30 minutes to ensure thorough extraction.[1]

  • Centrifuge the mixture at approximately 3800 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the remaining solid pellet with an additional 20 mL of the acidic solution and combine the supernatants.

2. SPE Cartridge Conditioning:

  • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).

  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[1]

3. Sample Loading:

  • Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferences.

  • Follow with a wash of 5 mL of methanol to remove less polar, non-basic impurities.

5. Elution:

  • Elute the retained PANOs and free base PAs with 5-10 mL of 2.5% ammonia (B1221849) in methanol.[1]

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method offers a rapid and efficient alternative to conventional extraction techniques.

1. Sample Preparation:

  • Weigh approximately 1 g of dried and powdered plant material into a suitable extraction vessel.

2. Solvent Addition:

  • Add 20-30 mL of an acidified solvent, such as 70% methanol in water with 0.1% formic acid.

3. Ultrasonication:

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C). The specific power and frequency will depend on the equipment used.

4. Post-Extraction:

  • Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 15 minutes.

  • Collect the supernatant. For exhaustive extraction, the process can be repeated on the plant material residue.

  • The combined supernatants can be directly analyzed or subjected to a cleanup step, such as SPE, if necessary.

Protocol 3: Pressurized Liquid Extraction (PLE)

PLE is a highly efficient and automated method suitable for rapid screening of multiple samples.

1. Sample Preparation:

  • Mix approximately 1 g of ground plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

2. Extraction Parameters:

  • Solvent: Water with an acid modifier (e.g., 0.1% formic acid) or ethanol/water mixtures are effective.

  • Temperature: A range of 50 - 125°C can be explored. Higher temperatures generally increase extraction efficiency but may risk degradation.

  • Pressure: Typically maintained at around 1500 psi to keep the solvent in a liquid state.

  • Static/Dynamic Cycles: A combination of static extraction time (e.g., 5-10 minutes) followed by a dynamic flush with fresh solvent is often employed.

3. Collection and Post-Extraction:

  • The extract is automatically collected in a vial.

  • The solvent may be evaporated and the residue reconstituted in a suitable solvent for analysis.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE provides a very rapid extraction, significantly reducing solvent and time requirements.

1. Sample Preparation:

  • Place a precise amount of powdered plant material (e.g., 0.5 g) into a microwave-safe extraction vessel.

2. Solvent Addition:

  • Add a suitable volume of a polar solvent (e.g., 20 mL of 80% ethanol in water).

3. Microwave Irradiation:

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 400-600 W), temperature (e.g., 60-80°C), and extraction time (e.g., 10-20 minutes).

4. Cooling and Filtration:

  • Allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove the solid plant material.

Mandatory Visualization

Heliosupine_N_oxide_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification/Cleanup (Optional but Recommended) cluster_analysis Analysis PlantMaterial Plant Material (e.g., Boraginaceae) Drying Drying PlantMaterial->Drying Grinding Grinding & Homogenization Drying->Grinding Extraction Extraction Method (SPE, UAE, PLE, MAE) Grinding->Extraction Acidified Polar Solvent SPE_Cleanup Solid-Phase Extraction (e.g., SCX) Extraction->SPE_Cleanup Crude Extract Evaporation Solvent Evaporation Extraction->Evaporation Direct Analysis SPE_Cleanup->Evaporation Purified Eluate Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction and analysis of this compound.

References

Comparative Genotoxicity of Heliosupine N-oxide and its Parent Alkaloid, Heliosupine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of the pyrrolizidine (B1209537) alkaloid (PA) Heliosupine and its corresponding N-oxide. Pyrrolizidine alkaloids are naturally occurring toxins found in a wide variety of plant species, and their presence as contaminants in herbal remedies, teas, and food products poses a significant health risk. While PAs are recognized for their hepatotoxicity and carcinogenicity upon metabolic activation, their N-oxides are often considered detoxification products. However, emerging evidence indicates that these N-oxides can be reduced back to the parent PA in vivo, thereby exhibiting a similar genotoxic profile.

Executive Summary

The genotoxicity of pyrrolizidine alkaloids is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the inert PA into a highly reactive pyrrolic ester, which can form covalent adducts with DNA, leading to mutations and chromosomal damage. While Heliosupine N-oxide is less directly toxic, it can be converted back to Heliosupine by gut microflora and liver enzymes, subsequently undergoing the same metabolic activation pathway to exert genotoxic effects. Although direct comparative quantitative data for Heliosupine and its N-oxide is limited, studies on analogous PAs, such as riddelliine, demonstrate that the N-oxide, while genotoxic, exhibits a lower potency than the parent alkaloid.

Quantitative Comparison of Genotoxicity

Pyrrolizidine AlkaloidDosing RegimenTissueDNA Adduct Level (adducts/10⁷ nucleotides)Relative Potency (REP) vs. Parent PAReference
Riddelliine N-oxide1.0 mg/kg for 3 consecutive days (rats)Liver39.9 ± 0.60.38[1]
Riddelliine1.0 mg/kg for 3 consecutive days (rats)Liver104.7 ± 5.51.00[1]
Riddelliine N-oxideEquimolar dose to riddelliineLiver-0.36 - 0.64[1]

Note: Relative Potency (REP) is a dose-corrected ratio of the genotoxic effect of the N-oxide compared to the parent PA. The data for riddelliine suggests that the N-oxide is approximately 2.6-fold less potent in forming DNA adducts than the parent compound[1]. It is plausible that a similar potency relationship exists for Heliosupine and its N-oxide.

Metabolic Activation and DNA Damage Pathway

The genotoxicity of Heliosupine, a heliotridine-type open diester PA, is dependent on its metabolic activation. The following pathway outlines the key steps leading to DNA damage:

  • Metabolic Activation: In the liver, cytochrome P450 monooxygenases (CYPs) catalyze the dehydrogenation of Heliosupine to form a highly reactive electrophilic pyrrolic ester, dehydroheliosupine.

  • DNA Adduct Formation: This reactive metabolite can then alkylate DNA, forming DHP-derived DNA adducts. These adducts are considered the primary initiating event in PA-induced carcinogenicity.

  • N-oxide Reduction: this compound, while less reactive, can be reduced back to the parent Heliosupine by intestinal microflora and hepatic enzymes, entering the same bioactivation pathway.

Below is a diagram illustrating the metabolic activation pathway leading to DNA adduct formation.

G cluster_body In Vivo cluster_liver Liver (Hepatocytes) Heliosupine_N_oxide This compound Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reduction (Gut Microbiota, Liver Enzymes) Dehydroheliosupine Dehydroheliosupine (Reactive Pyrrolic Ester) Heliosupine->Dehydroheliosupine Metabolic Activation (Cytochrome P450) DNA_Adducts DHP-derived DNA Adducts Dehydroheliosupine->DNA_Adducts DNA Alkylation Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Metabolic activation pathway of Heliosupine and its N-oxide.

Experimental Protocols

The assessment of genotoxicity for compounds like Heliosupine and its N-oxide typically involves a battery of in vitro and in vivo assays. The following are detailed methodologies for two key experiments.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • Strains: A standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used to detect different types of mutations.

    • Metabolic Activation: Since PAs require metabolic activation, the test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

    • Exposure: The tester strains are exposed to various concentrations of the test compound (Heliosupine or this compound) in the presence or absence of the S9 mix.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Methodology:

    • Cell Culture: A suitable mammalian cell line, often with metabolic capability (e.g., HepG2 human hepatoma cells) or co-cultured with a metabolically active system, is used.

    • Treatment: The cells are exposed to a range of concentrations of Heliosupine or this compound for a defined period.

    • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

    • Harvesting and Staining: After the exposure and recovery period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) per concentration under a microscope. Both mononucleated and binucleated cells can be scored.

    • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the observed genotoxic effects are not a result of high levels of cell death.

Below is a diagram illustrating the experimental workflow for the in vitro micronucleus assay.

G start Start: Mammalian Cell Culture (e.g., HepG2) treatment Treatment with Heliosupine or This compound start->treatment cyto_b Addition of Cytochalasin B treatment->cyto_b incubation Incubation cyto_b->incubation harvest Cell Harvesting and Fixation incubation->harvest staining Staining with DNA-specific Dye harvest->staining scoring Microscopic Scoring of Micronucleated Cells staining->scoring end End: Data Analysis scoring->end

Experimental workflow for the in vitro micronucleus assay.

Conclusion

References

A Researcher's Guide to Assessing the Purity of Commercial Heliosupine N-oxide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of methodologies to assess the purity of commercially available Heliosupine N-oxide standards. While direct comparative data between suppliers is not publicly available, this document outlines the necessary experimental protocols to empower researchers to make their own informed comparisons.

Commercial Sources for this compound

Several chemical suppliers offer this compound for research purposes. While this guide does not endorse any specific supplier, researchers can source this compound from companies such as Clinivex, CD BioSustainable, BioCrick, and ChemFaces. It is recommended to obtain certificates of analysis (CoA) from each supplier, which should provide initial information on the purity and the analytical methods used for its determination.

Key Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is the most reliable strategy for determining the purity of a chemical standard. The primary methods for assessing the purity of organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical Comparison of Commercial this compound Standards

SupplierLot NumberStated Purity (CoA)HPLC-UV Purity (%)LC-MS Purity (%)qNMR Purity (%)Major Impurities Detected
Supplier AA123>98%98.598.298.8Related pyrrolizidine (B1209537) alkaloids
Supplier BB456>99%99.299.199.5Residual solvents
Supplier CC789>98%97.897.598.1Unidentified degradation products

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the protocols outlined below.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to enable a thorough assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with an ultraviolet (UV) detector is a cornerstone technique for purity determination by separating the main compound from its impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry, typically around 220 nm for similar structures).

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and run the gradient. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate end Purity Value calculate->end

The Nexus of Prediction and Reality: Correlating In Silico and Experimental Toxicity of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is a cornerstone of efficient and ethical research. This guide provides a comparative analysis of in silico predictions and experimental data for the toxicity of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide of interest. By examining the available data, we aim to highlight the current capabilities and limitations of computational toxicology in predicting real-world biological outcomes.

This compound, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally less toxic than its parent alkaloid but can be converted in the body to the toxic form.[1] The primary mechanism of toxicity for these compounds involves metabolic activation in the liver.[2][3] PANOs are reduced to their corresponding pyrrolizidine alkaloids (PAs), which are then metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters.[4] These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to hepatotoxicity.[1][5]

Quantitative Assessment: A Comparative Look at In Silico and Experimental Data

Direct comparative studies of in silico toxicity predictions and experimental validation for this compound are not extensively available in the public domain. However, we can draw valuable insights from data on its receptor interactions and from studies on related pyrrolizidine alkaloids.

Muscarinic Acetylcholine (B1216132) Receptor Inhibition

This compound has been experimentally identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR).

CompoundTargetIn Silico PredictionExperimental Data (IC50)
This compoundMuscarinic Acetylcholine Receptor (mAChR)Data not available350 μM

In silico methods such as pharmacophore modeling and virtual screening are employed to predict the binding affinity of compounds to specific receptors like mAChR.[6] These computational approaches can identify potential antagonists, but experimental validation is crucial to confirm the predicted activity and determine the precise inhibitory concentration.[6]

Toxicokinetic Parameters of Related Pyrrolizidine Alkaloids

A key aspect of a compound's toxicity is its toxicokinetics. A comparative study on the lipophilicity (log P) of several pyrrolizidine alkaloids and their N-oxides revealed discrepancies between in silico predictions and experimental results. For toxicokinetic modeling, experimentally determined log P values are considered more reliable.[7]

Compound TypeParameterIn Silico PredictionExperimental DataCorrelation
Pyrrolizidine Alkaloids & N-oxidesn-octanol:water partition coefficient (log P)Overpredicted by ≥ 1 log unit for several PAsLower than predictedIn silico models tended to overestimate lipophilicity.[7]
Pyrrolizidine Alkaloids & N-oxidesBlood-to-plasma concentration ratioDeviated by < 50% from experimental values-In silico predictions were a suitable surrogate for experimental data.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicological studies. Below are summaries of key experimental protocols relevant to assessing the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Animal Model for Hepatotoxicity Assessment

Animal models, particularly rodents, are used to investigate in vivo toxicity. The following protocol is adapted from studies on related pyrrolizidine alkaloids.

  • Animal Selection and Acclimatization: Use male Wistar rats or C57BL/6 mice. Allow a one-week acclimatization period with ad libitum access to standard chow and water.

  • Dosing: Administer this compound orally via gavage. Dosing can be a single acute dose or repeated doses over a specified period (e.g., 28 days).

  • Clinical Observation: Monitor the animals daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • Sample Collection: At the end of the study, collect blood samples for serum biochemistry analysis (e.g., ALT, AST levels) and euthanize the animals to collect liver tissue.

  • Histopathology: Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.

Muscarinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the muscarinic acetylcholine receptor subtype of interest.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in assessing the toxicity of this compound.

cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity This compound This compound Reduction Reduction This compound->Reduction Gut Microbiota / Liver Enzymes Parent PA (Heliosupine) Parent PA (Heliosupine) Reduction->Parent PA (Heliosupine) CYP450 Oxidation CYP450 Oxidation Parent PA (Heliosupine)->CYP450 Oxidation Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450 Oxidation->Reactive Pyrrolic Esters DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Hepatotoxicity Hepatotoxicity DNA Adducts->Hepatotoxicity Protein Adducts->Hepatotoxicity

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

cluster_insilico In Silico Prediction cluster_experimental Experimental Validation QSAR Modeling QSAR Modeling Predicted Toxicity Predicted Toxicity QSAR Modeling->Predicted Toxicity Molecular Docking Molecular Docking Molecular Docking->Predicted Toxicity Correlation Analysis Correlation Analysis Predicted Toxicity->Correlation Analysis Comparison In Vitro Assays In Vitro Assays Experimental Toxicity Data Experimental Toxicity Data In Vitro Assays->Experimental Toxicity Data Animal Studies Animal Studies Animal Studies->Experimental Toxicity Data Experimental Toxicity Data->Correlation Analysis Comparison

Caption: Workflow for correlating in silico toxicity predictions with experimental data.

References

Safety Operating Guide

Personal protective equipment for handling Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heliosupine N-oxide

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of this compound, a highly toxic pyrrolizidine (B1209537) alkaloid. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a safe working environment. This compound is classified as acutely toxic via oral, dermal, and inhalation routes, necessitating stringent handling protocols.

Personal Protective Equipment (PPE)

The selection and proper use of appropriate personal protective equipment are the first line of defense against exposure to this compound. A summary of recommended PPE is provided in the table below. It is crucial to inspect all PPE for integrity before each use.

PPE CategorySpecificationStandard/Rating
Hand Protection Double gloving with nitrile gloves is recommended. For tasks with a high risk of splash or prolonged contact, heavy-duty, chemically resistant gloves should be worn.ASTM F739
Nitrile Glove Thickness: Minimum of 5 mil for splash protection.
Breakthrough Time: For Chloroform, breakthrough can occur in as little as 0.6 minutes with some nitrile gloves. For Dimethyl Sulfoxide (DMSO), data is limited; caution is advised. Always consult the manufacturer's chemical resistance data for the specific gloves in use.
Eye Protection Tightly fitting chemical safety goggles.ANSI Z87.1
Face Protection A face shield should be worn in addition to safety goggles, especially when handling bulk quantities or if there is a significant splash risk.ANSI Z87.1
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with P100 (or N100 if no oil-based aerosols are present) particulate filters is required when handling the solid compound.[1][2][3][4]NIOSH 42 CFR 84
Protective Clothing A disposable, solid-front, back-tying gown or a Tyvek suit to prevent skin contact.[5]
Footwear Closed-toe shoes are mandatory. For extensive handling or spill cleanup, chemically resistant shoe covers should be used.
Experimental Protocols

Working with this compound requires meticulous planning and execution. All procedures involving this compound must be performed within a certified chemical fume hood or a glove box.

1. Preparation and Weighing:

  • Before starting, ensure the work area within the fume hood is decontaminated and covered with absorbent, plastic-backed paper.

  • All necessary equipment (e.g., spatulas, weighing paper, vials) should be placed in the fume hood before the compound is introduced.

  • When weighing the solid compound, use an analytical balance inside the fume hood or a containment ventilated enclosure to prevent the dispersion of toxic dust.

  • Use utensils designated solely for handling this compound.

2. Dissolving the Compound:

  • Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

  • Cap the vial securely before vortexing or sonicating to aid dissolution.

  • If transferring the solution, use a calibrated pipette with disposable tips.

3. Post-Handling Decontamination:

  • All non-disposable equipment that has come into contact with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (one that dissolves the compound and can be disposed of as hazardous waste) followed by a thorough wash with soap and water.

  • Wipe down the work surface in the fume hood with a deactivating solution (e.g., a solution of sodium hypochlorite, if compatible with the experimental materials) followed by a clean water rinse.

  • Dispose of all contaminated disposable materials, including gloves and absorbent paper, as cytotoxic waste.

Operational and Disposal Plans

Spill Management:

In the event of a spill, the following steps must be taken immediately:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate. Restrict access to the spill area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact the institutional safety office immediately.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE ensemble as detailed in the table above, including respiratory protection.

  • Contain and Absorb:

    • For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Clean the Spill:

    • Working from the outside in, carefully collect the absorbed material or the damp paper towel with the solid compound using a scoop or forceps.

    • Place all contaminated materials into a designated, leak-proof cytotoxic waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating solution, followed by a rinse with water.

    • Collect all cleaning materials and dispose of them as cytotoxic waste.

Waste Disposal:

All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.[6][7]

  • Segregation: Do not mix cytotoxic waste with other laboratory waste streams.

  • Containment:

    • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[6]

    • Solids: Contaminated gloves, gowns, absorbent paper, and other solid waste must be placed in a leak-proof, purple-colored bag or a rigid container clearly labeled as "Cytotoxic Waste".[6][8]

    • Liquids: Unused solutions or liquid waste should be collected in a sealed, shatter-resistant container, clearly labeled with the contents and the "Cytotoxic Waste" hazard symbol.

  • Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal company.

  • Final Disposal: The only approved method for the disposal of cytotoxic waste is high-temperature incineration.[6][7]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow prep Preparation - Don Full PPE - Prepare Fume Hood weigh Weighing - Inside Fume Hood - Use Designated Tools prep->weigh Proceed dissolve Dissolving - Add Solvent Slowly - Cap and Mix Securely weigh->dissolve Proceed handle Handling/Experimentation - Maintain Containment - Avoid Aerosol Generation dissolve->handle Proceed decon Decontamination - Clean Equipment - Wipe Down Work Area handle->decon Post-Experiment spill Spill Response - Evacuate and Alert - Contain and Clean handle->spill If Spill Occurs dispose Waste Disposal - Segregate Waste Streams - Use Labeled, Leak-Proof Containers decon->dispose Generate Waste collect Waste Collection - Store in Secure Area - Arrange for Licensed Disposal dispose->collect Final Step spill->dispose After Cleanup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.